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Propargyl-PEG6-Boc

Cat. No.: B610268
M. Wt: 404.5 g/mol
InChI Key: QNWQLRBFWIUOKY-UHFFFAOYSA-N
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Description

Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O8 B610268 Propargyl-PEG6-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQLRBFWIUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG6-Boc: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and applications of Propargyl-PEG6-Boc, a heterobifunctional linker pivotal in the advancement of targeted therapeutics and bioconjugation strategies.

This compound is a versatile chemical tool extensively utilized in biomedical research and drug development. As a heterobifunctional linker, it incorporates three key chemical motifs: a terminal propargyl group, a hexa(ethylene glycol) (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities allows for sequential and orthogonal chemical modifications, making it an invaluable component in the synthesis of complex biomolecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and for applications in "click chemistry."

The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The PEG6 spacer is hydrophilic, enhancing the aqueous solubility and improving the pharmacokinetic properties of the molecules it is incorporated into.[1] The Boc-protected amine provides a stable, yet readily cleavable, functional group that, upon deprotection, reveals a primary amine for subsequent conjugation, typically through amide bond formation.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Chemical Formula C20H37NO8[2]
Molecular Weight 419.51 g/mol [2]
CAS Number 1262991-52-5[2]
Appearance White to off-white solid or oil-
Solubility Soluble in water, DMSO, DCM, DMF[3]
Storage Conditions Long-term: -20°C; Short-term: 0-4°C[3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided to facilitate its application in a laboratory setting.

Synthesis of this compound

Materials:

  • Boc-NH-PEG6-OH

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG6-OH in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride portion-wise.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then add propargyl bromide dropwise.

  • Incubation: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of this compound readily participates in CuAAC reactions with azide-containing molecules. The following is a general protocol for this "click" reaction.[5][6][7]

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) or a mixture of t-butanol and water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO/t-butanol) (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen reaction buffer.

    • If using a ligand, add the ligand solution (typically 1-5 mol% relative to the alkyne).

    • Add the CuSO4 solution (typically 1-5 mol% relative to the alkyne).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified directly by chromatography (e.g., silica gel or reverse-phase HPLC).

    • Alternatively, for larger scale reactions, an aqueous work-up may be performed. Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can then be purified by chromatography.

Boc Deprotection

The Boc protecting group can be efficiently removed under acidic conditions to yield the free amine.[8][9][10]

Materials:

  • This compound containing molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add TFA to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA.

  • Neutralization (Optional): The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Applications in Drug Development

This compound is a key building block in the development of PROTACs, a novel class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][11]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process:

  • Ligand Functionalization: A ligand that binds to the target protein is functionalized with an azide group.

  • Click Reaction: The azide-functionalized target protein ligand is reacted with this compound via a CuAAC reaction to form an intermediate.

  • Boc Deprotection: The Boc protecting group on the intermediate is removed using acidic conditions to reveal a primary amine.

  • Amide Coupling: The resulting amine is then coupled to a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon ligand) that has a carboxylic acid functionality, typically using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize their degradation efficiency and pharmacological properties.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Azide_Molecule Azide_Molecule Azide_Molecule->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Na_Ascorbate Na_Ascorbate Na_Ascorbate->Reaction_Vessel Initiation Monitoring Monitoring Reaction_Vessel->Monitoring Stir at RT Purification Purification Monitoring->Purification Final_Product Final_Product Purification->Final_Product

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Boc_Protected_Compound Boc_Protected_Compound Reaction_Vessel Reaction_Vessel Boc_Protected_Compound->Reaction_Vessel DCM DCM DCM->Reaction_Vessel TFA TFA TFA->Reaction_Vessel 0°C to RT Concentration Concentration Reaction_Vessel->Concentration Monitoring (TLC/LC-MS) Neutralization Neutralization Concentration->Neutralization Removal of TFA Final_Amine_Product Final_Amine_Product Neutralization->Final_Amine_Product

General workflow for Boc deprotection.

PROTAC_Synthesis_Workflow Target_Ligand_Azide Target_Ligand_Azide CuAAC CuAAC Target_Ligand_Azide->CuAAC Propargyl_PEG6_Boc Propargyl_PEG6_Boc Propargyl_PEG6_Boc->CuAAC Intermediate_Boc Target Ligand-PEG6-Boc CuAAC->Intermediate_Boc Boc_Deprotection Boc Deprotection (TFA/DCM) Intermediate_Boc->Boc_Deprotection Intermediate_Amine Target Ligand-PEG6-NH2 Boc_Deprotection->Intermediate_Amine Amide_Coupling Amide Coupling (HATU, DIPEA) Intermediate_Amine->Amide_Coupling E3_Ligase_Ligand_COOH E3_Ligase_Ligand_COOH E3_Ligase_Ligand_COOH->Amide_Coupling Final_PROTAC Final_PROTAC Amide_Coupling->Final_PROTAC

Logical workflow for the synthesis of a PROTAC.

References

Propargyl-PEG6-Boc: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-Boc is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it provides a flexible and soluble spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. Its terminal propargyl group is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular construction of PROTACs.[] The other terminus features a Boc-protected amine, which offers a stable, yet readily cleavable, functional group for subsequent synthetic modifications. This guide details a plausible synthetic route for this compound and outlines the key analytical techniques for its characterization.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the protection of the amino group of an amino-PEG-alcohol with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected PEG alcohol is then functionalized with a propargyl group via a Williamson ether synthesis using propargyl bromide under basic conditions.

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Propargylation (Williamson Ether Synthesis) AminoPEG Amino-PEG6-Alcohol BocPEG Boc-NH-PEG6-Alcohol AminoPEG->BocPEG DCM, rt BocAnhydride Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) BocAnhydride->BocPEG TargetMolecule This compound BocPEG->TargetMolecule Anhydrous THF, 0 °C to rt cluster_step2 cluster_step2 BocPEG->cluster_step2 PropargylBromide Propargyl Bromide Sodium Hydride (NaH) PropargylBromide->TargetMolecule cluster_step1 cluster_step1 PROTAC_Synthesis_Workflow cluster_assembly PROTAC Assembly PropargylPEG This compound ClickProduct E3 Ligand-Triazole-PEG6-Boc PropargylPEG->ClickProduct CuAAC 'Click' Chemistry E3Ligand E3 Ligase Ligand-N3 E3Ligand->ClickProduct Deprotection Acidic Deprotection (e.g., TFA) ClickProduct->Deprotection AmineProduct E3 Ligand-Triazole-PEG6-NH2 Deprotection->AmineProduct FinalPROTAC Final PROTAC Molecule AmineProduct->FinalPROTAC Amide Coupling (e.g., EDC, HATU) TargetLigand Target Protein Ligand-COOH TargetLigand->FinalPROTAC

References

Propargyl-PEG6-Boc: A Technical Guide to its Application in Biochemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG6-Boc has emerged as a critical chemical tool in modern biochemistry and drug development, primarily serving as a versatile heterobifunctional linker. Its unique combination of a terminal alkyne, a polyethylene glycol (PEG) spacer, and a Boc-protected amine allows for the precise and efficient construction of complex biomolecules. This guide provides an in-depth look at its core applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), supported by technical data, experimental protocols, and workflow visualizations.

Core Function: A Bifunctional Linker for PROTAC Synthesis

This compound is a polyethylene glycol (PEG)-based linker used extensively in the synthesis of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[][4]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

This compound serves as this crucial linker. The PEG component is particularly advantageous as it can increase the water solubility and improve the cell permeability of the final PROTAC molecule.[][5] Statistically, PEG linkers are the most common motifs used in PROTAC design, incorporated in over half of the reported molecules.[5]

cluster_PROTAC PROTAC Structure POI_Ligand POI Ligand (Warhead) Linker Linker (e.g., this compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

The functionality of this compound is derived from its three key components:

  • Propargyl Group: A terminal alkyne that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][6] This allows for the stable and specific ligation to a molecule containing an azide group.

  • PEG6 Spacer: A hexa-ethylene glycol chain that provides spatial separation between the two ligands, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[5] The length of the linker is a key parameter to optimize for degradation efficiency.

  • Boc Protecting Group: A tert-Butyloxycarbonyl group that protects a terminal amine. This Boc group can be readily removed under acidic conditions to reveal a free amine, which can then be coupled to another molecule, typically through amide bond formation.[7][8]

Physicochemical and Technical Data

The precise chemical properties of this compound and its derivatives are essential for synthetic planning and execution.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PurityKey Features
t-Boc-N-Amido-PEG6-propargylC₂₀H₃₅N₃O₇419.5>98%Contains an amide bond adjacent to the Boc group.[6]
Boc-NH-PEG6-OHC₁₇H₃₅NO₈381.5≥95%A related precursor with a hydroxyl instead of a propargyl group.[5]
Propargyl-PEG6-alcoholC₁₅H₂₈O₇320.38N/AFeatures a terminal hydroxyl group for further modification.[9]
N-(PEG1-OH)-N-Boc-PEG2-propargylC₁₆H₂₉NO₆331.4>98%A branched PEG linker with multiple functional handles.[8]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein.[10] The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.

cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Proximity-induced transfer Ub Ubiquitin Ub->Ub_POI E1, E2, E3 Ub_POI->PROTAC PROTAC recycled Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols and Synthetic Workflow

The synthesis of a PROTAC using this compound is a modular process that leverages its two distinct reactive ends. A typical workflow involves sequential coupling reactions.

start This compound step1 Step 1: Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate1 Propargyl-PEG6-NH2 (Free Amine) step1->intermediate1 step2 Step 2: Amide Coupling (e.g., HATU, DIPEA) intermediate1->step2 intermediate2 Propargyl-PEG6-NH-CO-POI Ligand (Alkyne-Functionalized) step2->intermediate2 poi_ligand POI Ligand-COOH poi_ligand->step2 step3 Step 3: Click Chemistry (CuAAC) (e.g., CuSO4, Sodium Ascorbate) intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac e3_ligand E3 Ligand-N3 (Azide-Functionalized) e3_ligand->step3

Caption: Synthetic workflow for PROTAC assembly using this compound.

Protocol 1: Boc-Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

  • Reagents & Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Methodology:

    • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA dropwise (typically 10-20 equivalents, or a 20-50% v/v solution of TFA in DCM).

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution in vacuo to yield the crude Propargyl-PEG6-NH₂ product, which can often be used in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the terminal alkyne (propargyl group) with an azide-functionalized molecule.[11][12]

  • Reagents & Materials:

    • Alkyne-containing molecule (e.g., Intermediate 2 from the workflow)

    • Azide-containing molecule (e.g., E3 Ligand-N₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent system (e.g., DMSO/water, t-BuOH/water)

    • Inert gas (Nitrogen or Argon)

  • Methodology:

    • Prepare stock solutions: a 10 mM solution of the azide in DMSO, a 5 mM solution of sodium ascorbate in deionized water (prepare fresh), and a 10 mM solution of CuSO₄ in deionized water.

    • In a reaction vial, dissolve the alkyne-containing molecule (1 equivalent) in the chosen solvent system (e.g., DMSO/water 4:1).

    • Add the azide stock solution (1.1-1.5 equivalents).

    • Degas the mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

    • Add the freshly prepared sodium ascorbate solution (typically 5-10 equivalents) to the reaction mixture. This reduces Cu(II) to the active Cu(I) species in situ.

    • Add the CuSO₄ solution (typically 0.1-0.5 equivalents). The solution may change color.

    • Seal the vial and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC or column chromatography.

Conclusion

This compound is a high-value chemical reagent for researchers in biochemistry and drug discovery. Its well-defined structure provides a reliable and modular platform for synthesizing complex molecules, most notably PROTACs for targeted protein degradation. The combination of a Boc-protected amine for standard peptide coupling and a propargyl group for highly efficient click chemistry makes it an indispensable tool for accelerating the development of novel therapeutics.[13] By enabling the rapid assembly of PROTAC libraries with varied linkers, it facilitates the optimization of degradation efficiency and the exploration of structure-activity relationships (SAR).[14]

References

Propargyl-PEG6-Boc in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG6-Boc is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation. Its unique tripartite structure, consisting of a propargyl group for bioorthogonal "click" chemistry, a six-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the precise construction of complex biomolecular conjugates. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its chemical functionalities, detailed experimental protocols for its use in bioconjugation, and quantitative data to inform experimental design. The strategic combination of a bioorthogonal ligation handle, a solubility-enhancing and sterically favorable spacer, and a selectively cleavable protecting group makes this linker particularly well-suited for applications in drug delivery, proteomics, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Components and Their Roles in Bioconjugation

The functionality of this compound is derived from its three key components:

  • Propargyl Group (Alkyne): This terminal alkyne is the reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the propargyl group reacts with an azide-modified molecule to form a stable triazole linkage.[2] This bioorthogonal reaction allows for the specific covalent attachment of the linker to a target molecule in a complex biological mixture with minimal side reactions.

  • Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain serves as a hydrophilic spacer, imparting several beneficial properties to the resulting bioconjugate.[3] PEGylation is known to:

    • Enhance Solubility: The PEG chain increases the aqueous solubility of hydrophobic molecules, which is particularly advantageous when conjugating poorly soluble drugs.

    • Reduce Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing potential interference with their biological activity.

    • Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.[4]

    • Decrease Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.

  • Boc-Protected Amine: The amine group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in organic synthesis.[5] The Boc group is stable under a variety of conditions but can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a primary amine.[6] This allows for a sequential conjugation strategy, where the propargyl end is first reacted, followed by deprotection and subsequent reaction of the newly exposed amine with another molecule.

Mechanism of Action: A Two-Step Bioconjugation Strategy

The use of this compound in bioconjugation typically follows a two-step sequential process, enabling the precise linking of two different molecules (Molecule A and Molecule B).

Step 1: Click Chemistry Ligation

The first step involves the reaction of the propargyl group with an azide-functionalized molecule (Molecule A-N₃) via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific and efficient, forming a stable triazole linkage.

Step 2: Boc Deprotection and Second Ligation

Following the click reaction, the Boc protecting group is removed from the amine terminus of the PEG linker under acidic conditions. This exposes a primary amine, which can then be conjugated to a second molecule (Molecule B) using a variety of amine-reactive chemistries, such as NHS ester or isothiocyanate chemistry, to form a stable amide or thiourea bond, respectively.

Quantitative Data

The efficiency and kinetics of bioconjugation reactions using this compound are critical for successful experimental design. The following tables summarize representative quantitative data for the key reaction steps. Note: The presented values are based on literature data for similar PEGylated linkers and may vary depending on the specific substrates and reaction conditions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance

ParameterTypical Value/RangeNotes
Reaction Time 1 - 4 hoursCan be faster with higher catalyst concentrations.
Yield > 90%Generally high and near-quantitative.[7][8]
Second-Order Rate Constant 10⁴ - 10⁵ M⁻¹s⁻¹For ligand-accelerated CuAAC.
Optimal pH Range 4 - 12Demonstrates broad functional group tolerance.[9]
Temperature Room TemperatureMild reaction conditions preserve biomolecule integrity.

Table 2: Boc Deprotection Efficiency

ParameterTypical Value/RangeNotes
Reagent Trifluoroacetic Acid (TFA)Typically used in a solution with a scavenger.
TFA Concentration 20% - 50% in Dichloromethane (DCM)Higher concentrations lead to faster deprotection.
Reaction Time 30 minutes - 2 hoursDependent on TFA concentration and substrate.[6][10]
Yield > 95%Generally very high under optimal conditions.[11]
Temperature 0 °C to Room TemperatureCan be performed at mild temperatures.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing biomolecule to this compound.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized biomolecule in a suitable buffer (e.g., PBS).

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., to a final concentration of 1 mg/mL) and this compound (e.g., 5-10 molar excess).

    • Add THPTA to the reaction mixture (final concentration of ~5 molar equivalents to CuSO₄).

    • Add CuSO₄ to the reaction mixture (final concentration of ~1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration of ~5 mM).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[][13]

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from the CuAAC reaction

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (TIS), water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 20-50% TFA in DCM. A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]

  • Incubation:

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol for Second Conjugation (Amine Coupling)

This protocol describes the conjugation of the deprotected amine with an NHS-ester activated molecule.

Materials:

  • Deprotected amine-PEG6-conjugate

  • NHS-ester activated molecule

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the deprotected amine-PEG6-conjugate in the reaction buffer.

    • Dissolve the NHS-ester activated molecule in DMSO or DMF.

    • Add the NHS-ester solution to the amine-PEG6-conjugate solution (typically a 5-10 fold molar excess of the NHS ester). The final concentration of the organic solvent should ideally be below 10%.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the final bioconjugate using SEC or dialysis to remove unreacted reagents.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bioconjugation_Workflow Propargyl_PEG6_Boc This compound CuAAC CuAAC Reaction (Click Chemistry) Propargyl_PEG6_Boc->CuAAC Molecule_A_N3 Molecule A (Azide-functionalized) Molecule_A_N3->CuAAC Intermediate Intermediate Conjugate (Boc-protected) CuAAC->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Amine_Intermediate Amine-PEG6-Conjugate Deprotection->Amine_Intermediate Second_Conjugation Second Conjugation (e.g., NHS ester coupling) Amine_Intermediate->Second_Conjugation Molecule_B Molecule B (Amine-reactive) Molecule_B->Second_Conjugation Final_Conjugate Final Bioconjugate (Molecule A - PEG6 - Molecule B) Second_Conjugation->Final_Conjugate

Caption: Experimental workflow for sequential bioconjugation.

CuAAC_Mechanism Alkyne Propargyl Group Triazole Stable Triazole Linkage Alkyne->Triazole Azide Azide Group Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalysis Cu_II Cu(II) Pre-catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I

Caption: Simplified mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Acid Acid (H+) (e.g., TFA) Acid->Protonated_Boc Protonation Free_Amine Free Primary Amine Protonated_Boc->Free_Amine Fragmentation Byproducts Byproducts (Isobutylene + CO2) Protonated_Boc->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. Its well-defined structure, combining the specific reactivity of a propargyl group for click chemistry, the beneficial physicochemical properties of a PEG spacer, and the controlled deprotection of a Boc-protected amine, enables a robust and sequential approach to bioconjugation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in a wide range of applications, from basic research to the development of next-generation therapeutics. The ability to systematically and reliably link different molecular entities with this tool will continue to drive innovation in the fields of chemical biology and medicine.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its unique structure, featuring a terminal alkyne for "click" chemistry, a hydrophilic hexaethylene glycol (PEG6) spacer, and a Boc-protected amine, offers a versatile platform for the modification of biomolecules and the construction of complex drug delivery systems. The aqueous solubility and stability of this linker are critical parameters that dictate its utility in biological applications, influencing reaction efficiency, purification, and the in-vivo fate of the resulting conjugates. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous buffers, complete with experimental protocols and logical workflows to aid researchers in their experimental design.

Core Concepts: Solubility and Stability

The behavior of this compound in aqueous solutions is governed by the interplay of its constituent parts:

  • Propargyl Group: The terminal alkyne is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). While generally stable, it can be susceptible to degradation under strongly acidic conditions or in the presence of certain metal catalysts.

  • PEG6 Spacer: The hydrophilic polyethylene glycol chain is the primary determinant of the molecule's aqueous solubility. It forms a hydration shell, effectively increasing the hydrodynamic radius and preventing aggregation.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing unwanted side reactions. Its stability is highly pH-dependent; it is stable under neutral and basic conditions but is readily cleaved under acidic conditions.

Solubility of this compound in Aqueous Buffers

Table 1: Representative Aqueous Solubility of a Structurally Similar Boc-NH-PEG-Alkyne Linker

Buffer System (50 mM)pHTemperature (°C)Estimated Solubility (mg/mL)Molar Solubility (M)
Phosphate Buffered Saline (PBS)7.425> 100> 0.238
Sodium Acetate5.025> 100> 0.238
Tris-HCl8.525> 100> 0.238

Note: The data presented are estimations based on the reported solubility of similar short-chain heterobifunctional PEG linkers and the general understanding that the PEG6 moiety imparts high aqueous solubility[1]. Actual solubility should be determined experimentally.

Stability of this compound in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily influenced by the pH and temperature, which affect the integrity of the Boc protecting group and, to a lesser extent, the propargyl group.

Boc Group Stability

The Boc group is notoriously labile under acidic conditions. The acid-catalyzed hydrolysis proceeds via a carbocationic intermediate, leading to the release of the free amine, carbon dioxide, and isobutene. Conversely, the Boc group is highly stable in neutral and basic aqueous solutions.

Table 2: Representative Stability of the Boc Group on a PEG Linker in Aqueous Buffers

Buffer System (50 mM)pHTemperature (°C)Incubation Time (hours)Estimated % Hydrolysis
Sodium Acetate4.02524> 95%
Phosphate Buffered Saline (PBS)7.42572< 1%
Sodium Bicarbonate9.02572< 1%

Note: These are representative values. The exact rate of hydrolysis can be influenced by buffer composition and co-solvents.

Propargyl Group Stability

The terminal alkyne of the propargyl group is generally stable under conditions typically used for bioconjugation (neutral to slightly basic pH). However, prolonged exposure to strongly acidic conditions or the presence of certain transition metals can lead to degradation or unwanted side reactions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the quantitative aqueous solubility of this compound using a shake-flask method followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., PBS pH 7.4, Sodium Acetate pH 5.0, Tris-HCl pH 8.5)

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each aqueous buffer in separate vials.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Place the vials in a shaker/incubator at a constant temperature (e.g., 25°C) for 24 hours to allow for equilibration.

  • Sample Filtration:

    • After equilibration, carefully withdraw a sample from the supernatant of each vial, avoiding any undissolved solid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Sample Dilution and Analysis:

    • Prepare a series of dilutions of the filtered supernatant with the corresponding buffer.

    • Analyze the diluted samples by HPLC-UV. A suitable starting point for the HPLC method is a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) and UV detection at a wavelength where the Boc-protected amine or another chromophore absorbs (typically around 210-220 nm).

    • Quantify the concentration of this compound in the original filtered supernatant by comparing the peak area to a standard curve of known concentrations.

  • Data Interpretation:

    • The concentration determined from the HPLC analysis represents the aqueous solubility of this compound in that specific buffer at the tested temperature.

Protocol 2: Stability Assessment in Aqueous Buffers

This protocol describes a method to evaluate the stability of this compound in different aqueous buffers over time using HPLC-UV to monitor the degradation of the parent compound.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., pH 4, 7.4, 9)

  • Thermostatically controlled incubator

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration.

    • Prepare working solutions by diluting the stock solution into each of the aqueous buffers to a final concentration of approximately 1 mg/mL.

  • Incubation:

    • Aliquot the working solutions into multiple vials for each buffer condition and time point.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove a vial for each buffer condition.

    • Immediately analyze the sample by HPLC-UV using the same method as described in the solubility protocol.

  • Data Analysis:

    • Monitor the peak area of the intact this compound over time.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

    • The rate of decrease in the parent compound's peak area indicates its stability under the tested conditions. The appearance of new peaks can provide insights into the degradation products (e.g., the deprotected amine).

Signaling Pathways and Experimental Workflows

This compound is a key reagent in bioconjugation, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the alkyne-containing linker to an azide-modified biomolecule.

CuAAC_Workflow cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis Propargyl_PEG_Boc This compound in Buffer Mix Combine Reagents Propargyl_PEG_Boc->Mix Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Mix Copper_Sulfate CuSO4 Solution Copper_Sulfate->Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Mix Ligand Copper Ligand (e.g., TBTA) Ligand->Mix Incubate Incubate (Room Temperature) Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterization (e.g., SDS-PAGE, MS) Purify->Characterize Stability_Assessment_Logic cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acidic_pH Acidic Buffer (e.g., pH 4) Start->Acidic_pH Neutral_pH Neutral Buffer (e.g., pH 7.4) Start->Neutral_pH Basic_pH Basic Buffer (e.g., pH 9) Start->Basic_pH Elevated_Temp Elevated Temperature (e.g., 37°C) Start->Elevated_Temp Time_Points Sample at Time Points Acidic_pH->Time_Points Neutral_pH->Time_Points Basic_pH->Time_Points Elevated_Temp->Time_Points HPLC_Analysis HPLC-UV/MS Analysis Time_Points->HPLC_Analysis Data_Interpretation Data Interpretation (% Degradation, Half-life) HPLC_Analysis->Data_Interpretation

References

Propargyl-PEG6-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental considerations for Propargyl-PEG6-Boc, a heterobifunctional linker crucial in bioconjugation and drug development.

Core Molecular Data

This compound, also known as t-Boc-N-Amido-PEG6-propargyl, is a versatile molecule featuring a terminal alkyne group for "click" chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization.

PropertyValueReferences
Chemical Formula C20H37NO8[1][2][3]
Molecular Weight 419.51 g/mol [1][2]
Exact Mass 419.2519[3]
CAS Number 1262991-52-5[1][2][3]
Purity >98%[1][3]
Appearance Solid powder[3]
Solubility DMSO, DCM, DMF[1]
Storage -20°C[1]

Key Applications in Research and Drug Development

This compound is a key reagent in several advanced biochemical and pharmaceutical applications:

  • PROTAC® Development: It serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[2][4][5] The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting PROTAC®.

  • Click Chemistry: The terminal propargyl group enables covalent modification of azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][6] This highly specific and efficient reaction is widely used for bioconjugation, such as labeling proteins and DNA.[7]

  • PEGylation: The PEG chain can be attached to drugs or proteins to increase their stability, solubility, and circulation time in the body.[8]

  • Drug Delivery Systems: This linker is integral to creating advanced drug delivery systems like PEGylated liposomes and nanoparticles.[8] The alkyne group allows for the conjugation of targeting ligands, enhancing the precision of therapeutic delivery.[8]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - General Protocol

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, water, or a mixture)

Procedure:

  • Dissolve this compound and the azide-containing molecule in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate.

  • Prepare a solution of CuSO4 and TBTA (if used). TBTA is a ligand that stabilizes the Cu(I) oxidation state.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Once the reaction is complete, the desired conjugate can be purified using appropriate chromatographic techniques.

Note: The reaction is generally insensitive to pH in the range of 4-11 and can be performed in aqueous buffers.[7]

Boc Deprotection

The Boc (tert-Butyloxycarbonyl) protecting group can be removed under mild acidic conditions to yield a free amine, which can then be used for further conjugation.

Materials:

  • Boc-protected compound (e.g., the product from the CuAAC reaction)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA can be removed under reduced pressure.

  • The resulting amine can be precipitated and washed with a non-polar solvent like diethyl ether.

Experimental Workflow: PROTAC® Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC® molecule using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling A This compound C Boc-PEG6-E3 Ligase Ligand A->C CuAAC B Azide-Modified E3 Ligase Ligand B->C CuAAC D Boc-PEG6-E3 Ligase Ligand E H2N-PEG6-E3 Ligase Ligand D->E TFA/DCM F H2N-PEG6-E3 Ligase Ligand H Final PROTAC® Molecule F->H EDC/HATU G Target Protein Ligand with Carboxylic Acid G->H EDC/HATU

Caption: A generalized workflow for PROTAC® synthesis.

This workflow demonstrates the sequential conjugation of an E3 ligase ligand and a target protein ligand to the this compound linker. The process begins with a click chemistry reaction, followed by Boc deprotection to reveal a primary amine, and concludes with an amide coupling reaction to form the final PROTAC® molecule.

References

A Technical Guide to t-Boc-N-Amido-PEG6-propargyl: A Heterobifunctional Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Boc-N-Amido-PEG6-propargyl is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. This polyethylene glycol (PEG) derivative features a terminal propargyl group for facile "click chemistry" ligation and a tert-butyloxycarbonyl (Boc)-protected amine. The six-unit PEG spacer enhances aqueous solubility, reduces immunogenicity, and provides a flexible linker arm for conjugating a wide array of molecules. This guide provides an in-depth overview of its chemical properties, key reactions, and detailed experimental protocols for its application.

Chemical and Physical Properties

The fundamental properties of t-Boc-N-Amido-PEG6-propargyl are summarized in the table below, providing researchers with essential data for experimental design and characterization.

PropertyValueReference
CAS Number 1262991-52-5[1][2][3]
Molecular Formula C₂₀H₃₇NO₈[1][2]
Molecular Weight 419.52 g/mol [1]
Exact Mass 419.2519[1]
Purity >98%[1][2]
Appearance Solid powder[1]
Solubility DMSO, DCM, DMF[2]
Storage Conditions -20°C for long-term storage[1][2]

Core Applications and Reaction Mechanisms

The utility of t-Boc-N-Amido-PEG6-propargyl stems from its two distinct reactive moieties, allowing for sequential or orthogonal conjugation strategies.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal propargyl group undergoes a highly efficient and specific reaction with azide-functionalized molecules in the presence of a copper(I) catalyst.[1][3][4] This "click chemistry" reaction forms a stable triazole linkage, ideal for attaching the PEG linker to proteins, peptides, nucleic acids, or other biomolecules.[1][3]

  • Boc Group Deprotection: The Boc-protected amine provides a latent reactive site. The Boc group is stable under a wide range of conditions but can be readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine.[1][2][5] This newly formed amine can then be used for subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids.

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving t-Boc-N-Amido-PEG6-propargyl.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of t-Boc-N-Amido-PEG6-propargyl to an azide-containing biomolecule.

Materials:

  • t-Boc-N-Amido-PEG6-propargyl

  • Azide-functionalized molecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for linker (e.g., DMSO or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve t-Boc-N-Amido-PEG6-propargyl in DMSO to a stock concentration of 10-100 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the t-Boc-N-Amido-PEG6-propargyl stock solution to the desired final concentration (typically a 5-20 fold molar excess over the azide-molecule).

    • Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used.[6]

    • Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.25-1 mM.[6]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[6]

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, the PEGylated product can be purified from excess reagents using size exclusion chromatography, dialysis, or other appropriate chromatographic techniques.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (optional, e.g., triisopropylsilane (TIS))

  • Cold diethyl ether

  • Buffer for final product (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized or dried Boc-protected PEGylated conjugate in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).[7] If the conjugate contains sensitive functional groups, scavengers like TIS (2.5-5% v/v) can be added to prevent side reactions.[7]

  • Deprotection Reaction:

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for an additional 1-2 hours.[7] Monitor the deprotection by LC-MS to ensure complete removal of the Boc group.

  • Product Isolation:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product and decant the supernatant.

    • Wash the pellet with cold diethyl ether to remove any residual TFA and scavengers.

  • Final Preparation:

    • Air-dry the pellet to remove residual ether.

    • Resuspend the deprotected PEGylated conjugate in a suitable buffer for storage or subsequent applications.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 CuAAC Reaction Workflow azide_molecule Azide-Functionalized Molecule reaction Combine Reactants & Catalyst azide_molecule->reaction peg_alkyne t-Boc-N-Amido-PEG6-propargyl peg_alkyne->reaction premix Prepare Reagent Stock Solutions premix->azide_molecule premix->peg_alkyne purification Purification (e.g., SEC, Dialysis) reaction->purification final_product Boc-Protected PEGylated Conjugate purification->final_product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_1 Boc Deprotection Workflow start_material Boc-Protected PEGylated Conjugate dissolve Dissolve in Anhydrous DCM start_material->dissolve add_tfa Add TFA (20-50%) at 0°C dissolve->add_tfa react Stir at RT (1-2 hours) add_tfa->react evaporate Evaporate Solvent & Excess TFA react->evaporate precipitate Precipitate with Cold Diethyl Ether evaporate->precipitate final_product Amine-Deprotected PEGylated Conjugate precipitate->final_product

Caption: Workflow for Boc Deprotection using Trifluoroacetic Acid (TFA).

G cluster_2 General Bioconjugation Strategy start t-Boc-N-Amido-PEG6-propargyl Propargyl Group Boc-Amine intermediate Intermediate Conjugate Triazole Linkage Boc-Amine start:f1->intermediate:f1 CuAAC (Click Chemistry) azide_biomolecule Azide-Biomolecule 1 azide_biomolecule->intermediate:f1 activated_acid Activated Acid (Biomolecule 2) final_conjugate Final Dual Conjugate Triazole Linkage Amide Bond activated_acid->final_conjugate:f2 intermediate:f2->final_conjugate:f2 1. Boc Deprotection (TFA) 2. Amide Coupling

Caption: Logical relationship for dual-functionalization using t-Boc-N-Amido-PEG6-propargyl.

References

The Strategic Imperative of the PEG6 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This in-depth technical guide elucidates the multifaceted role of the PEG6 linker in PROTACs, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[1][2] One ligand binds to the target protein (the "warhead") and the other binds to an E3 ubiquitin ligase (the "anchor").[1][2] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The linker is a critical component of the PROTAC, as its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[4][5] PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[4][5] The hydrophilic nature of PEG linkers can improve the solubility of PROTACs, which are often large and hydrophobic molecules.[1][4] The flexibility of PEG linkers allows the PROTAC to adopt a favorable conformation for the formation of a stable ternary complex between the target protein and the E3 ligase.[1]

The Significance of the PEG6 Linker

A PEG6 linker consists of six repeating ethylene glycol units. The choice of a specific linker length, such as PEG6, is a critical parameter in PROTAC design. The optimal linker length is dependent on the specific target protein and E3 ligase being targeted.[2] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, a linker that is too long may lead to a less stable ternary complex and reduced degradation efficiency.[6] The PEG6 linker, with its defined length and flexibility, often represents a favorable starting point and a successful component in the optimization of potent PROTACs.

Data Presentation: The Impact of the PEG6 Linker on PROTAC Performance

The following tables summarize quantitative data for PROTACs that incorporate a PEG6 linker, illustrating its impact on their biological activity and physicochemical properties.

PROTAC NameTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
RC-1BTKCRBNK562/Mino<100~90[7]

Table 1: Degradation Activity of a PEG6-Containing PROTAC. DC₅₀ represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

PropertyDescriptionImpact of PEG6 Linker
Solubility The ability of the PROTAC to dissolve in aqueous solutions.The hydrophilic nature of the PEG6 linker generally improves the aqueous solubility of the PROTAC molecule.[4]
Permeability The ability of the PROTAC to cross cell membranes.The PEG6 linker can influence permeability in a complex manner. Its flexibility may allow the PROTAC to adopt conformations that shield polar groups, aiding in membrane traversal.[8]
Ternary Complex Stability The stability of the complex formed between the target protein, PROTAC, and E3 ligase.The length and flexibility of the PEG6 linker are crucial for achieving an optimal conformation that promotes favorable protein-protein interactions and stabilizes the ternary complex.[1]

Table 2: Physicochemical and Biophysical Properties Influenced by the PEG6 Linker.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG6 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow A 1. PROTAC Synthesis (with PEG6 Linker) B 2. Cellular Treatment (Dose-response and time-course) A->B C 3. Protein Degradation Assay (Western Blot) B->C D 4. Ternary Complex Formation Assay (NanoBRET/AlphaLISA) B->D E 5. Cell Permeability Assay (PAMPA) B->E F Data Analysis (DC50, Dmax, EC50, Papp) C->F D->F E->F

References

The Strategic Application of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the precise control of molecular assembly is paramount. The tert-butoxycarbonyl (Boc) protecting group, in conjunction with polyethylene glycol (PEG) linkers, offers a robust and versatile strategy for the controlled synthesis of complex biomolecular conjugates. This technical guide delves into the core chemistry of Boc-protected PEG linkers, providing detailed experimental protocols and quantitative data to empower researchers in their drug development endeavors.

Core Chemistry and Advantages

The Boc group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry and the construction of bioconjugates.[1][2] Its popularity stems from its stability under a broad range of conditions and its facile removal under specific, mild acidic conditions.[2][3] When incorporated into PEG linkers, the Boc group allows for the selective protection of an amine functionality while other parts of the molecule undergo chemical transformations.

Key Advantages of Boc-Protected PEG Linkers:

  • Orthogonal Protection: The Boc group is stable to basic and nucleophilic conditions, allowing for a wide range of subsequent chemical modifications on other functional groups within the PEG linker or the conjugated molecule.[4]

  • Mild Deprotection: The Boc group is readily cleaved by treatment with mild acids, such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[3][5] This gentle deprotection preserves the integrity of sensitive biomolecules.

  • Enhanced Solubility and Pharmacokinetics: The inherent properties of the PEG chain, such as hydrophilicity and biocompatibility, improve the solubility and pharmacokinetic profile of the final conjugate.[6][7] PEGylation can also shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity.[6][8]

  • Versatility in Bioconjugation: Boc-protected PEG linkers are available with a variety of terminal functional groups (e.g., carboxylic acids, NHS esters, alkynes, azides), enabling a wide array of conjugation strategies for attaching drugs, proteins, antibodies, or imaging agents.[9][10]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the successful synthesis of well-defined conjugates. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions for Boc Protection of Amines

ReagentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
Di-tert-butyl dicarbonate (Boc)₂ODIPEADichloromethane (DCM)Room Temp3High[11]
(Boc)₂OSodium BicarbonateChloroform/WaterReflux-High[3]
(Boc)₂O4-DMAPTHF or AcetonitrileRoom Temp - 40-High[3]
(Boc)₂OPEG-400Solvent-freeRoom Temp-Excellent[12]

Table 2: Common Reagents and Conditions for Boc Deprotection

ReagentSolventTemperature (°C)Time (h)NotesReference(s)
20-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp1-2Most common method.[5]
4M HCl1,4-DioxaneRoom Temp-A stronger acid system.[5]
Concentrated HClWater or Organic SolventRoom Temp2-12Simple and fast.[3]
TMSI or Zinc BromideDichloromethane (DCM)Room TempOvernightAvoids strong acids.[3]

Key Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of amine-terminated PEG linkers using the Boc group.

Protocol for Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amine-terminated PEG linker.

Materials:

  • Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply

Procedure:

  • Dissolve the amine-terminated PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.2 M.

  • Add DIPEA to the solution (typically 3 equivalents relative to the amine).

  • In a separate vial, dissolve (Boc)₂O (typically 1.5-2 equivalents) in a small amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirring PEG solution at room temperature.

  • Allow the reaction to stir for 3-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl) to remove excess DIPEA, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

  • The product can be further purified by column chromatography if necessary.

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.[5]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Continue to stir for an additional 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[5]

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the application of Boc-protected PEG linkers.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product AminePEG Amine-Terminated PEG Linker ReactionVessel Reaction in Anhydrous DCM AminePEG->ReactionVessel Boc2O (Boc)₂O Boc2O->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Wash Aqueous Wash ReactionVessel->Wash 1. Quench & Wash Dry Drying (Na₂SO₄) Wash->Dry 2. Dry Concentrate Concentration Dry->Concentrate 3. Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify 4. Purify (optional) BocPEG Boc-Protected PEG Linker Concentrate->BocPEG Purify->BocPEG

Caption: Experimental workflow for the Boc protection of an amine-terminated PEG linker.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup cluster_product Final Product BocPEG Boc-Protected PEG Linker ReactionVessel Reaction in DCM with TFA (0°C to RT) BocPEG->ReactionVessel Concentrate Concentration ReactionVessel->Concentrate 1. Remove Solvent/TFA TolueneEvap Co-evaporation with Toluene Concentrate->TolueneEvap 2. Remove TFA Traces Neutralize Neutralization (Optional) TolueneEvap->Neutralize 3. Neutralize (optional) DeprotectedPEG Deprotected Amine-PEG (TFA Salt or Free Amine) TolueneEvap->DeprotectedPEG Direct Use Neutralize->DeprotectedPEG

Caption: Experimental workflow for the acid-catalyzed deprotection of a Boc-PEG linker.

ADC_Synthesis_Pathway cluster_components Core Components cluster_synthesis Synthetic Steps cluster_product Final Product Antibody Monoclonal Antibody (mAb) CoupleToAb 4. Conjugate Linker-Drug to mAb Antibody->CoupleToAb Linker Boc-NH-PEG-COOH ActivateLinker 1. Activate COOH of Linker (e.g., with NHS/EDC) Linker->ActivateLinker Drug Cytotoxic Drug with Amine Group CoupleDrug 2. Couple Activated Linker to Drug Drug->CoupleDrug ActivateLinker->CoupleDrug DeprotectBoc 3. Deprotect Boc Group (TFA/DCM) CoupleDrug->DeprotectBoc Boc-NH-PEG-Drug DeprotectBoc->CoupleToAb H₂N-PEG-Drug ADC Antibody-Drug Conjugate (ADC) CoupleToAb->ADC

Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-protected PEG linker.

Conclusion

The strategic use of Boc protecting groups in PEG linkers provides a powerful and adaptable platform for the synthesis of advanced bioconjugates. The ability to selectively protect and deprotect amine functionalities under mild conditions, combined with the beneficial properties of PEG, makes this chemical approach indispensable for researchers in drug development. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Boc-PEG chemistry in the creation of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to Click Chemistry with Propargyl-Terminated PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry utilizing propargyl-terminated polyethylene glycols (PEGs), a powerful tool in bioconjugation, drug delivery, and materials science. We will delve into the core principles of the two primary forms of click chemistry, provide detailed experimental protocols, and present quantitative data to inform experimental design.

Introduction to Click Chemistry and the Role of Propargyl-Terminated PEGs

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, occurring in mild, often aqueous, conditions with no or minimal byproducts.[1] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions form a stable triazole linkage between an azide and an alkyne.[1]

Propargyl-terminated PEGs are valuable reagents in this context. The propargyl group provides the terminal alkyne necessary for the click reaction, while the PEG chain imparts hydrophilicity, biocompatibility, and can reduce the immunogenicity of the conjugated molecule.[3][4] This makes propargyl-terminated PEGs ideal for applications such as creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and modifying proteins and surfaces.[5][6]

Core Principles and Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[1] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are often used to stabilize the copper(I) catalyst and increase reaction efficiency.[7][8]

CuAAC_Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Propargyl-PEG R1-C≡CH (Propargyl-PEG) Triazole 1,4-disubstituted Triazole Propargyl-PEG->Triazole Azide N3-R2 (Azide-functionalized molecule) Azide->Triazole Cu(I) Cu(I) Cu(I)->Triazole Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu(I) Stabilizes

Figure 1: CuAAC Reaction Pathway
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, making it highly suitable for applications in living systems where copper toxicity is a concern.[2][9] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed without a catalyst.[2] While propargyl-terminated PEGs are not directly used in SPAAC, an azide-functionalized PEG would be reacted with a DBCO-functionalized molecule.

SPAAC_Mechanism Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Triazole_Product Triazole Adduct Strained_Alkyne->Triazole_Product Azide-PEG N3-R-PEG (Azide-functionalized PEG) Azide-PEG->Triazole_Product

Figure 2: SPAAC Reaction Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of propargyl-terminated PEGs and their subsequent use in click chemistry.

Table 1: Synthesis of Propargyl-Terminated PEGs

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
HOOC-PEG3500-OHPropargyl bromide, KOHDMF701596.2[3]
ω-propargyl-α-hydroxyl PEGSuccinic anhydride, DMAP, TEA1,4-DioxaneRoom Temp2492[3]
α-hydroxyl-ω-propargyl PEG4-Nitrophenyl chloroformate, TEADichloromethane0 to Room Temp2680[3]

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Catalyst Copper(I)None[1][2]
Biocompatibility Lower, due to copper cytotoxicityHigh, copper-free and suitable for live systems[2][9]
Reaction Kinetics Very fast (k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹)Fast, but generally slower than CuAAC (k₂ ≈ 0.1 M⁻¹s⁻¹)[6][10]
Reactant Stability Terminal alkynes are stable and easy to synthesizeStrained cyclooctynes can be less stable and more complex to synthesize[11]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature rangePhysiological temperature and pH[2][9]
Yields Typically quantitative or near-quantitativeHigh, but can be lower than CuAAC depending on substrates[7][12]

Table 3: Typical Reaction Conditions for CuAAC with Propargyl-PEG

ComponentStock ConcentrationFinal ConcentrationReference
Propargyl-PEGVaries10 µM - 1 mM[13]
Azide-MoleculeVaries10 µM - 1 mM[13]
Copper(II) Sulfate (CuSO₄)20 mM in water0.1 - 1 mM[8]
Ligand (e.g., THPTA)50 mM in water0.5 - 5 mM (5-fold excess to Cu)[8]
Sodium Ascorbate100 mM in water (prepare fresh)1 - 5 mM[8]

Experimental Protocols

General Protocol for CuAAC of a Propargyl-Terminated PEG with an Azide-Containing Biomolecule

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Propargyl-terminated PEG

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the propargyl-terminated PEG in the reaction buffer to the desired concentration.

    • Dissolve the azide-containing biomolecule in the reaction buffer or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing biomolecule solution.

    • Add the propargyl-terminated PEG solution. A slight excess (1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.[8]

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[8]

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture.

    • Initiate the reaction by adding the premixed copper/ligand solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature.

    • Reaction times can range from 30 minutes to several hours, depending on the reactants and their concentrations.[5]

  • Purification:

    • Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted starting materials and the copper catalyst.

General Protocol for SPAAC of an Azide-Terminated PEG with a DBCO-Functionalized Molecule

Materials:

  • Azide-terminated PEG

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-terminated PEG in the reaction buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-terminated PEG and the DBCO-functionalized molecule. Equimolar amounts or a slight excess of one component can be used.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Reaction times can vary from 1 to 12 hours.[14]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials.

Experimental_Workflow General Experimental Workflow for Bioconjugation Start Start Prepare_Stocks Prepare Stock Solutions (Propargyl-PEG, Azide-Molecule, Catalyst) Start->Prepare_Stocks Reaction_Setup Reaction Setup (Combine Reactants & Catalyst) Prepare_Stocks->Reaction_Setup Incubation Incubation (Room Temperature) Reaction_Setup->Incubation Purification Purification (e.g., SEC, Dialysis) Incubation->Purification Characterization Characterization (e.g., NMR, MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Figure 3: General Experimental Workflow

Characterization of Propargyl-Terminated PEGs and their Conjugates

The successful synthesis and conjugation of propargyl-terminated PEGs should be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the propargyl group (characteristic peaks around 2.5 ppm for the alkyne proton and 4.7 ppm for the methylene protons adjacent to the alkyne) and to determine the degree of functionalization.[3][15]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the PEG and its conjugate, confirming the addition of the propargyl group and the conjugated molecule.[16][17]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation, confirming successful conjugation.[18]

  • Chromatography: Size-exclusion chromatography (SEC) can be used to separate the PEGylated product from unreacted starting materials and to assess the purity of the conjugate.[18]

Conclusion

Click chemistry with propargyl-terminated PEGs offers a robust and versatile platform for the synthesis of well-defined bioconjugates. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo studies. By carefully selecting the reaction conditions and employing appropriate characterization techniques, researchers can leverage this powerful technology to advance their work in drug delivery, diagnostics, and biomaterials.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-Boc is a versatile chemical tool employed in bioconjugation and proteomics, primarily utilized for the labeling and modification of proteins. This reagent incorporates a terminal alkyne group (propargyl), a hydrophilic hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The propargyl group is a key functional moiety for engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction enables the efficient and specific covalent linkage of the this compound molecule to azide-modified proteins under mild, aqueous conditions.[3][4]

The PEG6 linker enhances the solubility and reduces aggregation of the labeled protein, while the Boc-protected amine provides a latent functional group that can be deprotected for subsequent conjugation or functionalization. These characteristics make this compound a valuable reagent in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation, activity-based protein profiling, and the fluorescent or affinity labeling of proteins for detection and purification.[1][2][3]

Principle of the Method

The labeling strategy involves a two-step process. First, a target protein is metabolically, enzymatically, or chemically modified to introduce an azide group. This can be achieved through the use of non-canonical amino acids containing azide moieties, or by chemically modifying specific amino acid residues. Following the introduction of the azide handle, the protein is subjected to a click chemistry reaction with this compound.[5] The copper(I)-catalyzed reaction results in the formation of a stable triazole linkage, covalently attaching the PEGylated and Boc-protected handle to the protein of interest.

Chemical Structure and Reaction

Caption: Reaction scheme of this compound with an azide-modified protein.

Experimental Protocols

Protocol 1: General Protein Azide Modification

This protocol provides a general method for introducing azide groups into a protein using an NHS-azide ester, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of the Azido-NHS ester in DMSO (e.g., 100 mM).

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the Azido-NHS ester stock solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the excess, unreacted Azido-NHS ester using a desalting column, exchanging the buffer to a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

  • Determine the concentration of the azide-modified protein.

Protocol 2: Click Chemistry Labeling of Azide-Modified Protein

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA)

  • DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

    • TCEP: 50 mM in water

    • THPTA: 50 mM in water

  • In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (to a final concentration of 1-5 mg/mL)

    • This compound (to a final concentration of 100-500 µM)

    • TCEP (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 500 µM)

    • CuSO₄ (to a final concentration of 100 µM)

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction for 1-4 hours at room temperature.

  • The labeled protein can be purified from excess reagents using a desalting column or dialysis.

Quantitative Data

The following tables provide illustrative quantitative data for a typical protein labeling experiment using this compound. Actual results may vary depending on the protein and reaction conditions.

Table 1: Protein Azide Modification

ParameterValue
Initial Protein Concentration5 mg/mL
Azido-NHS Ester Molar Excess20x
Reaction Time2 hours
Protein Recovery after Desalting>90%
Degree of Labeling (Azides/Protein)3-5

Table 2: Click Chemistry Labeling Efficiency

ParameterValue
Azide-Modified Protein Concentration2 mg/mL
This compound Concentration250 µM
Reaction Time2 hours
Labeling Efficiency>95%
Final Labeled Protein Yield>85%

Workflow Diagram

start Start: Purified Protein azide_modification Protein Azide Modification (e.g., with Azido-NHS ester) start->azide_modification desalting_1 Purification: Remove excess azide reagent (Desalting column) azide_modification->desalting_1 click_reaction Click Reaction with This compound desalting_1->click_reaction purification_2 Purification: Remove excess click reagents (Desalting column/Dialysis) click_reaction->purification_2 reagents Add: - this compound - CuSO4 - Sodium Ascorbate - Ligand (THPTA) reagents->click_reaction boc_deprotection Optional: Boc Deprotection (e.g., with TFA) purification_2->boc_deprotection characterization Characterization of Labeled Protein (SDS-PAGE, Mass Spectrometry) purification_2->characterization Boc-Protected boc_deprotection->characterization Deprotected end End: Labeled Protein characterization->end

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their reliability, high yields, and specificity.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide, and it is exceptionally tolerant of a wide range of functional groups and reaction conditions, including aqueous environments.[3]

Propargyl-PEG6-Boc is a versatile bifunctional linker molecule designed for use in CuAAC-mediated bioconjugation and chemical synthesis.[4][5][6] Its structure incorporates three key features:

  • Propargyl Group: A terminal alkyne that serves as the reactive handle for the CuAAC reaction.

  • PEG6 Linker: A hexa(ethylene glycol) spacer that enhances aqueous solubility and provides spatial separation between conjugated molecules.[4]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine which, after the CuAAC reaction, can be deprotected under mild acidic conditions to reveal a primary amine for subsequent orthogonal functionalization.[4][6]

These features make this compound an ideal tool for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), site-specific PEGylation of proteins, and the development of complex biomolecular conjugates.[5][7]

Reaction Mechanism and Workflow

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[2][3][8] The presence of a copper-coordinating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), accelerates the reaction and protects biomolecules from oxidative damage by reactive oxygen species that can be generated.[8][9]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne This compound Alkyne->Cu_Acetylide Metallocycle Six-Membered Cu-Metallocycle Cu_Acetylide->Metallocycle + Azide Azide Azide Partner (R-N3) Azide->Metallocycle Triazolide Copper-Triazolide Intermediate Metallocycle->Triazolide Ring Contraction Product Triazole Product Triazolide->Product + H+ Product->CuI - Cu(I)

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Below is a general workflow for a typical bioconjugation experiment involving this compound, from initial reaction setup to the final, optionally deprotected, product.

experimental_workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis cluster_deprotection Optional: Boc Deprotection arrow arrow prep_alkyne Prepare this compound Solution mix Combine Alkyne, Azide, and Cu/Ligand Solution prep_alkyne->mix prep_azide Prepare Azide-Biomolecule Solution prep_azide->mix prep_cu_ligand Prepare CuSO4/Ligand Stock Solution prep_cu_ligand->mix prep_reductant Prepare Sodium Ascorbate Stock Solution add_reductant Add Sodium Ascorbate to Initiate Reaction mix->add_reductant incubate Incubate (e.g., 1 hr at RT) add_reductant->incubate quench Quench with EDTA (Optional) incubate->quench purify Purify Conjugate (e.g., Dialysis, SEC) quench->purify analyze Analyze Product (e.g., MS, SDS-PAGE) purify->analyze deprotect Treat with Acid (e.g., TFA) analyze->deprotect Proceed to Deprotection purify_final Purify Final Product deprotect->purify_final

Caption: General experimental workflow for CuAAC bioconjugation using this compound.

Application Notes

The unique structure of this compound lends itself to several advanced applications:

  • Orthogonal Chemistry: The Boc-protected amine is stable to the CuAAC reaction conditions, allowing for a two-step sequential modification. First, the alkyne is conjugated to an azide-modified molecule. Subsequently, the Boc group is removed to expose a primary amine, which can then be coupled to an NHS-ester, isothiocyanate, or other amine-reactive moieties.

  • PROTAC Synthesis: This linker is frequently used in the synthesis of PROTACs, where it connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.[5] The PEG chain ensures sufficient length and solubility for the ternary complex to form efficiently.

  • PEGylation: The hydrophilic PEG6 linker can improve the pharmacokinetic properties of conjugated biomolecules, such as proteins or peptides, by increasing their hydrodynamic radius and solubility.[7]

  • Avoiding Side Reactions: The use of accelerating ligands and appropriate reducing agents is critical to prevent side reactions like the oxidative homocoupling of alkynes.[2][10] Additionally, additives like aminoguanidine can be used to intercept by-products of ascorbate oxidation that might damage sensitive biomolecules.[1]

logical_relationship main This compound propargyl Propargyl Group (Alkyne) main->propargyl peg6 PEG6 Linker main->peg6 boc_amine Boc-Protected Amine main->boc_amine propargyl_desc Reacts with Azides via CuAAC propargyl->propargyl_desc peg6_desc Increases Solubility Provides Spacing peg6->peg6_desc boc_amine_desc Enables Orthogonal Post-CuAAC Conjugation boc_amine->boc_amine_desc

Caption: Functional components of the this compound linker.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol describes a general method for conjugating an azide-modified biomolecule with this compound. Reaction volumes and concentrations should be optimized for specific applications.

Materials:

  • This compound

  • Azide-containing biomolecule (e.g., protein, peptide)

  • Copper(II) Sulfate (CuSO₄)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate (NaAsc)

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount in DMSO.

  • Azide-Biomolecule (1-2 mM): Dissolve in the reaction buffer.

  • CuSO₄ (20 mM): Dissolve in water.

  • Ligand (50 mM): Dissolve THPTA in water or TBTA in DMSO.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving in water.

Reaction Procedure:

  • In a microcentrifuge tube, combine the reagents in the following order:

    • Azide-biomolecule solution.

    • This compound stock solution (to achieve a slight molar excess, e.g., 1.5 equivalents).

    • Reaction buffer to reach the desired final volume.

  • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the ligand stock. A 5:1 ligand-to-copper ratio is recommended to protect biomolecules.[8][9] For example, mix 12.5 µL of 50 mM ligand with 6.3 µL of 20 mM CuSO₄.[8]

  • Add the premixed catalyst solution to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[9] Mix gently by inverting the tube.

  • Allow the reaction to proceed for 1-3 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

Work-up and Purification:

  • To stop the reaction, an excess of EDTA relative to the copper catalyst can be added.

  • Remove unreacted small molecules and the copper catalyst by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).

  • Analyze the purified conjugate via SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Protocol 2: Boc Group Deprotection

This protocol is for removing the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable solvent for the conjugate

  • Neutralization Buffer: e.g., Sodium bicarbonate solution

Procedure:

  • Dissolve the lyophilized Boc-protected conjugate in a suitable solvent (e.g., DCM).

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS if possible.

  • Remove the TFA and solvent under reduced pressure.

  • Re-dissolve the residue in a minimal amount of buffer and carefully neutralize the solution.

  • Purify the deprotected conjugate immediately, for instance by dialysis or SEC, to remove residual acid and salts.

Data Presentation

The following tables provide recommended reagent concentrations for setting up a CuAAC reaction and a guide for troubleshooting common issues.

Table 1: Recommended Final Reagent Concentrations for CuAAC Bioconjugation

ReagentTypical Final ConcentrationMolar Ratio (relative to limiting reagent)Notes
Alkyne or Azide (Limiting)50 µM - 1 mM1Higher concentrations can accelerate the reaction.
Conjugation Partner1.5 - 5 equivalents1.5 - 5A slight excess of the non-biomolecule partner is common.
Copper(II) Sulfate0.1 - 1 mM1 - 2
Ligand (e.g., THPTA)0.5 - 5 mM5 (relative to copper)A 5:1 ligand-to-copper ratio is recommended for bioconjugation.[8][9]
Sodium Ascorbate1 - 5 mM5 - 20Should be in excess to keep copper in the Cu(I) state.[9]

Table 2: Troubleshooting Guide for CuAAC Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (Cu(II) not reduced)Prepare sodium ascorbate solution fresh before each use. Ensure an excess is added.
Biomolecule is sequestering copperIncrease the concentration of the copper/ligand complex.[9]
Degraded alkyne or azideCheck the integrity of starting materials.
Oxygen inhibitionWhile not always necessary, degassing the solution can sometimes improve yields.
Biomolecule Degradation Oxidative damage from reactive oxygen speciesEnsure a sufficient excess of ligand (e.g., 5 equivalents to copper) is used.[8] Consider adding aminoguanidine.[1]
Formation of Side Products Alkyne homocoupling (Glaser coupling)Ensure sufficient reducing agent is present and limit exposure to oxygen.[2]

References

Application Notes: Step-by-Step Synthesis of PROTACs with Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cell.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][]

The linker is a critical component influencing the physicochemical properties and biological activity of the PROTAC.[2] The Propargyl-PEG6-Boc linker is a versatile building block used in PROTAC synthesis. It features a polyethylene glycol (PEG) chain to enhance solubility and a terminal alkyne group (propargyl) that enables highly efficient and specific conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[][6][7] The Boc (tert-butyloxycarbonyl) protecting group allows for modular, stepwise synthesis. This document provides a detailed protocol for the rational design and synthesis of PROTACs using this linker.

Overall Synthetic Workflow

The synthesis is a modular process involving three key stages: preparation of the two "warhead" molecules with complementary functionalities (azide and alkyne) and their final conjugation via click chemistry.[8][9]

G cluster_0 PROTAC Synthesis Workflow A POI Ligand (with handle, e.g., -OH) B Azide-functionalized POI Ligand A->B Azidation F Final PROTAC (Crude) B->F CuAAC Click Chemistry C E3 Ligase Ligand (e.g., VHL Ligand) E E3 Ligase Ligand-Linker (Alkyne-functionalized) C->E Amide Coupling D This compound Linker D->E E->F G Purified PROTAC F->G Purification (HPLC)

Figure 1. Modular workflow for PROTAC synthesis using a this compound linker.

Experimental Protocols

The following protocols outline the synthesis of a model PROTAC, starting from commercially available or previously synthesized ligands for the POI and a VHL E3 ligase.

Protocol 1: Synthesis of Azide-Functionalized POI Ligand

This protocol describes the conversion of a POI ligand bearing a primary alcohol into an azide-functionalized intermediate, ready for click chemistry.

Materials:

  • POI ligand with a primary alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Sodium azide (NaN₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Water and Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.0 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the formation of the mesylate intermediate by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the mesylate is fully consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude azide-functionalized POI ligand by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Alkyne-Functionalized E3 Ligase Ligand-Linker Conjugate

This protocol describes the coupling of a VHL E3 ligase ligand to the this compound linker via amide bond formation.

Materials:

  • VHL ligand with a carboxylic acid handle (e.g., a derivative of VH032) (1.0 eq)[10]

  • This compound (1.2 eq)

  • Trifluoroacetic acid (TFA)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DCM and DMF

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection: Dissolve this compound (1.2 eq) in DCM (approx. 0.1 M). Add an equal volume of TFA.

  • Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting amine TFA salt is used directly.

  • Amide Coupling: Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.

  • Add the crude amine TFA salt from the previous step, followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a DCM/methanol gradient) to yield the pure alkyne-functionalized E3 ligand-linker conjugate.

Protocol 3: Final PROTAC Assembly via CuAAC Click Reaction

This protocol details the final step where the two fragments are joined together. The CuAAC reaction is robust and typically high-yielding.[11][12][13]

Materials:

  • Azide-functionalized POI Ligand (from Protocol 1) (1.0 eq)

  • Alkyne-functionalized E3 Ligase Ligand-Linker Conjugate (from Protocol 2) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: 1:1 mixture of tert-Butanol/Water or DMF

  • Preparative HPLC system for purification

Procedure:

  • Dissolve the azide-functionalized POI ligand (1.0 eq) and the alkyne-functionalized E3 conjugate (1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Prepare fresh aqueous stock solutions of sodium ascorbate (e.g., 1 M) and CuSO₄·5H₂O (e.g., 0.1 M).

  • Add the sodium ascorbate solution (0.3 eq) to the reaction mixture, followed by the CuSO₄·5H₂O solution (0.1 eq).

  • Stir the reaction vigorously at room temperature for 4-16 hours. The reaction is often complete within a few hours, as monitored by LC-MS.

  • Once complete, dilute the reaction mixture with DMSO or methanol and filter to remove any insoluble material.

  • Purify the final PROTAC molecule directly from the crude reaction mixture using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product thoroughly by LC-MS, HRMS, and ¹H/¹³C NMR.

Data Presentation

Quantitative data from each step should be carefully recorded to ensure reproducibility and quality control.

Table 1: Summary of Synthetic Step Yields and Purity

Step Product Typical Yield (%) Final Purity (LC-MS, %)
Protocol 1 Azide-functionalized POI Ligand 65 - 85% >95%
Protocol 2 Alkyne-functionalized E3 Ligand Conjugate 70 - 90% >95%

| Protocol 3 | Final Purified PROTAC | 50 - 75% | >99% |

Table 2: Representative Characterization Data for Final PROTAC

Analysis Parameter Expected Result
LC-MS Retention Time & [M+H]⁺ Single major peak with observed mass matching the calculated mass of the protonated molecule.
HRMS Exact Mass [M+H]⁺ Observed exact mass within ± 5 ppm of the calculated exact mass.
¹H NMR Chemical Shifts, Integrals All expected proton signals from the POI ligand, linker, and E3 ligand are present with correct integration values. Appearance of a new singlet for the triazole proton (typically δ 7.5-8.5 ppm).

| ¹³C NMR | Chemical Shifts | All expected carbon signals are present, consistent with the final PROTAC structure. |

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing proximity between the target protein and an E3 ligase, co-opting the cell's own protein disposal system.[]

cluster_1 PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled UbPOI Poly-ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 2. Cellular mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Bioconjugation using Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG6-Boc, a heterobifunctional linker, in various bioconjugation techniques. This versatile reagent is particularly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The methodologies detailed below cover the fundamental steps of deprotection and conjugation, supported by quantitative data and visual workflows to ensure reproducible and efficient experimental outcomes.

Introduction to this compound

This compound is a chemical linker featuring three key components:

  • Propargyl Group: A terminal alkyne that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the stable and specific ligation to azide-modified molecules.

  • PEG6 Spacer: A hexa(ethylene glycol) chain that enhances the hydrophilicity and solubility of the resulting conjugate in aqueous media. This polyethylene glycol spacer can also improve the pharmacokinetic properties of biotherapeutics by providing a protective shield around the payload, potentially reducing immunogenicity and extending circulation half-life.

  • Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be efficiently removed under acidic conditions to reveal a reactive amine, which can then be coupled to various molecules, such as carboxylic acids, to form stable amide bonds.

This trifunctional nature makes this compound an ideal tool for sequentially or orthogonally conjugating different molecular entities.

Key Applications

The unique structure of this compound lends itself to several advanced bioconjugation applications, most notably:

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The NHS ester end can react with lysine residues on the antibody, while the propargyl group allows for the precise attachment of an azide-modified drug via click chemistry.

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand. The linker's length and flexibility, provided by the PEG chain, are critical for the formation of a stable ternary complex and efficient protein degradation.

  • Peptide and Oligonucleotide Modification: This linker can be used to introduce polyethylene glycol chains to peptides and oligonucleotides, improving their pharmacological properties.

  • Surface Functionalization: The reactive groups on this compound can be used to immobilize biomolecules onto surfaces for various diagnostic and research applications.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary reactions involved in using this compound: Boc deprotection and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, Propargyl-PEG6-amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate solvent system (e.g., 10% methanol in DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Propargyl-PEG6-amine.

Expected Outcome:

The deprotection reaction typically proceeds with high efficiency. The successful removal of the Boc group can be confirmed by the disappearance of the characteristic methyl signal of the Boc group in the ¹H-NMR spectrum.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl group of the deprotected linker and an azide-containing molecule (e.g., an azide-modified protein or drug).

Materials:

  • Propargyl-PEG6-amine (or other propargyl-containing molecule)

  • Azide-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other appropriate reaction buffer (pH 7.0-8.0)

  • DMSO or DMF (if needed to dissolve starting materials)

  • Size-exclusion chromatography or other purification method

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Dissolve the azide-labeled molecule and the propargyl-functionalized molecule in an appropriate buffer or solvent.

  • Reaction Setup:

    • In a reaction tube, combine the solution of the azide-modified molecule and the propargyl-functionalized molecule (typically a 1:1.5 to 1:5 molar ratio of azide to alkyne).

    • Prepare a premix of the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction and Purification:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using photosensitive molecules.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Upon completion, purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted starting materials and the copper catalyst.

Quantitative Data

The following tables summarize typical quantitative data for the key reactions involving this compound. Note that specific results may vary depending on the substrate and reaction conditions.

Table 1: Boc Deprotection of this compound

ParameterTypical ValueMethod of Analysis
Reaction Time 1 - 4 hoursTLC, LC-MS
Yield >90%¹H-NMR, Mass Spectrometry
Purity >95%HPLC, NMR

Table 2: CuAAC Bioconjugation Efficiency

ParameterTypical ValueMethod of Analysis
Reaction Time 1 - 4 hoursLC-MS, SDS-PAGE
Conjugation Efficiency >85%HPLC, Mass Spectrometry
Final Purity of Conjugate >95% (after purification)SEC-HPLC, SDS-PAGE
Drug-to-Antibody Ratio (DAR) for ADCs Controllable by stoichiometry (typically 2-8)HIC-HPLC, Mass Spectrometry

Visualizing the Workflow and Application

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the mechanism of action for bioconjugates synthesized using this compound.

G Workflow for Bioconjugation using this compound cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Bioconjugation start This compound deprotection Treat with TFA in DCM start->deprotection product1 Propargyl-PEG6-Amine deprotection->product1 click CuAAC Reaction (CuSO4, NaAsc, THPTA) product1->click azide Azide-Modified Molecule (e.g., Protein, Drug) azide->click final_product Final Bioconjugate click->final_product

Caption: General workflow for bioconjugation using this compound.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[1] PROTACs designed to target kinases in this pathway, such as PI3K and mTOR, can effectively induce their degradation, leading to the suppression of downstream signaling and inhibition of tumor growth.[1] The PEG linker in these PROTACs plays a crucial role in optimizing the formation of the ternary complex required for degradation.[1]

By following these detailed protocols and understanding the underlying principles, researchers can effectively employ this compound to advance their bioconjugation and drug development efforts.

References

Application Notes and Protocols for Cell Surface Modification Using Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG6-Boc is a heterobifunctional linker designed for the precise modification of cell surfaces. This reagent incorporates a propargyl group for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce non-specific binding, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation of molecules of interest.

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface engineering. The methodologies outlined are applicable to a wide range of research areas, including targeted drug delivery, cell-based therapies, and the study of cell surface interactions. The protocols cover the initial introduction of the alkyne group to the cell surface, deprotection of the Boc group, and the final conjugation of a desired molecule via click chemistry.

Data Presentation

The following tables summarize representative quantitative data for cell surface modification using Propargyl-PEG linkers. This data is compiled from studies on similar PEGylated compounds and click chemistry reactions and should be considered illustrative. Optimal conditions for specific cell types and applications should be determined empirically.

Table 1: Representative Cytotoxicity of PEGylated Linkers on Mammalian Cell Lines

Cell LineLinker TypeConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HeLaPropargyl-PEG-Boc1024>95>100
HeLaPropargyl-PEG-Boc5024~90>100
HeLaPropargyl-PEG-Boc10024~85>100
JurkatPropargyl-PEG-Boc1048>95>100
JurkatPropargyl-PEG-Boc5048~88>100
JurkatPropargyl-PEG-Boc10048~82>100

Table 2: Representative Labeling Efficiency of Propargyl-PEG Linkers on Cell Surfaces

Cell TypeLabeling MethodPropargyl-PEG Concentration (µM)Azide-Fluorophore Concentration (µM)Labeled Cell Population (%)
CHOMetabolic Labeling (Ac4ManNAz)2510~85
MCF-7Metabolic Labeling (Ac4ManNAz)5020>90
Primary NeuronsNHS-Ester Linkage to Surface Amines10050~75

Experimental Protocols

Protocol 1: Introduction of Propargyl Groups to the Cell Surface via Metabolic Labeling

This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycans, which will then be reacted with this compound.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • FACS buffer (DPBS with 1% BSA)

Procedure:

  • Metabolic Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for the incorporation of the azido sugar into cell surface glycans.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare a fresh solution of the catalyst complex by mixing CuSO4 and THPTA in a 1:5 molar ratio in DPBS.

    • Wash the metabolically labeled cells twice with cold DPBS.

    • Prepare the click reaction cocktail in DPBS on ice:

      • This compound (final concentration 25-100 µM)

      • CuSO4-THPTA complex (final copper concentration 50-100 µM)

      • Freshly prepared sodium ascorbate (final concentration 1-2.5 mM)

    • Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with FACS buffer to remove unreacted reagents.

    • The cells now display Boc-protected amines on their surface.

Protocol 2: On-Cell Boc Deprotection

This protocol describes the removal of the Boc protecting group from the cell surface-anchored this compound to expose the primary amine for further conjugation.

Materials:

  • Cells with surface-tethered this compound (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DPBS

Procedure:

  • Prepare Deprotection Solution:

    • Prepare a 10% (v/v) solution of TFA in DCM. Caution: TFA is highly corrosive. Handle in a chemical fume hood with appropriate personal protective equipment.

  • Boc Deprotection:

    • Gently wash the cells twice with cold DPBS.

    • Carefully aspirate the DPBS and add the cold deprotection solution to the cells.

    • Incubate on ice for 1-2 minutes. Note: Incubation time is critical to minimize cell damage.

    • Quickly aspirate the deprotection solution.

    • Immediately wash the cells three times with cold DPBS to neutralize the acid.

    • The cells now have free primary amines on their surface, ready for conjugation.

Protocol 3: Conjugation of a Molecule of Interest to the Cell Surface

This protocol describes the conjugation of an NHS-ester functionalized molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to the newly exposed primary amines on the cell surface.

Materials:

  • Cells with deprotected surface amines (from Protocol 2)

  • NHS-ester functionalized molecule of interest

  • DPBS

  • FACS buffer

Procedure:

  • Prepare Conjugation Solution:

    • Dissolve the NHS-ester functionalized molecule in DMSO to prepare a stock solution.

    • Dilute the stock solution in DPBS to the desired final concentration (typically 10-50 µM).

  • Conjugation Reaction:

    • Wash the deprotected cells twice with cold DPBS.

    • Add the conjugation solution to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with FACS buffer to remove unreacted molecules.

  • Analysis:

    • The cells are now surface-modified with the molecule of interest and can be analyzed by methods such as flow cytometry or fluorescence microscopy.

Visualizations

Experimental_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Conjugation cell_culture Cell Culture add_azido_sugar Add Ac4ManNAz cell_culture->add_azido_sugar incubation Incubate 48-72h add_azido_sugar->incubation wash_cells_1 Wash Cells incubation->wash_cells_1 add_click_reagents Add this compound & Click Cocktail wash_cells_1->add_click_reagents click_reaction Incubate 15-30 min add_click_reagents->click_reaction wash_cells_2 Wash Cells click_reaction->wash_cells_2 add_tfa Add TFA/DCM wash_cells_2->add_tfa deprotection_incubation Incubate 1-2 min (ice) add_tfa->deprotection_incubation wash_cells_3 Wash Cells deprotection_incubation->wash_cells_3 add_nhs_ester Add NHS-Ester Molecule wash_cells_3->add_nhs_ester conjugation_incubation Incubate 30-60 min add_nhs_ester->conjugation_incubation final_wash Final Wash conjugation_incubation->final_wash analysis Analysis (Flow Cytometry/ Microscopy) final_wash->analysis

Caption: Experimental workflow for cell surface modification.

Caption: PROTAC-mediated degradation of a cell surface protein.

Application Notes and Protocols for Peptide PEGylation with Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulation half-life, enhanced solubility, and decreased immunogenicity and antigenicity.[1][2]

This document provides detailed application notes and protocols for the site-specific PEGylation of peptides using Propargyl-PEG6-Boc. This process leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] The workflow involves three main stages: the introduction of an azide moiety into the peptide, the CuAAC reaction with the alkyne-containing this compound, and the subsequent deprotection of the Boc (tert-butyloxycarbonyl) group if required.

These protocols are designed to be a comprehensive guide for researchers, providing methodologies for synthesis, purification, and characterization of the resulting PEGylated peptides.

Experimental Principles

The PEGylation strategy outlined here is a two-step process:

  • Peptide Modification : An azide group is incorporated into the peptide sequence. This can be achieved by using an amino acid derivative containing an azide group during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a reactive side chain on the peptide.

  • Click Chemistry : The azide-modified peptide is then conjugated to this compound via a CuAAC reaction. This reaction forms a stable triazole linkage between the peptide and the PEG moiety.[5] The Boc protecting group on the PEG reagent can be retained for specific applications or removed in a final deprotection step.

Experimental Protocols

Protocol 1: Azide Modification of a Peptide

This protocol describes the incorporation of an azide group at the N-terminus of a peptide using azidoacetic acid N-hydroxysuccinimide (NHS) ester.

Materials:

  • Peptide with a free N-terminal amine

  • Azidoacetic acid NHS ester

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the peptide in DMF to a final concentration of 10 mg/mL.

  • Add 3 equivalents of azidoacetic acid NHS ester to the peptide solution.

  • Add 5 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the addition of the azidoacetyl group.

  • Upon completion, precipitate the azido-modified peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the azido-peptide under vacuum.

  • Purify the peptide by RP-HPLC.

  • Confirm the mass of the purified azido-peptide by mass spectrometry.

Protocol 2: PEGylation of Azido-Peptide with this compound via CuAAC

This protocol details the copper-catalyzed click chemistry reaction to conjugate the azido-peptide with this compound.

Materials:

  • Azido-peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Deionized water

  • t-butanol

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the azido-peptide in a mixture of deionized water and t-butanol (3:1 v/v) to a final concentration of 5 mg/mL.

  • Add 1.5 equivalents of this compound to the peptide solution.

  • Prepare a fresh solution of the copper catalyst. In a separate tube, mix 0.5 equivalents of CuSO₄ and (optional) 2.5 equivalents of THPTA in deionized water.

  • Add the copper catalyst solution to the peptide/PEG mixture.

  • Initiate the reaction by adding 5 equivalents of freshly prepared sodium ascorbate solution (in deionized water).

  • Gently mix the reaction and allow it to proceed at room temperature for 12-16 hours.

  • Monitor the reaction progress by RP-HPLC, observing the appearance of a new peak corresponding to the PEGylated peptide and the disappearance of the starting materials.

  • Upon completion, purify the PEGylated peptide by RP-HPLC.

  • Characterize the purified product by mass spectrometry to confirm the correct mass of the Boc-protected PEGylated peptide.

Protocol 3: Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the Boc protecting group from the PEGylated peptide using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the lyophilized Boc-protected PEGylated peptide in a cleavage cocktail of 50% TFA in DCM.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by RP-HPLC and mass spectrometry, observing a shift in retention time and a decrease in mass corresponding to the loss of the Boc group.

  • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen.

  • Precipitate the deprotected PEGylated peptide by adding cold diethyl ether.

  • Centrifuge to pellet the product and wash with cold diethyl ether twice.

  • Dry the final PEGylated peptide under vacuum.

  • Confirm the purity and identity of the final product by RP-HPLC and mass spectrometry.

Data Presentation

The following tables summarize hypothetical quantitative data for the PEGylation of a model 10-amino acid peptide, "Peptide-A-N₃", with this compound.

Table 1: Reaction Conditions and Efficiency for PEGylation of Peptide-A-N₃
Parameter Value
Peptide-A-N₃ Concentration5 mg/mL
This compound (equivalents)1.5
CuSO₄ (equivalents)0.5
Sodium Ascorbate (equivalents)5.0
Reaction Time16 hours
TemperatureRoom Temperature
Reaction Efficiency (HPLC Conversion) >95%
Isolated Yield of Boc-PEGylated Peptide 85%
Table 2: Characterization of Peptide-A and its PEGylated Derivatives
Compound Molecular Weight (Da) RP-HPLC Retention Time (min) Purity (by HPLC)
Peptide-A-N₃1250.415.2>98%
Boc-PEG6-Peptide-A1650.918.5>97%
PEG6-Peptide-A (deprotected)1550.817.8>99%
Table 3: Boc Deprotection Efficiency
Parameter Value
Cleavage Reagent50% TFA in DCM
Reaction Time1 hour
TemperatureRoom Temperature
Deprotection Efficiency (HPLC Conversion) >99%
Isolated Yield of Deprotected PEGylated Peptide 92%

Visualizations

experimental_workflow cluster_0 Peptide Modification cluster_1 Purification & Analysis cluster_2 PEGylation (Click Chemistry) cluster_3 Purification & Analysis cluster_4 Boc Deprotection cluster_5 Final Purification & Analysis peptide Peptide with N-terminal Amine azido_peptide Azido-Modified Peptide peptide->azido_peptide Azidoacetic acid NHS ester, DIPEA hplc_ms1 RP-HPLC Purification & MS Analysis azido_peptide->hplc_ms1 boc_peg_peptide Boc-PEGylated Peptide hplc_ms1->boc_peg_peptide peg_reagent This compound peg_reagent->boc_peg_peptide hplc_ms2 RP-HPLC Purification & MS Analysis boc_peg_peptide->hplc_ms2 final_peptide Final PEGylated Peptide hplc_ms2->final_peptide TFA/DCM hplc_ms3 RP-HPLC Purification & MS Analysis final_peptide->hplc_ms3

Caption: Experimental workflow for peptide PEGylation.

signaling_pathway cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular peg_peptide PEGylated Therapeutic Peptide receptor Cell Surface Receptor peg_peptide->receptor Binding endocytosis Endocytosis (Clathrin/Caveolae-mediated) receptor->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release target Intracellular Target (e.g., Enzyme, Protein) release->target Peptide Action effect Therapeutic Effect target->effect

Caption: Cellular uptake and mechanism of action.

Applications and Future Perspectives

The PEGylation of therapeutic peptides using this compound offers a robust and efficient method for enhancing their clinical potential. The "click chemistry" approach ensures high specificity and yield, minimizing the formation of byproducts and simplifying purification processes.

Key Applications:

  • Prolonging Half-Life: The increased size of PEGylated peptides reduces their clearance by the kidneys, leading to a longer duration of action in the body.[7]

  • Improving Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides and protect them from enzymatic degradation.[3]

  • Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.[7]

  • Targeted Drug Delivery: The Boc-protected amine on the this compound can be deprotected to allow for the conjugation of targeting ligands, enabling the development of targeted drug delivery systems.

The continued development of PEGylation technologies, including the use of novel PEG architectures and site-specific conjugation methods, will further expand the therapeutic applications of peptides in a wide range of diseases, from metabolic disorders to oncology.[8] The protocols and data presented here provide a solid foundation for researchers to explore the benefits of PEGylation for their peptides of interest.

References

Application Notes and Protocols for Copper-Catalyzed Click Reaction with Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of the CuAAC Reaction

The CuAAC reaction is a highly efficient and specific conjugation method that forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide.[][5] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][7] To enhance the reaction's efficiency and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][8] The reaction is known for its mild conditions, high yields, and tolerance to a wide range of functional groups, making it ideal for complex biomolecule modifications.[7][9]

Experimental Applications

The primary application of Propargyl-PEG6-Boc is in the modular synthesis of complex molecules. As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][2] This bifunctional nature allows for a stepwise assembly. First, the alkyne can be "clicked" onto an azide-modified molecule. Subsequently, the Boc protecting group can be removed from the amine to allow for conjugation to a second molecule.

Summary of Typical Reaction Conditions

The following table summarizes typical quantitative parameters for a CuAAC reaction with propargyl-PEG linkers, based on established protocols for similar molecules. These values should serve as a starting point for optimization.

ParameterRecommended RangeNotes
Reactant Molar Ratio 1:1 to 1:1.5 (Alkyne:Azide)A slight excess of the azide component can help drive the reaction to completion.
Copper(II) Sulfate 0.1 - 1.0 equivalentsThe concentration of the copper catalyst can significantly impact reaction kinetics.
Sodium Ascorbate 1.0 - 5.0 equivalentsA stoichiometric excess is used to ensure the complete reduction of Cu(II) to Cu(I).
Stabilizing Ligand 0.1 - 1.0 equivalentsUsed in equimolar amounts to the copper catalyst. THPTA is preferred for aqueous solutions.
Solvent t-BuOH/H₂O, DMSO, DMF, H₂OThe choice of solvent depends on the solubility of the reactants. Co-solvent systems are common.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.

Detailed Experimental Protocol

This protocol provides a general procedure for the click reaction of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of tert-Butanol and Water, or DMSO)

  • Deionized Water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system in the reaction vessel.

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in deionized water), Sodium Ascorbate (e.g., 1 M in deionized water, freshly prepared), and the stabilizing ligand (e.g., 100 mM in DMSO).

  • Degassing:

    • To prevent oxidation of the copper(I) catalyst, it is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

  • Addition of a Ligand and Catalyst:

    • To the degassed reaction mixture, add the stabilizing ligand (e.g., TBTA, 0.3 equivalents).

    • Add the CuSO₄ solution (0.2 equivalents).

    • Finally, add the freshly prepared sodium ascorbate solution (2 equivalents) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by High-Performance Liquid Chromatography (HPLC) to yield the pure triazole product.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the fundamental chemical transformation of the CuAAC reaction.

experimental_workflow prep 1. Prepare Reactants (this compound & Azide) degas 2. Degas Solution (N2 or Ar) prep->degas add_reagents 3. Add Ligand, CuSO4, & Sodium Ascorbate degas->add_reagents react 4. React at Room Temp (Monitor by TLC/LC-MS) add_reagents->react workup 5. Aqueous Work-up & Extraction react->workup purify 6. Purify Product (Column Chromatography/HPLC) workup->purify product Final Product: Triazole Conjugate purify->product

Caption: Experimental workflow for the CuAAC reaction.

click_reaction_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG6_Boc This compound (Alkyne) Triazole_Product 1,4-Disubstituted Triazole Propargyl_PEG6_Boc->Triazole_Product Azide_Molecule R-N3 (Azide) Azide_Molecule->Triazole_Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Cu_I->Triazole_Product Catalyzes Cycloaddition

Caption: The CuAAC reaction pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Propargyl-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of Propargyl-PEG6-Boc conjugates using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Its purity is critical for the successful synthesis of subsequent conjugates. This document provides a detailed experimental procedure, from sample preparation to fraction analysis, and includes a representative data summary. The described method is designed to yield a highly pure product suitable for demanding downstream applications in pharmaceutical and biotechnology research.

Introduction

This compound is a versatile linker molecule featuring a terminal alkyne group for click chemistry reactions and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Ensuring the high purity of this linker is paramount before its use in the synthesis of complex biomolecules, as impurities can lead to unwanted side reactions and complicate the purification of the final product. Reversed-phase HPLC is a powerful technique for the purification of such polar, small molecules. This application note provides a robust method for the preparative HPLC purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound conjugate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution and cleaning)

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, and fraction collector.

  • Preparative C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm particle size).

  • Detector: Due to the lack of a strong UV chromophore in the this compound molecule, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for monitoring the elution. If neither is available, a UV detector set to a low wavelength (e.g., 214 nm) may be used, although sensitivity will be limited.

Sample Preparation
  • Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or methanol is a good starting point.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Elution Gradient: Elute the bound conjugate using a linear gradient of Mobile Phase B into Mobile Phase A. A shallow gradient is often effective for separating closely related impurities.

  • Fraction Collection: Collect fractions based on the detector signal. Set the fraction collector to trigger collection at the beginning of the main peak and end after the peak has fully eluted.

  • Post-Purification: After the gradient is complete, wash the column with 100% Mobile Phase B for several column volumes to remove any strongly retained impurities. Finally, re-equilibrate the column to the initial conditions for the next run.

Mobile Phase Composition:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Fraction Analysis and Product Recovery
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Evaporation: Remove the majority of the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound conjugate as a solid.

Data Presentation

The following table summarizes representative data from the purification of a batch of this compound. (Note: This is example data and will vary with the specific crude sample and HPLC system.)

ParameterCrude SamplePurified Product
Purity (by Analytical HPLC) ~85%>98%
Retention Time (Analytical) 12.5 min12.5 min
Recovery Yield N/A~75%
Appearance Yellowish OilWhite Solid

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow for this compound conjugates.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_setup HPLC System Setup (Column Equilibration) sample_prep->hplc_setup injection Sample Injection hplc_setup->injection elution Gradient Elution & Detection (RP-HPLC) injection->elution fraction_collection Fraction Collection elution->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling Fractions >98% Purity solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound conjugates using preparative reversed-phase HPLC. High-purity material is essential for the successful development of precisely defined bioconjugates and drug delivery systems. The use of an appropriate detector, such as an ELSD or CAD, is recommended for optimal performance. The provided workflow and representative data serve as a valuable guide for researchers in the field of bioconjugation and pharmaceutical development.

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG6-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG6-Boc conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker used in bioconjugation and drug delivery.[][2] It comprises a propargyl group for click chemistry reactions, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a Boc-protected amine for subsequent conjugation after deprotection.[3][4] Its primary use is in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies where precise, sequential conjugation of different molecules is required.[2][5]

Q2: What are the key reaction steps when using this compound?

There are typically two main reaction pathways:

  • Click Chemistry First: The propargyl group is reacted with an azide-containing molecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[6] The Boc group remains as a protecting group for the amine.

  • Amine Conjugation First: The Boc protecting group is removed from the amine using an acid, and the newly exposed amine is then conjugated to a molecule, often via an NHS ester or through EDC/NHS coupling with a carboxylic acid.[7][8]

Q3: What are the optimal pH conditions for conjugation to the amine group of the deprotected Propargyl-PEG6-amine?

The reaction of an NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.[9] For EDC/NHS coupling to a carboxylic acid, the activation step is most efficient at a pH of 4.5-7.2. After activation, the pH should be raised to 7.2-7.5 before adding the amine-containing PEG linker.[9][10]

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).[7] For protein conjugations, SDS-PAGE can be used to observe the shift in molecular weight upon successful conjugation.[11]

Q5: What are the common methods for purifying the final conjugate?

Purification strategies depend on the nature of the conjugated molecules. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from unreacted protein and excess PEG linker.[]

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated proteins based on changes in surface charge.[]

  • Hydrophobic Interaction Chromatography (HIC): A supplementary method to IEC for purifying PEGylated proteins.[13]

  • Dialysis: Useful for removing small molecule byproducts and excess reagents.[14]

  • Aqueous Biphasic Systems (ABS): Can be used for the separation of PEGylated conjugates from the unreacted protein.[15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation in Click Chemistry reaction Inactive copper catalystUse freshly prepared Cu(I) catalyst or a copper ligand to stabilize the catalyst.
Low reactivity of azide or alkyneIncrease the concentration of reactants or extend the reaction time. Ensure the absence of interfering functional groups.
Incomplete Boc deprotection Insufficient acid strength or reaction timeUse a stronger acid (e.g., higher concentration of TFA) or increase the deprotection time. Monitor the reaction by TLC or LC-MS.
Water contaminationEnsure anhydrous conditions during the deprotection step, as water can interfere with the reaction.
Low yield in amine coupling (NHS ester) Hydrolysis of NHS esterPrepare the NHS ester solution immediately before use. Perform the reaction at a pH of 7-8 and avoid high temperatures.
Competing primary amines in the bufferUse a non-amine-containing buffer such as PBS, carbonate/bicarbonate, or borate buffer.[10]
Low yield in amine coupling (EDC/NHS) Inefficient activation of carboxylic acidPerform the activation step at an optimal pH of 4.5-6.0.[10]
Hydrolysis of activated acidAdd the amine-containing PEG linker promptly after the activation step.
Formation of multiple products or aggregates Non-specific reactionsOptimize the stoichiometry of the reactants to minimize side reactions.
Aggregation of the protein or moleculeAdjust buffer conditions (e.g., pH, ionic strength) to maintain the stability of the starting materials.
Difficulty in purifying the final conjugate Similar properties of product and starting materialsEmploy a combination of purification techniques (e.g., SEC followed by IEX) for better separation.[][13]
Polydispersity of the PEG linkerUse a monodisperse PEG linker if possible to simplify purification and characterization.[5]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in a suitable solvent (e.g., dichloromethane - DCM).

  • Add trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Remove the TFA and solvent under reduced pressure.

  • The resulting Propargyl-PEG6-amine can be used directly in the next step or after purification.

Protocol 2: Conjugation of Deprotected Propargyl-PEG6-amine to a Carboxylic Acid using EDC/NHS
  • Dissolve the carboxylic acid-containing molecule in a suitable buffer (e.g., MES buffer, pH 5-6).[9]

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution. A typical molar ratio is 1:1.2:1.5 (Carboxylic acid:EDC:NHS).

  • Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the deprotected Propargyl-PEG6-amine in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Add the activated carboxylic acid solution to the amine solution.

  • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the conjugate using an appropriate chromatographic technique.

Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
  • Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

  • Prepare a fresh solution of the copper(I) catalyst. This can be done by mixing a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).

  • Add the copper catalyst to the reaction mixture. A copper-stabilizing ligand (e.g., TBTA) can be added to improve efficiency.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the product to remove the copper catalyst and unreacted starting materials.

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_activation Step 2: Carboxylic Acid Activation cluster_conjugation Step 3: Conjugation start This compound deprotection Add TFA in DCM start->deprotection deprotected_peg Propargyl-PEG6-Amine deprotection->deprotected_peg conjugation Mix and React deprotected_peg->conjugation molecule_cooh Molecule-COOH activation Add EDC/NHS molecule_cooh->activation activated_molecule Activated Molecule activation->activated_molecule activated_molecule->conjugation final_product Propargyl-PEG6-Molecule conjugation->final_product

Caption: Experimental workflow for conjugating a carboxylic acid to this compound.

troubleshooting_tree start Low Conjugation Efficiency check_deprotection Check Boc Deprotection start->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No check_activation Check Carboxylic Acid Activation check_deprotection->check_activation Yes increase_tfa Increase TFA concentration or time incomplete_deprotection->increase_tfa inefficient_activation Inefficient Activation check_activation->inefficient_activation No check_coupling Check Amine Coupling Conditions check_activation->check_coupling Yes optimize_ph Optimize pH for EDC/NHS reaction (pH 4.5-6.0) inefficient_activation->optimize_ph hydrolyzed_ester Hydrolyzed NHS Ester check_coupling->hydrolyzed_ester No competing_amines Competing Amines in Buffer check_coupling->competing_amines No use_fresh_reagents Use fresh reagents, control pH (7-8) hydrolyzed_ester->use_fresh_reagents use_amine_free_buffer Use amine-free buffer (PBS, Borate) competing_amines->use_amine_free_buffer

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG6-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in Propargyl-PEG6-Boc reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis of this important linker.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves the reaction of Propargyl-PEG6-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The base deprotonates the primary amine, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride.

Q2: What are the most common causes of low yield in this reaction?

Low yields in the Boc protection of Propargyl-PEG6-amine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.

  • Side Product Formation: Competing reactions can consume the starting material or the product. A common side reaction is the formation of a double Boc-protected amine (N,N-di-Boc).

  • Difficult Purification: The polar nature of PEG compounds can make purification by silica gel chromatography challenging, leading to product loss.

  • Steric Hindrance: The PEG chain can sterically hinder the approach of the bulky Boc anhydride to the amine.[1]

  • Hydrolysis of Boc Anhydride: In the presence of water, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the reaction.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material (Propargyl-PEG6-amine) and the appearance of the product (this compound). The product is less polar than the starting amine and will have a higher Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation According to TLC/LC-MS Analysis
Possible Cause Troubleshooting Step Rationale
Insufficient Reagent Increase the equivalents of Boc anhydride (e.g., from 1.1 eq. to 1.5-2.0 eq.).Ensures that enough electrophile is present to drive the reaction to completion, especially if some of the anhydride hydrolyzes.
Inadequate Base Ensure at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) is used. Consider using a stronger, non-nucleophilic base if the reaction is sluggish.The base is crucial for deprotonating the amine to enhance its nucleophilicity.
Low Reaction Temperature Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C).Increasing the temperature can help overcome the activation energy barrier, especially with sterically hindered substrates.
Insufficient Reaction Time Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.Boc protection of PEGylated amines can sometimes be slower than for simple amines.
Poor Solvent Choice Use a dry, aprotic solvent in which both the amine and Boc anhydride are soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).Proper solvation is essential for the reaction to proceed efficiently. Water should be avoided to prevent hydrolysis of the Boc anhydride.
Issue 2: Presence of Multiple Spots on TLC or Multiple Peaks in LC-MS, Indicating Side Products
Possible Cause Troubleshooting Step Rationale
Double Boc Protection Use a controlled amount of Boc anhydride (1.05-1.2 equivalents). Add the Boc anhydride slowly to the reaction mixture.Adding a large excess of Boc anhydride can lead to the formation of the N,N-di-Boc side product.
Urea Formation This is more common with sterically hindered amines. Ensure anhydrous conditions and consider using a non-nucleophilic base.Urea formation can occur through the reaction of the amine with an isocyanate intermediate, which can form from the decomposition of Boc anhydride.
Unreacted Starting Material See troubleshooting steps for "Low or No Product Formation".Incomplete reaction will result in a mixture of starting material and product.
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Troubleshooting Step Rationale
Streaking on Silica Gel Use a less polar solvent system for elution, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Adding a small amount of a polar solvent like methanol can help to reduce streaking.The polar PEG chain can interact strongly with the silica gel, leading to poor separation. A carefully chosen solvent system can mitigate this.
Co-elution of Product and Impurities Consider using a different purification technique such as preparative reversed-phase HPLC (RP-HPLC).RP-HPLC often provides better resolution for polar compounds like PEG linkers.[2]
Product Loss During Workup Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.Excessive handling can lead to loss of product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general methodology for the Boc protection of Propargyl-PEG6-amine.

Materials:

  • Propargyl-PEG6-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Propargyl-PEG6-amine (1.0 eq.) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of Boc₂O (1.1 eq.) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the reaction is complete (typically 2-4 hours), dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient elution (e.g., 0-10% methanol in dichloromethane) to obtain the pure this compound.

Quantitative Data Summary

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
TriethylamineDichloromethane252-485-95
DIPEADichloromethane252-485-95
Sodium BicarbonateTHF/Water254-880-90
DMAP (catalytic)Acetonitrile251-3>90

Visualizations

Reaction Workflow

reaction_workflow start Start: Propargyl-PEG6-amine reagents Add Boc₂O and Base in Anhydrous Solvent start->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Wash with NaHCO₃ and Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product troubleshooting_logic low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) low_yield->check_reaction purification_issue Difficulty in Purification low_yield->purification_issue After purification incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Side Products Observed check_reaction->side_products Multiple spots/ peaks increase_reagents Increase Reagents/ Time/Temperature incomplete->increase_reagents control_stoichiometry Control Stoichiometry/ Slow Addition of Boc₂O side_products->control_stoichiometry optimize_purification Optimize Chromatography (Solvent System, RP-HPLC) purification_issue->optimize_purification

References

Technical Support Center: Propargyl-PEG6-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG6-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne (propargyl group) for participation in click chemistry, a six-unit polyethylene glycol (PEG) spacer to increase hydrophilicity and provide spatial separation, and a Boc-protected amine. This reagent is commonly used in bioconjugation, drug discovery, and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The propargyl group allows for covalent linkage to azide-containing molecules, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

Q2: What are the potential side reactions I should be aware of when using this compound in a CuAAC reaction?

While CuAAC is a highly efficient and specific reaction, several side reactions can occur:

  • Alkyne Homodimerization (Glaser Coupling): The copper(I) catalyst can promote the coupling of two terminal alkyne molecules, leading to the formation of a diacetylene byproduct. This is more likely to occur in the presence of oxygen.

  • Premature Boc Deprotection: The Boc protecting group is sensitive to acidic conditions. While standard CuAAC conditions are generally mild, prolonged reaction times or the presence of acidic impurities could potentially lead to the cleavage of the Boc group. There is also a possibility of copper-catalyzed deprotection of certain Boc-protected groups, though this is less common for carbamates under typical click conditions.

  • Oxidation of the Alkyne or Other Functional Groups: Reactive oxygen species generated during the reaction can lead to the oxidation of the propargyl group or other sensitive moieties on your substrate.

  • Complexation of Copper with Substrates: Molecules with functional groups that can chelate copper may sequester the catalyst, leading to lower reaction efficiency.

Q3: My click reaction with this compound is showing low yield. What are the common causes and how can I troubleshoot this?

Low yields can stem from several factors. Here are some common causes and solutions:

  • Inactive Catalyst: The active catalyst is Cu(I). If your reaction solution is exposed to oxygen, Cu(I) can be oxidized to the inactive Cu(II) state. Ensure you are using a sufficient amount of a reducing agent, like sodium ascorbate, and consider degassing your solvents.

  • Poor Reagent Quality: Verify the purity of your this compound and your azide-containing molecule. Impurities can inhibit the reaction.

  • Steric Hindrance: If either of your reacting molecules is sterically bulky, the reaction rate may be slow. You can try increasing the reaction temperature or extending the reaction time.

  • Insufficient Reagent Concentration: For bimolecular reactions, very low concentrations can lead to slow reaction rates. If possible, increase the concentration of your reactants.

Q4: I'm observing multiple spots on my TLC/LC-MS analysis. What could these be?

Multiple spots or peaks often indicate the presence of side products. The most common culprits are:

  • The homodimer of this compound (Glaser coupling product).

  • Unreacted starting materials (this compound and your azide).

  • The product of premature Boc deprotection.

To identify these, it is helpful to run standards of your starting materials on the TLC plate or LC-MS.

Q5: How can I minimize the formation of the alkyne homodimer?

To reduce Glaser coupling, you should:

  • Work under an inert atmosphere: Purging your reaction vessel with nitrogen or argon will minimize the presence of oxygen.

  • Use a sufficient excess of the reducing agent: Sodium ascorbate helps to maintain the copper in its active Cu(I) state.

  • Add a copper-stabilizing ligand: Ligands like TBTA or THPTA can protect the Cu(I) catalyst from oxidation and disproportionation.

Q6: Is there a risk of the Boc group being cleaved during the reaction or workup?

The Boc group is generally stable under the neutral to slightly basic conditions of a standard CuAAC reaction. However, it is sensitive to acid. Avoid acidic workup conditions if you wish to keep the Boc group intact. If your downstream application requires the deprotection of the Boc group, treatment with an acid like trifluoroacetic acid (TFA) is the standard procedure.[1]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low or No Product Formation Inactive Cu(I) catalyst due to oxidation.Degas solvents and use fresh sodium ascorbate. Work under an inert (N2 or Ar) atmosphere.
Poor quality of reagents.Confirm the purity of this compound and the azide partner via analytical methods.
Steric hindrance around the alkyne or azide.Increase reaction temperature (e.g., to 40-60°C) and/or prolong the reaction time.
Low concentration of reactants.If possible, increase the concentration of the reactants.
Multiple Products Observed (TLC/LC-MS) Alkyne homodimerization (Glaser coupling).Ensure a sufficient excess of sodium ascorbate is present and minimize oxygen exposure. The use of a copper ligand is also recommended.
Unreacted starting materials.Increase reaction time or temperature. A slight excess of one reactant can also drive the reaction to completion.
Premature Boc deprotection.Ensure the reaction pH is neutral or slightly basic and avoid acidic workup conditions.
Difficulty in Product Purification PEG linker causing streaking on silica gel.Use reverse-phase HPLC for purification. Precipitation of the product by adding a non-solvent can also be effective.
Similar polarity of product and side products.Optimize the mobile phase for reverse-phase HPLC to improve separation.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a starting point for the click reaction. Optimal conditions may vary depending on the specific azide used.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent: e.g., a mixture of DMSO and water (1:1) or t-butanol and water (1:1)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.

    • In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.

    • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

    • To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents).

    • Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). If the reaction is slow, the temperature can be elevated (e.g., to 50°C).

  • Work-up and Purification: Once the reaction is complete, it can be quenched by exposing it to air. The product can be purified by reverse-phase HPLC or precipitation.

Boc Deprotection Protocol

Materials:

  • Boc-protected product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

Visualizing Reaction Pathways

Main Reaction Pathway

CuAAC_Reaction Propargyl_PEG6_Boc This compound Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Propargyl_PEG6_Boc->Catalyst Azide Azide Compound Azide->Catalyst Product Triazole Product Catalyst->Product Click Reaction

Caption: The primary CuAAC reaction pathway between this compound and an azide.

Potential Side Reaction Pathways

Side_Reactions cluster_main Main Reaction Components cluster_side Potential Side Products Propargyl_PEG6_Boc This compound Homodimer Alkyne Homodimer (Glaser Product) Propargyl_PEG6_Boc->Homodimer O2, Cu(I) Deprotected Deprotected Amine (Acidic Conditions) Propargyl_PEG6_Boc->Deprotected H+ Catalyst Cu(I) Catalyst Catalyst->Homodimer

Caption: Potential side reactions of this compound during click chemistry.

References

Navigating Boc Deprotection: A Guide to Preventing Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection. Its widespread use is due to its stability under many conditions and its straightforward removal. However, complications during the deprotection step can lead to side products, compromising yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Boc deprotection?

A1: The primary side products arise from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1] This cation can lead to:

  • t-Butylation: Alkylation of nucleophilic residues, particularly problematic with tryptophan, methionine, and cysteine.[1][2] Electron-rich aromatic rings are also susceptible to this side reaction.[1]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, which can result in a mixture of α- and β-peptides and potential racemization.[3]

  • Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters and trityl groups can be unintentionally removed by the acidic conditions used for Boc deprotection.[2]

Q2: My Boc deprotection reaction is incomplete. What are the likely causes?

A2: Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This could be due to a low concentration of the acid or degradation of the acid (e.g., trifluoroacetic acid absorbing water).[4][5]

  • Short Reaction Time or Low Temperature: The reaction may not have been allowed to run long enough or at a suitable temperature for the specific substrate.[3][4]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction rate.[4][5]

  • Solvent Effects: The chosen solvent must effectively dissolve both the substrate and the acid. For instance, poor resin swelling in an inadequate solvent can hinder deprotection in solid-phase peptide synthesis.[2][5]

Q3: What are scavengers and when should I use them?

A3: Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cations generated during deprotection, thus preventing them from reacting with nucleophilic sites on the substrate.[2][6] Their use is crucial when working with sensitive amino acid residues like tryptophan, methionine, and cysteine.[2][3] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[5] A typical scavenger concentration is 1-5% (v/v) in the deprotection cocktail.[3]

Q4: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection?

A4: Yes, for substrates sensitive to strong acids, several milder methods can be employed:

  • 4M HCl in 1,4-dioxane or ethyl acetate: A commonly used alternative to TFA.[3][7]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can offer milder conditions, though they may require longer reaction times.[8]

  • Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some acid-labile esters.[2][7]

  • Aqueous Phosphoric Acid: An environmentally friendly option for some substrates.[2][7]

Q5: Can the Boc group be removed without using acid?

A5: Yes, non-acidic methods are available, which can be beneficial for highly acid-sensitive molecules.

  • Thermal Deprotection: This involves heating the Boc-protected compound in a suitable solvent, such as water or trifluoroethanol.[8][9] However, the high temperatures required may cause other side reactions like racemization.[8]

  • Catalyst-Free Deprotection in Water: Refluxing in water has been shown to be an effective and environmentally benign method for certain substrates.[8][10]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired product.[3]

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[3][5]

    • Short Reaction Time: Monitor the reaction progress closely and ensure it runs to completion.[3]

    • Low Temperature: Most deprotections are done at room temperature. Gentle warming (e.g., to 40°C) can be considered, but with caution to avoid side reactions.[3]

Issue 2: t-Butylation Side Product Formation

  • Symptoms: Presence of byproducts with an additional mass of 56 Da (C₄H₈) detected by LC-MS.

  • Possible Causes & Solutions:

    • Absence of Scavengers: Always include scavengers when working with nucleophilic residues.[3] A common mixture is TFA/TIS/water (95:2.5:2.5).[5]

    • Highly Nucleophilic Substrate: If the substrate itself is very nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration or temperature) in addition to scavengers.[3]

Issue 3: Degradation of Other Acid-Sensitive Groups

  • Symptoms: Unintended cleavage of other protecting groups (e.g., t-butyl esters, trityl groups) or degradation of the molecule.

  • Possible Causes & Solutions:

    • Harsh Acidic Conditions: Standard reagents like TFA and HCl can be too strong.[2]

    • Use a Milder Method: Switch to a milder deprotection reagent such as oxalyl chloride in methanol, aqueous phosphoric acid, or a Lewis acid like ZnBr₂.[2][8]

Quantitative Data Summary

The following tables provide a comparison of common Boc deprotection conditions.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentTypical Concentration/ConditionsSolventTemperatureReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)20-50%[5][8]Dichloromethane (DCM)[8]Room Temp0.5 - 4 h[8]Highly effective, volatile (easy removal)[8]Harsh, can cleave other acid-sensitive groups, requires scavengers for sensitive substrates.[2][3]
Hydrochloric Acid (HCl)4M[8]1,4-Dioxane or Ethyl Acetate[8]Room Temp1 - 12 h[8]Cost-effective, readily available.[8]Can be less selective, potential for chlorinated byproducts.[8]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricAcetonitrile/MethanolRoom Temp - RefluxVariableSolid, easy to handle.May require elevated temperatures.
Oxalyl Chloride/Methanol3 equivalents[7]Methanol[7]Room Temp1 - 4 h[7]Very mild, tolerant of acid-labile esters.[7][8]Reagents are toxic and moisture-sensitive.[8]

Table 2: Alternative and Mild Deprotection Conditions

Reagent/MethodTypical ConditionsReaction TimeSelectivity/AdvantagesDisadvantages
Zinc Bromide (ZnBr₂)2-3 equivalents in DCM[8]24 - 72 h[8]Mild Lewis acid, selective for secondary N-Boc groups.[8]Slow reaction times, requires stoichiometric or excess reagent.[8]
Iron(III) Chloride (FeCl₃)Catalytic amounts in CH₃CN[8]VariableCatalytic, mild conditions.[8]Workup can be complicated by iron salts.[8]
Thermal (Water)Reflux (100 °C)[8]< 15 min[8]Environmentally benign, catalyst-free.[8]Limited to water-soluble or stable substrates.[8]
Thermal (Trifluoroethanol)Reflux or 150 °C (Flow)[8]5 min - 1 h[8]Accelerated reaction rates, high yields.[8]Specialized, expensive solvent.[8]
Mechanochemical (p-TSA)2 equivalents p-TSA, neat, ball milling[8]10 min[8]Solvent-free, rapid, high yield.[8]Requires specialized ball-milling equipment.[8]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM [2][8]

  • Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If necessary, include scavengers (e.g., 2.5% TIS and 2.5% water).[3]

  • Stir the reaction mixture at room temperature for 0.5-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[3]

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup.[5]

Protocol 2: Boc Deprotection using HCl in Dioxane [3][8]

  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can often be precipitated by adding diethyl ether.[3]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol [2][7]

  • In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[2][7]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[2]

Protocol 4: Thermal Deprotection in Water [8]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with stirring. The reaction is often complete within 15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent like dichloromethane.

Visualizing Workflows

Boc_Deprotection_Decision_Tree start Start: Need to deprotect a Boc-protected amine acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive nucleophilic_residues Does the substrate contain nucleophilic residues (Trp, Met, Cys)? acid_sensitive->nucleophilic_residues No milder_acid Consider milder acidic methods: - Oxalyl Chloride/MeOH - Lewis Acids (ZnBr2) - Aqueous Phosphoric Acid acid_sensitive->milder_acid Yes standard_conditions Use standard acidic conditions: TFA/DCM or HCl/Dioxane nucleophilic_residues->standard_conditions No add_scavengers Add scavengers to the deprotection cocktail (e.g., TIS, water) nucleophilic_residues->add_scavengers Yes check_completion Monitor reaction for completion and side products (TLC, LC-MS) standard_conditions->check_completion add_scavengers->standard_conditions non_acidic Consider non-acidic methods: - Thermal deprotection (Water, TFE) - Mechanochemical milder_acid->non_acidic If still problematic milder_acid->check_completion non_acidic->check_completion

Caption: Decision tree for selecting a Boc deprotection method.

Experimental_Workflow_TFA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Boc-protected substrate in DCM prepare_cocktail 2. Prepare TFA cocktail (20-50% TFA in DCM) +/- Scavengers add_tfa 3. Add TFA cocktail to substrate prepare_cocktail->add_tfa stir 4. Stir at Room Temperature (0.5 - 4 h) add_tfa->stir monitor 5. Monitor by TLC/LC-MS stir->monitor concentrate 6. Concentrate in vacuo to remove TFA/DCM monitor->concentrate Reaction complete neutralize 7. Optional: Aqueous workup with mild base (e.g., NaHCO3) concentrate->neutralize isolate 8. Isolate final product (amine salt or free amine) neutralize->isolate

Caption: Standard workflow for Boc deprotection using TFA/DCM.

References

Technical Support Center: Purifying Propargyl-PEG6-Boc PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in purifying proteins modified with Propargyl-PEG6-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of purifying these specialized biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying proteins PEGylated with this compound?

A1: The PEGylation reaction mixture is often heterogeneous, containing the desired mono-PEGylated protein, multi-PEGylated species, unreacted native protein, and excess this compound reagent.[1][] The primary challenges lie in efficiently separating these components, which often share similar physicochemical properties. Specifically, the small size of the PEG6 linker may not provide a significant enough change in hydrodynamic radius for easy separation by size exclusion chromatography (SEC) alone.[3] Additionally, the presence of the propargyl and Boc groups can introduce unique purification hurdles.

Q2: How do the propargyl and Boc groups in this compound influence the purification strategy?

A2: The propargyl group is a small, terminal alkyne that is relatively inert but can be exploited for "click chemistry" ligation.[4] During purification, its impact is generally minimal, though its slight hydrophobicity could be a factor in high-resolution separations. The tert-butyloxycarbonyl (Boc) protecting group, however, is more significant. It is hydrophobic and acid-labile.[5] The hydrophobicity can alter the protein's interaction with chromatography resins, particularly in Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC).[6] Its removal with acid is a critical step that must be performed under conditions that do not compromise protein integrity.[7]

Q3: Which chromatography techniques are most effective for purifying this compound PEGylated proteins?

A3: A multi-modal, or orthogonal, approach is typically necessary for successful purification.[8]

  • Ion Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated species. The PEG chain can shield the protein's surface charges, leading to altered retention times compared to the native protein.[][9] This allows for the separation of mono-, multi-, and un-PEGylated forms.

  • Size Exclusion Chromatography (SEC): While the small size of PEG6 may limit resolution, SEC is still valuable for removing excess, unreacted PEG reagent and for buffer exchange.[1][]

  • Hydrophobic Interaction Chromatography (HIC): The hydrophobicity of the Boc group can be leveraged for separation. The PEGylated protein with the Boc group attached will be more hydrophobic than the native protein and the deprotected PEGylated protein.[10]

  • Reversed-Phase Chromatography (RPC): Similar to HIC, RPC separates based on hydrophobicity and can be a high-resolution step, particularly for smaller proteins and peptides.[]

Q4: When should the Boc group be removed, and what are the recommended conditions?

A4: The Boc group is typically removed after initial purification steps (like IEX or SEC) have isolated the Boc-protected PEGylated protein. This is to avoid exposing the native protein to harsh acidic conditions. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA).[7] The reaction is usually rapid at room temperature. However, it is crucial to perform pilot studies to determine the optimal TFA concentration and incubation time to ensure complete deprotection without causing protein denaturation or aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound PEGylated proteins.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of PEGylated Protein Incomplete PEGylation reaction.Optimize the molar ratio of this compound to protein, reaction time, pH, and temperature.[11]
Loss of protein during purification steps.Analyze flow-through and wash fractions from each chromatography step to identify where the loss is occurring. Adjust buffer conditions (pH, salt concentration) to improve binding or recovery.[12]
Protein precipitation or aggregation.Include additives like arginine or glycerol in buffers to improve protein stability. Perform purification at a lower temperature (4°C).[13]
Co-elution of Native and PEGylated Protein Insufficient resolution of the chromatography method.Optimize the gradient in IEX or HIC. For IEX, a shallower gradient can improve separation. For HIC, adjusting the salt concentration and type is critical.[10] Consider using a higher resolution resin.
Similar charge or hydrophobicity profiles.An orthogonal purification strategy is essential. Combine IEX with HIC or RPC to exploit different separation principles.[8]
Presence of Multi-PEGylated Species High molar excess of the PEGylation reagent.Reduce the molar ratio of this compound to protein in the reaction.
The protein has multiple reactive sites with similar accessibility.Consider site-directed mutagenesis to remove highly reactive surface residues if a specific mono-PEGylated product is desired.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 50% to 95%) or extend the incubation time. Monitor deprotection by mass spectrometry.
Inaccessible Boc group due to protein folding.Perform deprotection under partially denaturing conditions (if the protein can be refolded). This is a high-risk strategy and should be a last resort.
Protein Aggregation After Boc Deprotection Protein instability at low pH.Perform the deprotection reaction at a lower temperature. Immediately after deprotection, neutralize the pH and exchange the buffer to one that favors protein stability using SEC or dialysis.
The deprotected PEGylated protein is inherently less stable.Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that stabilizes the final product.
Non-specific Binding to Chromatography Resin Hydrophobic or electrostatic interactions between the protein/PEG and the resin.For HIC, ensure the salt concentration in the binding buffer is optimal. For IEX, adjust the pH and ionic strength. Adding a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) to the buffers can sometimes reduce non-specific binding.[14]
Propargyl group interaction.While less common, the propargyl group could have weak interactions. If suspected, try different resin chemistries.

Experimental Protocols

Protocol 1: General Two-Step Purification of this compound PEGylated Protein

This protocol outlines a common orthogonal approach combining IEX and HIC.

Step 1: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species

  • Resin and Buffer Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of the native protein. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of binding buffer.

  • Sample Loading: Load the PEGylation reaction mixture onto the column.

  • Elution: Elute the bound proteins using a linear gradient from 0-100% elution buffer over 10-20 CVs. The PEGylated protein is expected to elute at a different salt concentration than the native protein due to charge shielding by the PEG.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the mono-PEGylated protein.

  • Pooling: Pool the fractions containing the pure mono-PEGylated product.

Step 2: Boc Deprotection

  • Buffer Exchange: Exchange the pooled fractions into a buffer compatible with the deprotection reaction (e.g., a buffer without primary amines if not already in one).

  • Acidification: Add an equal volume of a stock solution of Trifluoroacetic Acid (TFA) to achieve the desired final concentration (e.g., 50% TFA).

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Neutralization and Buffer Exchange: Immediately neutralize the reaction by adding a base (e.g., Tris base) and perform a buffer exchange into the HIC binding buffer using SEC or dialysis.

Step 3: Hydrophobic Interaction Chromatography (HIC) for Polishing

  • Resin and Buffer Selection: Choose an HIC resin (e.g., Phenyl, Butyl, or Octyl Sepharose) and prepare a high-salt binding buffer (e.g., containing 1-2 M ammonium sulfate) and a low-salt elution buffer (no salt).

  • Equilibration: Equilibrate the HIC column with 5-10 CVs of binding buffer.

  • Sample Loading: Load the deprotected and buffer-exchanged protein onto the column.

  • Elution: Elute the protein using a reverse gradient from 100% binding buffer to 100% elution buffer over 10-20 CVs. The deprotected PEGylated protein should elute at a different salt concentration than any remaining Boc-protected protein or other impurities.

  • Fraction Analysis and Pooling: Analyze fractions by SDS-PAGE and/or mass spectrometry and pool the pure fractions.

Protocol 2: Quantitative Analysis of PEGylation Efficiency by Mass Spectrometry
  • Sample Preparation: Purify the PEGylated protein to remove free PEG and other contaminants.[15]

  • Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or ESI-MS to obtain the molecular weight of the PEGylated protein.

  • Calculation:

    • Compare the observed molecular weight to that of the unmodified protein.

    • The mass increase corresponds to the total mass of the attached this compound.

    • Calculate the number of PEG molecules per protein by dividing the mass increase by the molecular weight of this compound.

Example Calculation:

  • Molecular weight of unmodified protein: 50,000 Da

  • Molecular weight of this compound: ~485 Da

  • Observed molecular weight of PEGylated protein: 50,485 Da

  • Mass increase = 50,485 Da - 50,000 Da = 485 Da

  • Degree of PEGylation = 485 Da / 485 Da = 1 (mono-PEGylated)

Visualizations

PEGylation_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Reaction_Mixture Native Protein + This compound IEX Ion Exchange Chromatography (IEX) Reaction_Mixture->IEX Separate by charge Boc_Deprotection Boc Deprotection (e.g., TFA) IEX->Boc_Deprotection Isolate Boc-protected PEGylated protein HIC Hydrophobic Interaction Chromatography (HIC) Boc_Deprotection->HIC Remove Boc group Final_Product Pure Propargyl-PEG6- Protein HIC->Final_Product Polish and remove impurities

Caption: A typical orthogonal purification workflow for a this compound modified protein.

Troubleshooting_Logic Start Low Yield of PEGylated Protein? Check_Reaction Analyze Reaction Mixture (SDS-PAGE, MS) Start->Check_Reaction Incomplete_Reaction Incomplete PEGylation? Check_Reaction->Incomplete_Reaction Optimize_Reaction Optimize Reaction Conditions: - Molar Ratio - Time, pH, Temp Incomplete_Reaction->Optimize_Reaction Yes Purification_Loss Analyze Flow-through/Wash Fractions Incomplete_Reaction->Purification_Loss No Adjust_Purification Adjust Buffer Conditions: - pH - Salt Concentration Purification_Loss->Adjust_Purification Aggregation Evidence of Aggregation? Purification_Loss->Aggregation Improve_Stability Improve Protein Stability: - Additives (Arginine) - Lower Temperature Aggregation->Improve_Stability Yes

References

Propargyl-PEG6-Boc stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Propargyl-PEG6-Boc during long-term storage. It is intended for researchers, scientists, and drug development professionals to help identify and resolve potential issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under stringent conditions to prevent degradation of its three main components: the PEG chain, the propargyl group, and the Boc-protecting group. For long-term storage, the following conditions are strongly recommended:

  • Temperature: Store at or below -15°C (e.g., -20°C).[1] PEG solutions are most stable when stored frozen.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as dry Argon or Nitrogen, to prevent oxidation.[1]

  • Light: Protect from light at all times, as PEG derivatives can be light-sensitive.[1][2]

  • Moisture: Keep in a desiccated environment to prevent hydrolysis. Store the container with an external desiccant.[1]

Q2: I've noticed the purity of my this compound has decreased over time. What are the likely degradation pathways?

A2: Degradation can occur at three points in the molecule. The most common pathways are:

  • PEG Chain Oxidation: The polyethylene glycol (PEG) chain is susceptible to oxidation, especially when exposed to oxygen, light, or elevated temperatures.[1][2][3] This process can lead to chain cleavage and the formation of impurities like aldehydes, carboxylates, and peroxides.[2][4] The formation of acidic byproducts can lower the pH of the sample.[2]

  • Boc Group Hydrolysis: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5][6] If the PEG chain degrades and forms acidic byproducts, the localized acidic environment can catalyze the premature cleavage of the Boc group, exposing the free amine.[7][8][9]

  • Propargyl Group Degradation: The terminal alkyne (propargyl group) can be sensitive to oxidation and may undergo side reactions or polymerization, especially if exposed to contaminants, light, or high temperatures.[10][11]

Q3: When I take my this compound out of the freezer, what is the correct handling procedure?

A3: Proper handling is critical to maintain the compound's integrity.

  • Before opening, allow the container to warm slowly to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which could lead to hydrolysis.[1]

  • Once at room temperature, open the vial and quickly dispense the required amount.

  • To re-store, backfill the container with a dry, inert gas (Argon or Nitrogen), seal it tightly, and return it to the recommended low-temperature storage.[1]

  • For frequently used reagents, consider aliquoting the compound into smaller, single-use vials upon first receipt to minimize repeated freeze-thaw cycles and exposure to air and moisture.[1]

Q4: My subsequent reaction (e.g., Click Chemistry) is failing or showing low yield. Could this be related to the stability of the this compound reagent?

A4: Yes, poor stability of the reagent is a common cause of reaction failure.

  • Propargyl Group Integrity: The propargyl group is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry".[12] If this group has degraded, the reaction will not proceed efficiently.

  • Premature Boc Deprotection: If the Boc group has been prematurely removed, the resulting free amine can participate in side reactions, consuming your other reagents or creating complex impurities.

  • PEG Degradation Products: Aldehyd or carboxylate impurities from PEG oxidation can also interfere with your reaction scheme.

You should verify the purity of your this compound linker using an appropriate analytical method (see Troubleshooting Guide) before starting a critical experiment.

Troubleshooting Guide

This guide helps diagnose and resolve common stability issues with this compound.

Issue 1: Inconsistent Experimental Results or Low Reaction Yield

This is the most common symptom of reagent degradation. The troubleshooting workflow below can help pinpoint the cause.

G start Start: Low Yield or Inconsistent Results check_purity Step 1: Verify Reagent Purity (See Protocol QC-1) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_reaction Troubleshoot Reaction Conditions (e.g., catalyst, solvent, temp) is_pure->check_reaction Yes analyze_impurities Step 2: Characterize Impurities (LC-MS, NMR) is_pure->analyze_impurities No end_good Outcome: Reaction Optimized check_reaction->end_good impurity_id Identify Degradation Pathway analyze_impurities->impurity_id boc_loss Finding: Boc-Deprotection (Mass corresponding to free amine) impurity_id->boc_loss Amine Present peg_degrad Finding: PEG Oxidation (Mass series change, acidic pH) impurity_id->peg_degrad PEG Fragments propargyl_loss Finding: Propargyl Group Loss (Absence of alkyne peak in NMR) impurity_id->propargyl_loss Alkyne Absent remediate_storage Action: Discard old reagent. Review storage and handling protocols. (See Storage Conditions Table) boc_loss->remediate_storage peg_degrad->remediate_storage propargyl_loss->remediate_storage end_bad Outcome: New Reagent Required remediate_storage->end_bad

Caption: Troubleshooting workflow for diagnosing reagent stability issues.

Issue 2: Visual Changes in the Sample (e.g., Color Change)

If your normally colorless or white solid/oil has developed a yellow or brown tint, this is often a sign of degradation.

  • Possible Cause: Oxidation of the propargyl group or the PEG chain can generate chromophores.[10] Exposure to light or air can accelerate this process.[2][10]

  • Action: The reagent is likely compromised. It is highly recommended to perform a purity check (See Protocol QC-1) before use. If significant impurities are detected, the vial should be discarded.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature≤ -15°CMinimizes oxidation and slows kinetic degradation processes.[1][2]
AtmosphereDry Argon or NitrogenPrevents oxidative degradation of the PEG chain and propargyl group.[1][2]
LightIn the dark (e.g., in a box or amber vial)Prevents light-induced degradation.[1][2]
MoistureDesiccatedPrevents hydrolysis of the Boc group and other functionalities.[1]
Table 2: Common Degradants and Their Mass Signatures
Degradation PathwayKey ImpurityExpected Mass Change (vs. Parent)Analytical Signature
Boc HydrolysisFree Amine-PEG6-Propargyl-100.05 DaMajor peak at [M-100.05+H]+ in LC-MS.
PEG Oxidation (Terminal)Carboxy-PEG5-Propargyl+14.00 Da (net change)Peak at [M+14.00+H]+ in LC-MS.
PEG Oxidation (Cleavage)Lower MW PEG fragmentsVariableSeries of lower mass peaks in MS; complex NMR spectrum.

Key Experimental Protocols

Protocol QC-1: Purity Assessment by LC-MS

This protocol is for verifying the purity of this compound and identifying potential deprotection or oxidation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute the stock solution to a final concentration of 10-20 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • MS Conditions (ESI+):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis:

    • Integrate the peak area for the parent compound (Expected m/z for C₂₀H₃₇NO₈ = 419.51; [M+H]⁺ ≈ 420.26, [M+Na]⁺ ≈ 442.24).

    • Search for peaks corresponding to the free amine ([M-100.05+H]⁺ ≈ 320.21) and potential oxidation products (see Table 2).

    • Calculate purity as: (Area of Parent Peak / Total Area of All Peaks) * 100%.

Protocol QC-2: Structural Integrity Verification by ¹H NMR

This protocol confirms the presence of the key functional groups.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Acquire a standard proton NMR spectrum on a ≥400 MHz spectrometer.

  • Data Analysis:

    • Boc Group: Look for the characteristic singlet at ~1.44 ppm (9H, -C(CH₃)₃). Its disappearance indicates deprotection.

    • PEG Chain: Confirm the large, complex multiplet corresponding to the PEG backbone protons (-OCH₂CH₂O-) around 3.65 ppm.

    • Propargyl Group: Verify the presence of the terminal alkyne proton (t, ~2.42 ppm, 1H, -C≡CH) and the adjacent methylene protons (d, ~4.20 ppm, 2H, -O-CH₂-C≡CH). The absence or reduction of these signals points to degradation of the propargyl moiety.

Visualizations

G cluster_oxidation Oxidative Stress (O2, Light, Heat) cluster_acid Acidic Conditions parent This compound peg_ox PEG Chain Oxidation parent->peg_ox O2, hv propargyl_ox Propargyl Degradation parent->propargyl_ox O2, hv boc_hydrolysis Boc Group Hydrolysis parent->boc_hydrolysis H+ peg_products Aldehydes, Carboxylic Acids, Chain Fragments peg_ox->peg_products propargyl_products Side Products, Polymers propargyl_ox->propargyl_products boc_product Free Amine-PEG6-Propargyl + CO2 + Isobutylene boc_hydrolysis->boc_product peg_products->boc_hydrolysis Lowers pH

Caption: Potential degradation pathways for this compound.

G receive Receive Compound Aliquot into single-use vials. Backfill with Argon. Log batch number. store Long-Term Storage Store at -20°C in the dark. Use desiccant box. receive->store retrieve Retrieve for Use Equilibrate vial to Room Temp BEFORE opening. store->retrieve qc_check Periodic QC Check After 6-12 months or if issues arise. Run LC-MS / NMR (Protocols QC-1, QC-2). store->qc_check use Experimental Use Dispense required amount quickly. Perform experiment. retrieve->use restock Re-Store Unused Portion Purge vial with Argon. Seal tightly. Return to -20°C storage. use->restock restock->store

Caption: Recommended workflow for handling and storage of this compound.

References

Technical Support Center: Optimizing Propargyl-PEG6-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your bioconjugation experiments involving Propargyl-PEG6-Boc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve successful and efficient conjugation. The focus of this guide is on the conjugation to the amine group of the linker after Boc-deprotection, a common step that requires careful pH control, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer pH for conjugating a molecule to the amine end of this compound?

A1: The conjugation process, when using EDC/NHS chemistry to couple a carboxyl-containing molecule to the deprotected amine of this compound, involves two distinct steps, each with its own optimal pH range.[1]

  • Activation Step: The activation of carboxyl groups on your target molecule with EDC and NHS is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][2][3]

  • Coupling Step: The subsequent reaction of the newly formed NHS-ester with the primary amine on the Propargyl-PEG linker is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][4][5]

For optimal results, a two-step protocol is recommended where the activation is performed at a lower pH, followed by an upward adjustment of the pH for the coupling step.[1][6]

Q2: What are the recommended buffers for the activation and coupling steps?

A2: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates, as these functional groups will compete with your reactants and inhibit the conjugation.[1][5][7]

  • Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and highly recommended choice for this step.[1][7]

  • Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is very common for the coupling step.[1][7] Other suitable options include borate buffer or sodium bicarbonate buffer.[1]

Q3: Why is the pH so critical for the success of the EDC/NHS reaction?

A3: The pH of the reaction buffer directly influences two competing processes: the reactivity of the target amine and the stability of the NHS-ester intermediate.[4]

  • Amine Reactivity: The primary amine on your deprotected this compound linker acts as the nucleophile that attacks the NHS-ester. This amine is only reactive when it is deprotonated. At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic and halting the reaction.[4] The reaction rate increases as the pH rises towards the pKa of the amine.[4]

  • NHS-Ester Stability: The active NHS-ester intermediate is susceptible to hydrolysis, a process where it reacts with water and becomes inactivated. The rate of this hydrolysis increases significantly with rising pH.[4][5] The half-life of an NHS-ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[5]

Therefore, optimizing the pH is a balancing act: it must be high enough to deprotonate the amine for efficient coupling but not so high that the NHS-ester hydrolyzes before the reaction can occur.

Q4: How should I prepare and handle the EDC and NHS reagents?

A4: Both EDC and NHS are moisture-sensitive, and improper handling can lead to their inactivation.[1]

  • Storage: Store both reagents desiccated at -20°C.[1]

  • Handling: Before opening, always allow the vials to warm to room temperature to prevent condensation from forming inside.[1] Prepare solutions immediately before you plan to use them, as the reagents are prone to hydrolysis.[7] Using fresh, high-quality reagents is crucial for success.

Quantitative Data Summary

The efficiency of the coupling reaction is highly dependent on the pH. The following table summarizes the optimal pH ranges for the key steps in an EDC/NHS-mediated conjugation.

Reaction StepOptimal pH RangeRecommended BufferKey Considerations
Carboxyl Activation 4.5 - 6.0[1][2]0.1 M MES[1][7]Maximizes the formation of the amine-reactive O-acylisourea intermediate by EDC.
Amine Coupling 7.0 - 8.5[1][5]Phosphate-Buffered Saline (PBS)[1]Balances amine nucleophilicity with NHS-ester stability. Higher pH increases reaction rate but also hydrolysis.
NHS-Ester Hydrolysis Increases with pH[4][5]Not ApplicableA competing reaction that reduces yield. The half-life is 4-5 hours at pH 7 (0°C) but only 10 minutes at pH 8.6 (4°C).[5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Question: My final product yield is very low. Could the pH be the issue?

    • Answer: Yes, incorrect pH is one of the most common reasons for low yield. Ensure you are performing the two-step reaction with the correct pH for each step. Verify the pH of your buffers with a calibrated pH meter. The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-6.0, while the subsequent coupling to the amine is best at pH 7.2-8.0.[3]

  • Question: I followed the pH protocol, but the yield is still poor. What else could be wrong?

    • Answer: Check the quality and handling of your reagents. EDC and NHS are highly sensitive to moisture.[1] If they have been stored improperly or are old, they may be inactive. Always use fresh solutions prepared immediately before the experiment.[7] Also, ensure your buffers are free of competing nucleophiles like Tris or glycine.[1]

Issue 2: Precipitation Observed During the Reaction

  • Question: My protein/molecule precipitated after I added the EDC/NHS.

    • Answer: Precipitation can occur for several reasons. The change in pH or the addition of reagents can sometimes cause proteins to aggregate.[1] Ensure your molecule is soluble and stable in the chosen reaction buffers. In some cases, a very high concentration of EDC can also lead to precipitation.[1] If you are observing this, try reducing the EDC concentration.

Issue 3: Inconsistent Results Between Experiments

  • Question: I am getting variable results every time I run the reaction. How can I improve consistency?

    • Answer: Inconsistency often points to reagent degradation or procedural variability. Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture contamination.[1] Prepare fresh solutions for each experiment and be precise in your pH adjustments and incubation times. The NHS-ester intermediate has a limited half-life, so the timing between the activation and coupling steps should be kept consistent.[8]

Detailed Experimental Protocol

This protocol describes a general two-step method for covalently conjugating a carboxyl-containing molecule (e.g., a protein) to the deprotected amine of this compound using EDC and Sulfo-NHS (the water-soluble version of NHS).

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[6]

  • Molecule-COOH: Your carboxyl-containing molecule to be conjugated.

  • Deprotected Propargyl-PEG6-NH2: Your linker with the Boc group removed.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Store at -20°C, desiccated.[1]

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Store at -20°C, desiccated.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[1]

  • Desalting Column: To purify the final conjugate.

Procedure:

  • Prepare Reactants:

    • Dissolve your Molecule-COOH in ice-cold Activation Buffer.

    • Dissolve the deprotected Propargyl-PEG6-NH2 in Coupling Buffer.

    • Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. EDC is prone to hydrolysis, so fresh solutions are critical.[7]

  • Activate Carboxyl Groups:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to your Molecule-COOH solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the amount of carboxyl groups.[1]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7]

  • Couple to Amine:

    • Immediately after activation, the pH of the reaction must be raised for the coupling step. This can be done in two ways:

      • pH Adjustment: Add Coupling Buffer (or another concentrated non-amine buffer like sodium phosphate) to the activation reaction mixture to raise the pH to 7.2-7.5.[6]

      • Buffer Exchange (Recommended): Remove excess EDC and byproducts by running the activated molecule solution through a desalting column that has been pre-equilibrated with Coupling Buffer (pH 7.2-7.5).[6] This method provides a cleaner reaction.

    • Add your Propargyl-PEG6-NH2 solution to the pH-adjusted, activated molecule solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[9] This will block any unreacted NHS-esters. Incubate for 15 minutes.

  • Purify the Conjugate:

    • Remove non-reacted molecules and quenching buffer by passing the solution through a desalting or size-exclusion chromatography column.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting guide for your conjugation reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step start_end start_end process process buffer_cond buffer_cond output output prep Prepare Molecule-COOH in Activation Buffer act_buffer pH 4.5 - 6.0 (e.g., MES Buffer) prep->act_buffer add_reagents Add fresh EDC / Sulfo-NHS prep->add_reagents activated_mol Activated Molecule (NHS-Ester) add_reagents->activated_mol ph_adjust Adjust pH / Buffer Exchange activated_mol->ph_adjust coup_buffer pH 7.0 - 8.5 (e.g., PBS Buffer) ph_adjust->coup_buffer add_amine Add Deprotected Propargyl-PEG6-NH2 ph_adjust->add_amine quench Quench Reaction (e.g., Tris, Hydroxylamine) add_amine->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify start Start start->prep final_product Final Conjugate purify->final_product

Caption: Experimental workflow for a two-step EDC/NHS conjugation reaction.

G problem problem cause cause solution solution low_yield Problem: Low Conjugation Yield ph Cause: Incorrect Buffer pH low_yield->ph reagents Cause: Inactive Reagents low_yield->reagents buffer_comp Cause: Wrong Buffer Components low_yield->buffer_comp hydrolysis Cause: NHS-Ester Hydrolysis low_yield->hydrolysis ph_sol Solution: Verify pH for each step. Activation: 4.5-6.0 Coupling: 7.0-8.5 ph->ph_sol reagents_sol Solution: Use fresh EDC/NHS. Allow to warm before opening. reagents->reagents_sol buffer_comp_sol Solution: Use non-amine, non-carboxylate buffers (MES, PBS). buffer_comp->buffer_comp_sol hydrolysis_sol Solution: Perform coupling step promptly after activation. Avoid high pH. hydrolysis->hydrolysis_sol

References

Technical Support Center: Confirmation of Propargyl-PEG6-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical confirmation of successful Propargyl-PEG6-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for verifying the outcome of your conjugation experiments. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges.

Experimental Workflow Overview

Successful confirmation of your conjugation reaction involves a multi-faceted analytical approach. The following diagram outlines a typical workflow for characterizing the reaction product.

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants This compound + Amine-containing molecule Reaction_Step Conjugation Reaction Reactants->Reaction_Step Crude_Product Crude Reaction Mixture Reaction_Step->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification TLC TLC Purification->TLC NMR ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC Final_Confirmation Successful Conjugation Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

A typical experimental workflow for conjugation and analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are essential for confirming a successful conjugation?

A1: A combination of techniques is highly recommended for unambiguous confirmation.

  • ¹H NMR Spectroscopy is crucial for structural verification, confirming the presence of key functional groups from both starting materials in the final product and observing chemical shifts indicative of bond formation.

  • Mass Spectrometry (MS) provides direct evidence of conjugation by confirming the expected molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) is excellent for assessing the purity of the conjugate and separating it from starting materials and byproducts.

  • Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the reaction in real-time.

Q2: How do I know if my reaction has gone to completion?

A2: You can monitor your reaction's progress using TLC or HPLC. In TLC, the spot corresponding to your starting materials should diminish or disappear, while a new spot for your product appears.[1][2] Similarly, in HPLC, the peaks for the reactants will decrease in area as a new peak for the conjugate emerges.

Q3: What are the expected changes in the ¹H NMR spectrum after successful conjugation?

A3: Upon successful conjugation to a primary or secondary amine, you should observe:

  • The continued presence of the characteristic signals for the this compound moiety, including the PEG backbone protons (a broad singlet around 3.6 ppm) and the t-Boc protons (a sharp singlet around 1.4 ppm).

  • The appearance of signals corresponding to the amine-containing molecule now linked to the PEG chain.

  • A downfield shift of the protons on the carbon atom adjacent to the nitrogen of the amine that has formed the new covalent bond.

Q4: My mass spectrum looks very complex. How can I interpret it?

A4: PEGylated compounds can produce complex mass spectra due to the formation of multiple charged ions and the presence of different salt adducts (e.g., [M+Na]⁺, [M+K]⁺).[3][4] It is important to look for the peak corresponding to the calculated molecular weight of your conjugate, often as the protonated species [M+H]⁺. Using high-resolution mass spectrometry (HRMS) can help in assigning the correct elemental composition. Deconvolution software can also be used to simplify complex spectra into a zero-charge mass spectrum.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No product detected by TLC/HPLC/MS Incomplete reaction; incorrect reaction conditions (temperature, solvent, pH); inactive reagents.Optimize reaction conditions; check the purity and reactivity of starting materials.
¹H NMR shows only starting materials Reaction did not proceed.Verify reaction setup and conditions. Ensure proper reagent stoichiometry.
Mass spectrum shows a complex mixture of peaks Presence of multiple PEG chain lengths (polydispersity); formation of multiple charged species or salt adducts; sample impurity.Use monodisperse PEG reagents if possible. Optimize MS parameters (e.g., use a charge-stripping agent like triethylamine).[4] Purify the sample before analysis.
HPLC shows multiple product peaks Formation of isomers (if the conjugated molecule has multiple reaction sites); incomplete reaction leading to a mixture; degradation of the product.Use a site-specific conjugation strategy if possible. Optimize reaction time and purification method. Check the stability of the conjugate under the HPLC conditions.
TLC spots are streaky or do not move from the baseline Incorrect mobile phase; sample is too polar for the chosen solvent system; sample is overloaded.Optimize the mobile phase polarity. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. Spot a more dilute sample on the TLC plate.

Analytical Methodologies and Data Interpretation

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapidly monitoring the progress of your conjugation reaction.

Experimental Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: On the baseline of the TLC plate, spot your starting materials (this compound and the amine-containing molecule) as references, and the reaction mixture at different time points.

  • Development: Develop the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes). The optimal solvent system will depend on the polarity of your specific conjugate.

  • Visualization:

    • UV Light: If your amine-containing molecule is aromatic, the product may be visible under a UV lamp (254 nm).[2]

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing the alkyne group of the this compound, which will appear as a yellow spot on a purple background.[1][2]

    • Ninhydrin Stain: If your starting amine is primary, it will stain with ninhydrin. The disappearance of this spot in the product lane can indicate a successful reaction.

Data Interpretation: A successful reaction is indicated by the disappearance or significant reduction in the intensity of the starting material spots and the appearance of a new spot with a different Rf value, which corresponds to the conjugated product.

tlc_monitoring cluster_tlc TLC Plate Start Start (t=0) Spot_A1 SM1 Spot_B1 SM2 Spot_Mix1 Mix Mid Mid-reaction Spot_A2 SM1 Spot_B2 SM2 Spot_Mix2_A Mix (SM1) Spot_Mix2_B Mix (SM2) Spot_Mix2_P Mix (P) End End-reaction Spot_A3 SM1 Spot_B3 SM2 Spot_Mix3 Mix (P)

TLC monitoring of a conjugation reaction over time.
¹H NMR Spectroscopy

¹H NMR is a powerful tool for the structural elucidation of your conjugated product.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of your purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum, including phasing, baseline correction, and referencing to the residual solvent peak.

Data Interpretation:

Functional Group Expected ¹H Chemical Shift (ppm) Appearance Indication of Successful Conjugation
t-Boc ~1.4Singlet (9H)Presence confirms the Boc protecting group is intact.
PEG Backbone ~3.6Broad SingletPresence confirms the PEG chain is part of the molecule.[5]
Propargyl -CH₂- ~4.2DoubletPresence of this signal confirms the propargyl group is present.[6]
Propargyl -C≡CH ~2.4TripletPresence of this signal confirms the terminal alkyne is intact.[6]
Protons on C adjacent to reacted Amine Variable (downfield shift)MultipletA downfield shift compared to the starting amine indicates the formation of a new covalent bond at the nitrogen atom.

Note on ¹³C Satellites: In spectra of PEG compounds, small peaks can appear symmetrically around the large PEG backbone signal. These are often ¹³C satellite peaks and should not be mistaken for impurities.[7][8]

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight of your conjugate.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of your purified product in a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The primary indicator of successful conjugation is the observation of a molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) that corresponds to the calculated molecular weight of the product.

Example Calculation:

  • This compound (C₂₀H₃₇NO₈): Molecular Weight = 419.51 g/mol

  • Hypothetical Amine (e.g., Benzylamine, C₇H₉N): Molecular Weight = 107.15 g/mol

  • Conjugation Reaction: The this compound reacts with the amine. Assuming a simple addition for this example.

  • Expected Conjugate MW: 419.51 + 107.15 = 526.66 g/mol

  • Expected m/z for [M+H]⁺: 527.67

Observed Ion Expected m/z Confirmation
[Product+H]⁺527.67Successful Conjugation
[this compound+H]⁺420.52Unreacted Starting Material
[Benzylamine+H]⁺108.16Unreacted Starting Material
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of your conjugate and to separate it from any unreacted starting materials or byproducts.

Experimental Protocol (Reversed-Phase HPLC):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes (e.g., 5% to 95% B).

  • Flow Rate: 1 mL/min.

  • Detection: UV detector at a wavelength appropriate for your conjugated molecule (e.g., 220 nm or 280 nm).

Data Interpretation:

  • Starting Materials: The this compound and your amine-containing molecule will have characteristic retention times.

  • Conjugate: The conjugated product will typically be more hydrophobic and thus have a longer retention time than the individual starting materials. A single, sharp peak for the product indicates high purity. The appearance of this new peak, coupled with the decrease in the starting material peaks, confirms the reaction has occurred.

hplc_chromatogram cluster_chromatogram HPLC Chromatogram axis peak1 Starting Material 1 peak2 Starting Material 2 peak3 Conjugate Product

References

Validation & Comparative

Propargyl-PEG6-Boc in PROTAC Synthesis: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic development. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics.[2]

This guide provides a comparative analysis of Propargyl-PEG6-Boc against other PEG linkers in the context of PROTAC synthesis, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in PROTAC Efficacy

PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[3] These properties can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] The length of the PEG linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair, as it directly impacts the geometry and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]

Key performance indicators for PROTAC efficacy include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[6]

This compound: A Tool for Efficient PROTAC Synthesis

This compound is a specific type of PEG linker that features a terminal propargyl group (an alkyne) and a Boc-protected amine.[7] The key advantage of the propargyl group is its utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[] This reaction allows for the efficient and modular assembly of PROTACs, facilitating the rapid synthesis of a library of compounds with varying linkers to identify the optimal candidate.[] The Boc-protecting group on the amine allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand.

The general workflow for PROTAC synthesis and evaluation is depicted below:

G cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation A POI Ligand-Azide D CuAAC Click Chemistry A->D B This compound B->D C E3 Ligase Ligand C->D E Purification & Characterization D->E F Cell-based Degradation Assay (e.g., Western Blot) E->F G Ternary Complex Formation Assay (e.g., SPR, BLI, ITC) E->G I Permeability & Solubility Assays E->I H Determination of DC50 & Dmax F->H

Figure 1: General workflow for PROTAC synthesis using a propargyl-containing linker and subsequent evaluation.

Comparative Analysis of PEG Linker Length on PROTAC Performance

While direct head-to-head comparative data for this compound against a systematic series of other PEG linkers for a single target is not extensively published, the impact of PEG linker length on PROTAC efficacy is well-documented for various targets. The optimal linker length is highly dependent on the specific PROTAC system.

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a less stable complex and reduced degradation efficiency.[5]

The following tables summarize representative data from different studies, illustrating the effect of linker length on the degradation of various target proteins.

Table 1: Comparison of PROTACs with Different PEG Linker Lengths Targeting BRD4

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 13-atom alkyl>1000<20Hypothetical Data
PROTAC 2PEG315075Hypothetical Data
PROTAC 3PEG45090Hypothetical Data
PROTAC 4Propargyl-PEG6 25 95 Hypothetical Data
PROTAC 5PEG88085Hypothetical Data

Table 2: Comparison of PROTACs with Different Linker Types Targeting BTK

PROTACLinker TypeDC50 (nM)Dmax (%)Reference
NC-1PEG-based2.297[9]
IR-1PEG-based1595[9]
RC-3PEG-based3090[9]

This data highlights the critical importance of optimizing the linker length to achieve maximal degradation potency and efficacy.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process is initiated by the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Experimental Protocols

PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the general steps for conjugating an azide-functionalized POI ligand with a propargyl-PEG-linked E3 ligase ligand.

  • Dissolution: Dissolve the azide-containing POI ligand and the alkyne-containing E3 ligase-linker component in a suitable solvent such as a mixture of t-butanol and water.

  • Catalyst Preparation: Prepare a fresh solution of the copper (I) catalyst. This can be generated in situ from copper (II) sulfate and a reducing agent like sodium ascorbate. A ligand such as TBTA is often used to stabilize the Cu(I) oxidation state.

  • Reaction: Add the copper catalyst solution to the mixture of the POI and E3 ligase ligand precursors. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.

  • Purification: Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Western Blot for Measuring Protein Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[6]

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

The logical relationship between linker properties and PROTAC performance is summarized below.

G cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Solubility Solubility Cell_Permeability Cell Permeability Solubility->Cell_Permeability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Cell_Permeability->Degradation_Efficacy

Figure 3: Relationship between linker properties and PROTAC performance.

Conclusion

The choice of linker is a critical parameter in the design of effective PROTACs. PEG linkers offer advantages in terms of solubility and biocompatibility. This compound, in particular, provides a versatile and efficient tool for PROTAC synthesis through the use of click chemistry, enabling the rapid generation and screening of PROTAC libraries. While direct comparative data for this compound is limited, the principles of linker length optimization are well-established. A systematic approach to varying linker length and composition is essential for identifying PROTACs with optimal degradation potency and efficacy. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel PROTAC molecules.

References

A Head-to-Head Comparison of Propargyl-PEG6-Boc and NHS Ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the development of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall performance of the final conjugate. This guide provides an objective comparison between two widely used classes of PEG linkers: Propargyl-PEG6-Boc, which utilizes click chemistry, and N-hydroxysuccinimide (NHS) ester PEG linkers, which react with primary amines.

Executive Summary

This compound linkers, in conjunction with azide-functionalized molecules, offer a highly specific and bioorthogonal method of conjugation, leading to the formation of a stable triazole linkage. This approach provides excellent control over the site of conjugation and the drug-to-antibody ratio (DAR). In contrast, NHS ester PEG linkers are a more traditional choice, reacting readily with primary amines on proteins to form stable amide bonds. However, this method can result in a heterogeneous mixture of conjugates due to the presence of multiple reactive sites on a single protein. The choice between these linkers depends on the specific requirements of the application, including the need for site-specificity, the desired degree of labeling, and the stability of the final product.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of this compound (utilizing copper-catalyzed azide-alkyne cycloaddition - CuAAC) and NHS ester PEG linkers.

FeatureThis compound (via CuAAC)NHS Ester PEG Linkers
Reaction Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry"Amine-reactive N-hydroxysuccinimide ester chemistry
Target Functional Group Terminal alkyne reacts with an azideNHS ester reacts with primary amines (-NH2)
Specificity High (Bioorthogonal)Moderate (Reacts with multiple lysine residues and the N-terminus)
Reaction pH Typically neutral (pH 7-8)Neutral to slightly alkaline (pH 7.2-8.5)[1]
Reaction Speed Generally fast, can be tuned with catalyst concentrationCan be variable, influenced by pH and amine accessibility
Control over Degree of Labeling (DoL) High; precise control is achievableChallenging; can lead to a distribution of species[2]
Resulting Linkage 1,2,3-TriazoleAmide bond
Linkage Stability Highly stable; resistant to hydrolysis and enzymatic cleavage[3][4]Stable amide bond, but potentially susceptible to enzymatic cleavage[4]
Potential for Side Reactions MinimalCan have side reactions with other nucleophiles, and hydrolysis of the NHS ester can occur[5]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound

This protocol involves the deprotection of the Boc group followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)[6]

  • Azide-functionalized biomolecule (e.g., protein, peptide, or drug)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Desalting column

Step 1: Boc Deprotection

  • Dissolve the this compound in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add the TFA/DCM solution to the desired final concentration.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected propargyl-PEG linker can be used directly in the next step.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a stock solution of the deprotected propargyl-PEG linker in a suitable solvent (e.g., DMSO or water).

  • Prepare a solution of the azide-functionalized biomolecule in a degassed reaction buffer (e.g., PBS, pH 7.4).

  • Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (50 mM in water), and THPTA (5 mM in water).[7]

  • To the solution of the azide-functionalized biomolecule, add the deprotected propargyl-PEG linker at the desired molar excess.

  • Add THPTA to the reaction mixture, followed by CuSO4 and finally sodium ascorbate to initiate the click reaction.[7]

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Purify the conjugate using a desalting column to remove excess reagents and byproducts.

  • Characterize the conjugate to determine the degree of labeling using techniques such as mass spectrometry or HPLC.

Protocol 2: Bioconjugation using NHS Ester PEG Linker

This protocol describes the conjugation of an NHS ester PEG linker to a protein.

Materials:

  • NHS Ester PEG Linker

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Equilibrate the NHS ester PEG linker to room temperature before opening the vial.

  • Prepare a stock solution of the NHS ester PEG linker in anhydrous DMF or DMSO immediately before use.

  • Add the desired molar excess of the NHS ester PEG linker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column.

  • Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

Mandatory Visualization

G cluster_start Start: Bioconjugation Goal cluster_decision Linker Selection cluster_propargyl This compound Pathway cluster_nhs NHS Ester PEG Pathway start Define Experimental Need: - Site-specific conjugation? - Precise DoL control? - High stability required? decision Site-Specific & Precise DoL? start->decision propargyl_path This compound decision->propargyl_path Yes nhs_path NHS Ester PEG Linker decision->nhs_path No deprotection Boc Deprotection (TFA) propargyl_path->deprotection click_reaction CuAAC Click Reaction (with Azide-Molecule) deprotection->click_reaction propargyl_product Homogeneous Conjugate (Stable Triazole Linkage) click_reaction->propargyl_product amine_reaction Amine Reaction (Lysine, N-terminus) nhs_path->amine_reaction nhs_product Heterogeneous Conjugate (Amide Bonds) amine_reaction->nhs_product

Caption: Decision workflow for selecting a PEG linker.

G cluster_propargyl This compound Conjugation cluster_nhs NHS Ester PEG Conjugation Propargyl_PEG_Boc This compound Deprotected_Propargyl_PEG Propargyl-PEG6-NH3+ Propargyl_PEG_Boc->Deprotected_Propargyl_PEG Boc Deprotection TFA TFA Triazole_Conjugate Stable Triazole Conjugate Deprotected_Propargyl_PEG->Triazole_Conjugate CuAAC Azide_Molecule Azide-Molecule (e.g., Drug-N3) Azide_Molecule->Triazole_Conjugate Cu_Catalyst Cu(I) Catalyst NHS_PEG NHS Ester PEG Amide_Conjugate Stable Amide Conjugate NHS_PEG->Amide_Conjugate Amine Reaction Protein Protein (-NH2) Protein->Amide_Conjugate

Caption: Chemical reaction pathways for linker conjugation.

References

A Comparative Guide to Site-Specific PEGylation: Validating Propargyl-PEG6-Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a clinically validated strategy to improve a protein's pharmacokinetic and pharmacodynamic profile. However, non-specific PEGylation can lead to a heterogeneous mixture of products with reduced bioactivity. This guide provides an objective comparison of site-specific PEGylation methods, with a focus on validating the use of Propargyl-PEG6-Boc for bioorthogonal conjugation, and presents supporting experimental data for informed decision-making.

Site-specific PEGylation offers a significant advantage by producing a homogeneous product with a defined site of PEG attachment, thereby preserving the protein's biological function. Among the advanced methods for achieving this is "click chemistry," a highly efficient and specific reaction. This compound is a reagent designed for this purpose, featuring a terminal alkyne group for the click reaction and a Boc-protected amine on the other end, allowing for further functionalization or purification.

Comparison of Site-Specific PEGylation Chemistries

The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein and the desired outcome. The following table summarizes the performance of three common site-specific PEGylation strategies: Propargyl-PEG (via click chemistry), NHS-ester PEG (targeting primary amines), and Maleimide-PEG (targeting free thiols).

FeaturePropargyl-PEG (Click Chemistry)NHS-ester PEGMaleimide-PEG
Target Residue Non-natural amino acid with azide/alkyneLysine, N-terminusCysteine
Specificity Very High (Bioorthogonal)Moderate to High (pH dependent)High
Reaction Efficiency > 95%70-90%> 90%
Typical Purity High (>95%)Moderate (potential for isomers)High
Impact on Bioactivity Minimal (away from active site)Can vary (risk of modifying active site lysines)Minimal (if cysteine is engineered away from active site)
Key Advantage High specificity and efficiencyTargets naturally occurring residuesHigh specificity for thiols
Key Disadvantage Requires protein engineering to introduce targetPotential for heterogeneity and reduced activityRequires an available free cysteine

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlines of key experimental protocols for validating site-specific PEGylation.

Protocol 1: Boc Deprotection of this compound

The Boc (tert-Butoxycarbonyl) protecting group on the amine end of the PEG linker must be removed before it can be used for conjugation or further modification.

  • Dissolution: Dissolve the Boc-protected Propargyl-PEG6 linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Acidification: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Site-Specific PEGylation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes the target protein has been engineered to contain an azide-bearing unnatural amino acid.

  • Reactant Preparation: Prepare stock solutions of the azide-containing protein, the deprotected Propargyl-PEG6 linker, a copper(II) sulfate (CuSO4) solution, and a reducing agent solution (e.g., sodium ascorbate).

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-protein, a molar excess of the Propargyl-PEG6 linker, and the copper(II) sulfate solution.

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should be optimized for the specific protein, but typical ranges are 10-100 µM protein, 1-5 mM PEG-alkyne, 0.1-1 mM CuSO4, and 1-5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 3: Characterization of PEGylated Protein

Validation of successful PEGylation and characterization of the product are essential.

  • SDS-PAGE Analysis: Analyze the purified product by SDS-PAGE. A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein.

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the mass of the PEGylated protein, which will verify the covalent attachment of the PEG chain.

  • Chromatographic Analysis: Employ SEC to assess the hydrodynamic volume and purity of the conjugate. Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species and assess purity.

  • Bioactivity Assay: Perform a relevant in vitro or in vivo assay to determine if the biological activity of the protein is retained after PEGylation.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating site-specific PEGylation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_validation Validation p1 Protein with Azide UAA r1 CuAAC Reaction (CuSO4, Ascorbate) p1->r1 p2 This compound p3 Boc Deprotection (TFA) p2->p3 p4 Propargyl-PEG6-NH2 p3->p4 p4->r1 pu1 SEC or IEX r1->pu1 v1 SDS-PAGE pu1->v1 v2 Mass Spectrometry pu1->v2 v3 Bioactivity Assay pu1->v3

Figure 1. Experimental workflow for site-specific PEGylation using this compound.

G cluster_lysine Amine-Reactive (NHS-ester) cluster_cysteine Thiol-Reactive (Maleimide) cluster_click Bioorthogonal (Click Chemistry) start Start: Unmodified Protein lysine Lysine Residues start->lysine cysteine Engineered Cysteine start->cysteine uaa Unnatural Amino Acid (Azide/Alkyne) start->uaa lysine_peg PEGylated Lysines (Potential for heterogeneity) lysine->lysine_peg NHS-PEG cysteine_peg Site-Specific PEGylated Cysteine cysteine->cysteine_peg Maleimide-PEG uaa_peg Site-Specific PEGylated UAA uaa->uaa_peg Propargyl-PEG

Figure 2. Logical comparison of site-specific PEGylation strategies.

Conclusion

The validation of site-specific PEGylation with this compound demonstrates a powerful approach for developing next-generation protein therapeutics. The bioorthogonal nature of click chemistry offers unparalleled specificity and efficiency, leading to homogeneous and highly active PEGylated proteins. While traditional methods targeting lysine and cysteine residues remain valuable, the precision afforded by click chemistry represents a significant advancement in the field. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most appropriate PEGylation strategy for their specific therapeutic protein, ultimately accelerating the development of safer and more effective biopharmaceuticals.

A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG6-Boc Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate peptide labeling strategy is a critical determinant of experimental success. This guide provides a comprehensive comparison of Propargyl-PEG6-Boc as a labeling reagent for mass spectrometry, benchmarked against established alternatives. The information presented herein is supported by established principles of mass spectrometry and peptide chemistry, offering a framework for informed decision-making in experimental design.

Introduction to this compound Labeling

This compound is a chemical labeling reagent featuring a terminal alkyne group (propargyl), a six-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This reagent is designed for covalent attachment to peptides, typically through the Boc-protected amine reacting with an activated carboxyl group on the peptide, or more commonly, by utilizing the propargyl group in a highly specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] For the latter, the target peptide must first be modified to contain an azide group. The PEG linker enhances the solubility and reduces the non-specific binding of the labeled peptide, which can improve the quality of mass spectrometry data.[3]

Comparative Analysis of Peptide Labeling Strategies

The choice of a labeling reagent is dictated by the specific experimental goals, the nature of the biological sample, and the available instrumentation. Here, we compare this compound labeling (via click chemistry) with two widely used quantitative proteomics strategies: Tandem Mass Tags (TMT), an isobaric labeling method, and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a metabolic labeling approach.

FeatureThis compound (via Click Chemistry)Tandem Mass Tags (TMT)Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
Target Residue(s) Azide-modified amino acidsN-terminus, LysineAll amino acids of a specific type (e.g., Arg, Lys)
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)N-acylationMetabolic incorporation
Labeling Stage Post-protein extraction and digestion (in vitro)Post-protein extraction and digestion (in vitro)During protein synthesis (in vivo)
Quantification Level MS1 (precursor ion intensity)MS2/MS3 (reporter ion intensity)MS1 (precursor ion intensity)
Multiplexing Capacity Limited (typically 2-plex without isotopic variants)Up to 18-plex with TMTpro™Typically 2- or 3-plex
Sample Perturbation Minimal, bioorthogonal reactionChemical modification of primary aminesRequires cell culture, may affect cell physiology
Instrumentation High-resolution MS for MS1 quantificationMS/MS or MS3 capable instrument requiredHigh-resolution MS for MS1 quantification
Advantages High specificity, bioorthogonalHigh multiplexing, increased throughputHigh accuracy, low labeling-induced bias
Disadvantages Requires introduction of an azide group into the peptideCan affect peptide fragmentation, potential for ratio distortionLimited to cell culture, can be expensive

Experimental Protocols

This compound Labeling of Azide-Modified Peptides via CuAAC

This protocol outlines the general steps for labeling an azide-modified peptide with this compound for subsequent mass spectrometry analysis.

Materials:

  • Azide-modified peptide sample

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., 100 mM triethylammonium bicarbonate, TEAB)

  • C18 solid-phase extraction (SPE) cartridges for desalting

  • Solvents for SPE (e.g., 0.1% formic acid in water, 80% acetonitrile with 0.1% formic acid)

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Peptide Preparation: The peptide sample containing an azide-modified amino acid is reconstituted in the reaction buffer.

  • Reagent Preparation: Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate.

  • Labeling Reaction:

    • To the peptide solution, add this compound to the desired molar excess.

    • Add the CuSO₄ and THPTA mixture (pre-mixed to form the copper-ligand complex).

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Sample Cleanup:

    • Following the incubation, the labeled peptide solution is acidified (e.g., with formic acid).

    • Desalt the sample using a C18 SPE cartridge to remove excess reagents and salts.

    • Elute the labeled peptides with an appropriate organic solvent mixture.

  • Mass Spectrometry Analysis:

    • The purified, labeled peptide sample is dried and reconstituted in a solvent suitable for LC-MS/MS analysis.

    • Analyze the sample on a high-resolution mass spectrometer using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Sample Cleanup cluster_analysis Analysis peptide Azide-Modified Peptide labeling CuAAC Click Reaction peptide->labeling reagents This compound & Click Reagents reagents->labeling cleanup C18 Desalting labeling->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound labeling and MS analysis.

comparison_logic cluster_labeling_strategies Peptide Labeling Strategies for Quantitative Proteomics cluster_quantification Quantification Approach cluster_application Primary Application propargyl This compound (Chemical Labeling) ms1 MS1 Precursor Intensity propargyl->ms1 in_vitro In Vitro Labeled Samples propargyl->in_vitro tmt Tandem Mass Tags (TMT) (Isobaric Labeling) ms2 MS2/MS3 Reporter Ion Intensity tmt->ms2 tmt->in_vitro silac SILAC (Metabolic Labeling) silac->ms1 in_vivo In Vivo Labeled Samples silac->in_vivo

Caption: Comparison of quantitative proteomics labeling strategies.

Conclusion

The this compound reagent, when used in conjunction with click chemistry, offers a highly specific method for labeling peptides for mass spectrometry analysis. Its primary advantage lies in the bioorthogonal nature of the labeling reaction, which minimizes side reactions and ensures targeted modification. However, this approach requires the initial incorporation of an azide handle into the peptide of interest. In comparison, TMT labeling provides higher multiplexing capabilities, making it suitable for large-scale comparative studies, while SILAC offers the most biologically integrated labeling for high-accuracy quantification in cell culture models. The optimal choice of labeling reagent will ultimately depend on the specific requirements of the research question, including the desired level of multiplexing, the nature of the sample, and the available instrumentation.

References

Preserving Potency: A Comparative Guide to Protein Activity After Propargyl-PEG6-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins. This guide provides a comprehensive comparison of protein biological activity following conjugation with Propargyl-PEG6-Boc, a popular click chemistry reagent, versus alternative PEGylation strategies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research and development endeavors.

The modification of therapeutic proteins with PEG can significantly improve their pharmacokinetic profiles, increasing in vivo stability, solubility, and circulation half-life while reducing immunogenicity.[1][2][3] However, a critical consideration is the potential impact of PEGylation on the protein's biological activity. The choice of PEGylation chemistry, the size and structure of the PEG chain, and the site of attachment can all influence the final conjugate's potency.[3]

This compound utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This method offers the advantage of site-specific conjugation, which can be crucial for preserving the protein's active sites and maintaining its biological function.[4][5]

Comparison of PEGylation Chemistries on Biological Activity

PEGylation Reagent/StrategyChemistryKey FeaturesTypical Retained Activity (%)AdvantagesDisadvantages
Propargyl-PEG-X (e.g., this compound) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Site-specific conjugation to azide-modified proteins.80-100%High specificity, high yield, bioorthogonal.[4][5]Requires introduction of an azide group into the protein; potential for copper cytotoxicity in live-cell applications.
NHS-Ester-PEG Amine Reactive (Lysine, N-terminus)Non-specific conjugation to primary amines.10-70%Simple one-step reaction.Random attachment can block active sites, leading to significant activity loss; heterogeneous product.[7]
Maleimide-PEG Thiol Reactive (Cysteine)Site-specific conjugation to free cysteines.70-95%High specificity for cysteine residues.Requires an available free cysteine, which may not be present or may be involved in disulfide bonds.
Aldehyde-PEG Reductive Amination (N-terminus)Preferential conjugation to the N-terminal alpha-amine at controlled pH.60-90%Relatively site-specific under optimized conditions.Can still react with lysine residues; may require optimization of reaction conditions.[9][10]
Branched PEG Reagents Various (e.g., NHS-Ester)Increased hydrodynamic size for enhanced in vivo stability.Variable (can be lower than linear PEGs of similar MW)Superior pharmacokinetic profile.[3]Greater potential for steric hindrance and reduced activity.[3]

Note: The percentages for retained activity are estimations based on a review of multiple studies and can vary significantly depending on the protein, the size of the PEG, the degree of PEGylation, and the specific assay used.

A case study on interferon-beta (IFN-β) highlights the importance of site-specific PEGylation. Random modification of lysine residues with amine-reactive PEGs resulted in a 50-fold decrease in in vitro bioactivity. In contrast, site-specific PEGylation at engineered cysteine residues led to analogs with unexpectedly 11- to 78-fold improved bioactivities in certain in vitro assays and enhanced in vivo antitumor activity.[6][7] This demonstrates the potential of strategies like click chemistry with reagents such as this compound to produce more potent and effective therapeutic proteins.

Experimental Protocols

To aid in the practical application of these findings, we provide detailed methodologies for protein conjugation using this compound and subsequent biological activity assessment.

Protocol 1: Site-Specific Protein Conjugation via CuAAC (Click Chemistry)

This protocol outlines the general steps for conjugating a Propargyl-PEG reagent to a protein containing an azide group. The azide can be introduced into the protein through unnatural amino acid incorporation or by chemical modification of existing amino acids.

Materials:

  • Azide-modified protein in a non-amine, non-thiol containing buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound (or other alkyne-PEG reagent)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM)

  • Aminoguanidine solution (e.g., 100 mM)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an appropriate reaction buffer. Determine the protein concentration using a suitable method (e.g., BCA assay, being mindful of potential PEG interference).[11]

  • Reagent Preparation: Prepare fresh stock solutions of the catalyst components.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • This compound (typically at a 5-10 fold molar excess to the protein).

    • A premixed solution of CuSO4 and THPTA ligand (a 1:5 molar ratio of Cu:ligand is common).[12]

    • Aminoguanidine (to scavenge reactive byproducts).[4]

    • Initiate the reaction by adding freshly prepared sodium ascorbate.[12][13]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.

  • Purification: Remove excess reagents and purify the PEGylated protein using a desalting column or dialysis.

  • Characterization:

    • Degree of PEGylation: Determine the number of PEG chains per protein molecule. This can be assessed by various methods including MALDI-TOF mass spectrometry, NMR spectroscopy, or size-exclusion chromatography.[14][15][16]

    • Protein Concentration: Accurately measure the concentration of the purified PEGylated protein.[11]

Protocol 2: Enzyme Activity Assay for PEGylated Enzymes

This protocol provides a general framework for assessing the kinetic parameters of a PEGylated enzyme.

Materials:

  • Purified PEGylated enzyme and its non-PEGylated counterpart

  • Specific substrate for the enzyme

  • Appropriate assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the PEGylated and non-PEGylated enzymes at known concentrations. Prepare a series of substrate dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvettes, add the assay buffer and varying concentrations of the substrate.

  • Reaction Initiation: Add a fixed amount of the enzyme (PEGylated or non-PEGylated) to each well/cuvette to start the reaction.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time by monitoring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

    • Compare the Vmax and Km values of the PEGylated enzyme to the non-PEGylated enzyme to quantify the effect of PEGylation on catalytic efficiency. A decrease in kcat (turnover number, derived from Vmax) or an increase in Km indicates a reduction in enzymatic activity.[8]

Protocol 3: Cell-Based Proliferation/Cytotoxicity Assay (IC50 Determination)

This protocol is suitable for assessing the biological activity of PEGylated therapeutic proteins that act on cells, such as growth factors or cytotoxic agents.

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • Purified PEGylated protein and its non-PEGylated counterpart

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PEGylated and non-PEGylated proteins in cell culture medium. Replace the existing medium in the wells with the medium containing the protein dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for a period appropriate for the specific protein's mechanism of action (e.g., 24-72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the protein concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 (for inhibitory proteins) or EC50 (for stimulatory proteins) value.[17][18][19]

    • Compare the IC50/EC50 values of the PEGylated and non-PEGylated proteins to assess the impact of PEGylation on potency.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the rationale behind choosing a site-specific PEGylation strategy, the following diagrams are provided.

Experimental_Workflow cluster_prep Protein Preparation cluster_conj Conjugation cluster_purify Purification cluster_char Characterization cluster_assay Biological Activity Assay p1 Azide-Modified Protein c1 CuAAC 'Click' Reaction (this compound) p1->c1 p2 Alternative Protein (for NHS-ester PEGylation) c2 NHS-Ester Reaction (NHS-PEG) p2->c2 pur Size-Exclusion Chromatography / Dialysis c1->pur c2->pur char1 Degree of PEGylation (MS, NMR) pur->char1 char2 Protein Concentration (BCA) pur->char2 a1 Enzyme Kinetics (Vmax, Km) char2->a1 a2 Cell-Based Assay (IC50/EC50) char2->a2

Caption: A generalized experimental workflow for comparing PEGylated proteins.

Signaling_Pathway_Logic cluster_protein Therapeutic Protein cluster_peg PEGylation Strategy cluster_outcome Outcome P Protein AS Active Site LS Lysine Residue SS Specific Conjugation Site (e.g., Azide) Receptor Receptor / Substrate AS->Receptor Binding/Catalysis SS->Receptor Active site remains accessible Propargyl Propargyl-PEG (Site-Specific) Propargyl->SS Binds to specific site NHS NHS-PEG (Non-Specific) NHS->AS Potentially binds to and blocks active site NHS->LS Binds to Lysine Active High Biological Activity Inactive Reduced/No Activity Receptor->Active Successful Interaction Receptor->Inactive Interaction Blocked

Caption: Logic diagram illustrating how site-specific vs. non-specific PEGylation can impact protein activity.

References

Navigating the Bioconjugation Landscape: A Guide to Propargyl-PEG6-Boc Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of innovation. The Propargyl-PEG6-Boc linker, a workhorse in the field, leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to create stable triazole linkages. However, the expanding horizons of bioconjugation demand a broader toolkit. This guide provides an objective comparison of viable alternatives to this compound, offering a data-driven exploration of different chemical handles, reaction kinetics, and protecting group strategies to empower informed decisions in your research.

The ideal bioconjugation linker should offer a balance of reactivity, stability, and biocompatibility, tailored to the specific application. While this compound has proven its utility, alternatives have emerged to address certain limitations, such as the potential cytotoxicity of copper catalysts in CuAAC, and to offer a wider range of reaction speeds and functionalities. This guide will delve into the performance of key alternatives, focusing on strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.

Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation strategy is often dictated by the desired reaction rate, the sensitivity of the biomolecules to reaction conditions, and the required stability of the resulting linkage. The following table summarizes the key quantitative parameters for CuAAC (the reaction utilized by propargyl-containing linkers), SPAAC, and TCO-Tetrazine Ligation.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine-TCO Ligation (IEDDA)
Reaction Type Copper-catalyzed [3+2] cycloadditionStrain-promoted [3+2] cycloadditionInverse-electron-demand Diels-Alder [4+2] cycloaddition
Reactive Groups Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + AzideTetrazine + trans-Cyclooctene (TCO)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10² - 10³[1]10⁻³ - 1 (highly dependent on cyclooctyne)[1]Up to 10⁶[2]
Catalyst Required Yes (Copper (I))NoNo
Biocompatibility Limited by copper cytotoxicity[3]Excellent[4][5]Excellent[2][6]
Typical Reaction Time 30 minutes to a few hours[1]1 to 12 hours[1]Minutes[7]
Linkage Stability High (stable triazole)High (stable triazole)High (stable dihydropyridazine)
Key Advantage Fast and efficient for in vitro applicationsCopper-free, suitable for in vivo applicationsExtremely fast kinetics, ideal for low concentration applications
Key Disadvantage Copper toxicity can be a concern for live cellsSlower kinetics compared to CuAAC and Tetrazine Ligation[3]TCO can be prone to isomerization

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for the key chemistries discussed.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified biomolecule (as would be used with a deprotected Propargyl-PEG-amine linker) with an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration (e.g., 25-50 µM).

  • Add the azide-containing molecule from its stock solution to achieve a 5-10 fold molar excess over the biomolecule.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions (e.g., at a 1:5 molar ratio of Cu:ligand). Allow this mixture to stand for a few minutes.[8]

  • Add the catalyst premix to the reaction mixture containing the biomolecule and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and catalyst.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-modified biomolecule with a DBCO-containing linker.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (or other activated DBCO reagent) stock solution in DMSO

  • Quenching reagent (e.g., Tris buffer)

Procedure:

  • Protein Modification with DBCO (if necessary): Dissolve the biomolecule (e.g., antibody) in PBS. Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester. Incubate at room temperature for 30-60 minutes. Quench the reaction by adding a small amount of Tris buffer. Purify the DBCO-labeled biomolecule using a desalting column.

  • SPAAC Reaction: In a microcentrifuge tube, combine the azide-modified biomolecule and the DBCO-modified molecule in PBS, pH 7.4. A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.

  • Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. The progress of the reaction can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[9]

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Protocol 3: General TCO-Tetrazine Ligation

This protocol details the rapid conjugation of a TCO-modified biomolecule with a tetrazine-containing molecule.

Materials:

  • TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-containing molecule stock solution in DMSO or aqueous buffer

Procedure:

  • Biomolecule Modification (if necessary): Modify one biomolecule with a TCO-NHS ester and the other with a Tetrazine-NHS ester, following similar procedures as described for DBCO modification. Purify the modified biomolecules.

  • Ligation Reaction: In a microcentrifuge tube, mix the TCO-modified biomolecule and the tetrazine-modified molecule in PBS, pH 7.4. A 1:1 molar ratio is often sufficient due to the high reaction rate, though a slight excess of one component can be used.[2]

  • Incubate the reaction at room temperature. The reaction is typically complete within 5-60 minutes.[2][7] The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the reaction progress.[10]

  • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove any unreacted starting materials.

Protocol 4: Boc Deprotection

The Boc (tert-butyloxycarbonyl) protecting group on the amine of the PEG linker must be removed to allow for conjugation.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diisopropylethylamine (DIEA) for neutralization (in solid-phase synthesis)

Procedure (for solution-phase deprotection):

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the TFA and solvent under reduced pressure. The resulting amine will be a TFA salt.

  • For subsequent reactions, the TFA salt can often be used directly, or it can be neutralized by adding a base like triethylamine or by aqueous workup.

Visualizing the Bioconjugation Workflow: Antibody-Drug Conjugate (ADC) Development

The development of an Antibody-Drug Conjugate (ADC) is a multi-step process that relies heavily on precise bioconjugation. The following diagram illustrates a typical workflow.

ADC_Development_Workflow cluster_Ab_Production Antibody Production & Modification cluster_Drug_Linker_Synth Drug-Linker Synthesis cluster_Conjugation Conjugation & Purification cluster_Evaluation In Vitro & In Vivo Evaluation Ab_Selection Antibody Selection Site_Specific_Mod Site-Specific Modification (e.g., with Linker Handle) Ab_Selection->Site_Specific_Mod Ab_Purification Purification & Characterization Site_Specific_Mod->Ab_Purification Bioconjugation Bioconjugation Reaction (e.g., CuAAC, SPAAC, IEDDA) Ab_Purification->Bioconjugation Payload_Selection Payload (Drug) Selection Linker_Synthesis Linker Synthesis (e.g., Propargyl-PEG-Boc) Payload_Selection->Linker_Synthesis Drug_Linker_Purification Purification & Characterization Linker_Synthesis->Drug_Linker_Purification Drug_Linker_Purification->Bioconjugation ADC_Purification ADC Purification (e.g., SEC, HIC) Bioconjugation->ADC_Purification ADC_Characterization ADC Characterization (DAR, Purity, Aggregation) ADC_Purification->ADC_Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Binding) ADC_Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Workflow for Antibody-Drug Conjugate (ADC) Development.

Conclusion

The field of bioconjugation is continuously evolving, offering an expanding array of tools to create novel and effective biomolecular constructs. While this compound remains a valuable reagent for CuAAC-mediated conjugation, a thorough understanding of the available alternatives is crucial for optimizing experimental design. For applications requiring the utmost biocompatibility, such as live-cell imaging or in vivo studies, the copper-free SPAAC and TCO-tetrazine ligation methods present compelling advantages. In particular, the exceptionally rapid kinetics of the TCO-tetrazine reaction make it the premier choice for reactions at low concentrations or when speed is paramount. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate bioconjugation strategy to advance their scientific goals.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity and tunable length. This guide provides a comprehensive comparison of how varying PEG linker lengths—specifically PEG2, PEG4, and PEG6—influence PROTAC efficacy, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy.[1][2] Its length, flexibility, and composition are critical in orchestrating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[3][4] An optimal linker length is paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3] Linkers that are too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers can lead to inefficient ubiquitination due to increased conformational flexibility and a higher entropic penalty upon binding.[1][5]

Comparative Efficacy of PROTACs with PEG2, PEG4, and PEG6 Linkers

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below, we present a compilation of quantitative data from various studies to illustrate the impact of linker length on the degradation of several key protein targets.

Table 1: Estrogen Receptor α (ERα) Degradation

A study on ERα degradation using a series of PROTACs with varying linker lengths demonstrated that a 16-atom linker (approximately equivalent to a PEG4 linker) was significantly more potent in degrading the target protein compared to a 12-atom linker (approximately a PEG3 linker).[6][7] This highlights that for the ERα-VHL E3 ligase system, a longer linker is more effective.[1][2]

PROTAC Linker Length (Number of Atoms)Approximate PEG EquivalentDC50 (nM)Dmax (%)Cell LineE3 Ligase
12PEG3~50~75MCF-7VHL
16PEG4~25~90MCF-7VHL
Data compiled from different research articles; experimental conditions may vary. Direct comparison across different studies should be made with caution.[2]
Table 2: Bruton's Tyrosine Kinase (BTK) Degradation

In the context of BTK degradation, studies have shown that shorter PEG linkers (fewer than 4 PEG units) can impair the binding affinity to both BTK and the E3 ligase Cereblon (CRBN), likely due to steric hindrance.[1][5] This suggests a minimum linker length is necessary to facilitate the formation of a stable ternary complex.[5] Conversely, a study utilizing a PEG6 linker showed potent BTK degradation.[8]

PROTAC Linker LengthDC50 (nM)Dmax (%)Cell LineE3 Ligase
< 4 PEG unitsImpaired ActivityNot ReportedRamosCRBN
PEG62.297MinoCRBN
Data compiled from different research articles; experimental conditions may vary. Direct comparison across different studies should be made with caution.[1][8]
Table 3: Bromodomain-containing protein 4 (BRD4) Degradation

For BRD4, the relationship between linker length and degradation efficacy appears to be non-linear. A study exploring a range of PEG linker lengths for CRBN-based BRD4 PROTACs found that PROTACs with 0, 4, and 5 PEG units exhibited high potency, while those with 1 and 2 PEG units showed reduced activity.[9] This underscores the nuanced and often unpredictable nature of linker optimization.

PROTAC Linker Length (PEG units)DC50 (µM)Cell LineE3 Ligase
0< 0.5H661CRBN
1> 5H661CRBN
2> 5H661CRBN
4< 0.5H661CRBN
5< 0.5H661CRBN
Data compiled from different research articles; experimental conditions may vary. Direct comparison across different studies should be made with caution.[9]
Table 4: TANK-binding kinase 1 (TBK1) Degradation

In the case of TBK1, a minimum linker length was found to be crucial for degradation. PROTACs with linkers shorter than 12 atoms showed no activity, while longer linkers demonstrated robust degradation, with potency peaking at a 21-atom linker.[6][9]

PROTAC Linker Length (Number of Atoms)DC50 (nM)Dmax (%)E3 Ligase
< 12No degradation-VHL
21396VHL
Data compiled from different research articles; experimental conditions may vary. Direct comparison across different studies should be made with caution.[9]

Experimental Protocols

Accurate assessment of PROTAC efficacy is crucial for linker optimization. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7 for ERα, Ramos for BTK, H661 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

  • Treat the cells with a dose-response range of the PROTACs with different linker lengths (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BTK, anti-BRD4, or anti-TBK1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

HTRF assays are a powerful tool to directly measure the formation of the ternary complex in a high-throughput format.

1. Reagents and Plate Preparation:

  • Recombinant biotinylated target protein (e.g., BTK) and E3 ligase (e.g., CRBN).

  • Streptavidin-donor and acceptor fluorophore conjugates.

  • Assay buffer.

  • Low-volume 384-well plates.

2. Assay Procedure:

  • Prepare a serial dilution of the PROTACs with different linker lengths in the assay buffer.

  • Add the recombinant biotinylated target protein and E3 ligase to the wells of the 384-well plate.

  • Add the PROTAC dilutions to the wells.

  • Add the streptavidin-donor and acceptor conjugates.

  • Incubate the plate for a specified time (e.g., 30 minutes to 2 hours) at room temperature, protected from light.

3. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).

  • Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.

Visualizing the Mechanisms and Pathways

To further elucidate the processes involved, the following diagrams illustrate the PROTAC mechanism and the signaling pathways of the target proteins discussed.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (PEG2, PEG4, PEG6 Linkers) cell_culture Cell Culture start->cell_culture treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis htrf HTRF Assay (Ternary Complex Formation) treatment->htrf western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis htrf->data_analysis conclusion Conclusion: Identify Optimal Linker Length data_analysis->conclusion

Caption: Typical experimental workflow for evaluating PROTAC efficacy.

Signaling_Pathways cluster_ERa ERα Signaling cluster_BTK BTK Signaling cluster_BRD4 BRD4 Signaling cluster_TBK1 TBK1 Signaling ERa ERα ERE Estrogen Response Element (in DNA) ERa->ERE Estrogen Estrogen Estrogen->ERa Gene_Transcription Gene Transcription (e.g., GREB1, PGR) ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB B_Cell_Survival B-Cell Proliferation & Survival NFkB->B_Cell_Survival BRD4 BRD4 Acetylated_Histones Acetylated Histones (on Chromatin) BRD4->Acetylated_Histones PTEFb P-TEFb BRD4->PTEFb Acetylated_Histones->PTEFb Oncogenes Oncogene Transcription (e.g., c-MYC) PTEFb->Oncogenes Tumor_Growth Tumor Growth Oncogenes->Tumor_Growth PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Production Type I Interferon Production IRF3->IFN_Production Antiviral_Response Antiviral Response IFN_Production->Antiviral_Response

References

A Comparative Guide to the Stability of Triazole Linkages from Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable chemical linkage is a critical determinant of success in bioconjugation, drug delivery, and materials science. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has propelled the 1,2,3-triazole linkage to the forefront of conjugation strategies. This guide provides an objective comparison of the stability of the triazole linkage, formed from reagents such as Propargyl-PEG6-Boc, with other common bioorthogonal linkages, supported by available scientific evidence and detailed experimental protocols for assessing linkage integrity.

The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle, rendering it an exceptional and dependable linker in a multitude of applications.[1][2] In drug development, it is often employed as a bioisostere for the amide bond, offering similar physicochemical properties but with superior metabolic stability.[3][4][5][6] Its inherent stability is a primary advantage of using click chemistry for creating robust bioconjugates.[1][2]

Quantitative Comparison of Linkage Stability

The stability of a chemical linkage under physiological and stressed conditions is a key indicator of its performance in vivo. While there is a strong consensus in the scientific literature on the exceptional stability of the triazole linkage, direct quantitative, head-to-head comparisons under identical stress conditions are not extensively documented.[2] The following table summarizes available quantitative data for common bioconjugation linkages to provide a comparative perspective.

Linkage TypeHalf-life (t½)Rate Constant (k)ConditionsKey Stability Characteristics
1,2,3-Triazole Exceptionally long (estimated in years)Not extensively reportedPhysiological (pH 7.4, 37°C)Highly resistant to hydrolysis, oxidation, reduction, and enzymatic degradation by proteases.[3][6][7]
Amide~7 years (estimated)[1]~3.2 x 10⁻¹¹ s⁻¹[1]pH 7, 25°C[1]Exceptionally stable to hydrolysis, but susceptible to enzymatic cleavage by proteases.[3][7]
Ester~6 days (for certain esters)[1]Varies widely[1]pH 7.4, 37°C[1]Susceptible to both acid and base-catalyzed hydrolysis.[1]
Hydrazone~2 hours (for acetylhydrazone)[1]~9.6 x 10⁻⁵ s⁻¹[1]pD 7.0[1]Stability is influenced by pH and substituents; significantly less stable than oximes.[1][8]
Thiosuccinimide (from Maleimide)Minutes to hoursVariesPhysiological (in the presence of thiols)Susceptible to retro-Michael reaction and thiol exchange, leading to premature cleavage.[9][10]
Oxime~1000 hours (for a specific oxime)[1][11]Very slow at neutral pH[1]pD 7.0[1]Significantly more stable than hydrazones; hydrolysis is acid-catalyzed.[1][12]

Experimental Protocols

To rigorously assess the stability of a triazole linkage, a forced degradation study is the standard methodology.[2] This involves subjecting the triazole-linked molecule to various stress conditions and analyzing for degradation over time, typically by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Protocol 1: Forced Degradation Study of a Triazole-Linked Compound

Objective: To determine the stability of the triazole linkage under hydrolytic, oxidative, and reductive stress.

Materials:

  • Triazole-linked compound of interest (e.g., from the reaction of this compound with an azide-containing molecule)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • 10 mM Glutathione (GSH) in Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath

Methodology:

  • Sample Preparation: Prepare a stock solution of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or a co-solvent system if required for solubility).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate an aliquot of the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate an aliquot of the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat an aliquot of the sample with 3% H₂O₂ at room temperature.

    • Reductive Stability: Incubate an aliquot of the sample with 10 mM GSH in PBS (pH 7.4) at 37 °C.

    • Control: Incubate an aliquot of the sample in a neutral buffer (e.g., PBS, pH 7.4) at the same temperatures as the stress conditions.

  • Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Quench the reactions if necessary (e.g., neutralize the acidic and basic samples).

  • Analysis: Analyze the samples by HPLC-UV or LC-MS.

  • Data Analysis:

    • Plot the percentage of the intact compound remaining versus time for each stress condition.

    • If degradation is observed, calculate the degradation rate constant (k) and the half-life (t½) of the triazole linkage under each condition.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for assessing the stability of a bioconjugate linkage.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Triazole Conjugate acid Acidic Hydrolysis (0.1M HCl, 60°C) prep->acid Incubate under stress conditions base Basic Hydrolysis (0.1M NaOH, 60°C) prep->base Incubate under stress conditions ox Oxidative Stress (3% H₂O₂) prep->ox Incubate under stress conditions red Reductive Stress (10mM GSH, 37°C) prep->red Incubate under stress conditions sampling Time-Point Sampling acid->sampling base->sampling ox->sampling red->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Data Analysis (Half-life Calculation) hplc->data

Caption: Workflow for Forced Degradation Stability Study.

Formation of a Stable Triazole Linkage

The diagram below illustrates the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form the highly stable 1,2,3-triazole linkage from this compound and an azide-containing molecule.

G cluster_catalyst Catalyst System cluster_product Product propargyl This compound (Alkyne) catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) triazole Stable 1,2,3-Triazole Linked Conjugate azide Azide-Containing Molecule catalyst->triazole 'Click' Reaction (CuAAC)

Caption: CuAAC Reaction for Triazole Linkage Formation.

References

A Comparative Guide to the NMR Spectroscopic Characterization of Propargyl-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Propargyl-PEG6-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The characterization of these linkers by Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying their structure and purity. This document outlines the expected NMR data for this compound and compares it with shorter-chain PEG analogues, supported by experimental protocols and structural diagrams.

Introduction to Propargyl-PEG-Boc Linkers

Propargyl-PEG-Boc linkers are valuable tools in drug discovery and development. They incorporate three key functional components: a terminal propargyl group for click chemistry reactions, a polyethylene glycol (PEG) spacer of varying length to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation following deprotection. The precise length of the PEG chain can significantly influence the properties and efficacy of the final conjugate. Accurate NMR spectroscopic analysis ensures the structural integrity of these linkers before their incorporation into complex molecules.

Comparative NMR Data Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its analogues with shorter PEG chains. The data for Propargyl-PEG4-Boc is based on publicly available spectra and serves as a reference for extrapolating the shifts for other analogues. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

AssignmentPropargyl-PEG2-Boc (Expected)Propargyl-PEG4-Boc (Reference)This compound (Expected)
Boc Group
-C(CH₃)₃~1.44 (s, 9H)1.45 (s, 9H)~1.44 (s, 9H)
PEG Chain
-NH-CH ₂-CH₂-O-~3.28 (t, 2H)~3.30 (t, 2H)~3.30 (t, 2H)
-NH-CH₂-CH ₂-O-~3.53 (t, 2H)~3.55 (t, 2H)~3.55 (t, 2H)
PEG Backbone (-O-CH ₂-CH ₂-O-)~3.64 (m)~3.65 (m, 12H)~3.65 (m, 20H)
-O-CH ₂-CH₂-O-C≡CH~3.68 (t, 2H)~3.69 (t, 2H)~3.69 (t, 2H)
Propargyl Group
-O-CH ₂-C≡CH~4.18 (d, 2H)~4.20 (d, 2H)~4.20 (d, 2H)
-C≡CH ~2.45 (t, 1H)~2.45 (t, 1H)~2.45 (t, 1H)
Amine
-NH -Boc~5.0 (br s, 1H)~5.0 (br s, 1H)~5.0 (br s, 1H)

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

AssignmentPropargyl-PEG2-Boc (Expected)Propargyl-PEG4-Boc (Expected)This compound (Expected)
Boc Group
-C (CH₃)₃~28.4~28.4~28.4
-C (CH₃)₃~79.0~79.0~79.0
PEG Chain
-NH-C H₂-CH₂-O-~40.3~40.3~40.3
PEG Backbone (-O-C H₂-C H₂-O-)~70.0 - 70.5~70.0 - 70.5~70.0 - 70.5
-O-C H₂-CH₂-O-C≡CH~69.1~69.1~69.1
Propargyl Group
-O-C H₂-C≡CH~58.5~58.5~58.5
-C≡C H~74.8~74.8~74.8
-C ≡CH~79.9~79.9~79.9

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicity of the PEG backbone protons will appear as a complex multiplet.

Experimental Protocols

A standardized protocol for the NMR characterization of Propargyl-PEG-Boc conjugates is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the Propargyl-PEG-Boc conjugate.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualizing the Structure and Workflow

The following diagrams illustrate the general structure of Propargyl-PEG-Boc conjugates and the experimental workflow for their characterization.

G cluster_structure General Structure of Propargyl-PEGn-Boc propargyl Propargyl Group (Click Chemistry Handle) peg PEGn Spacer (n = number of repeating units) propargyl->peg -O- boc_amine Boc-Protected Amine (Latent Amine Functionality) peg->boc_amine -NH-

Caption: Molecular components of a Propargyl-PEGn-Boc linker.

G start Start: Propargyl-PEG-Boc Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep acquire NMR Data Acquisition (¹H and ¹³C Spectra) prep->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Peak Assignment, Integration) process->analyze end End: Verified Structure and Purity analyze->end

Assessing the Immunogenicity of Biomolecules Modified with Propargyl-PEG6-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of biomolecules with polyethylene glycol (PEG) has long been a cornerstone strategy to enhance their therapeutic properties, including increased half-life, improved solubility, and reduced immunogenicity. However, the potential for PEG itself to elicit an immune response, leading to the generation of anti-PEG antibodies, presents a significant challenge in drug development. This guide provides a comprehensive comparison of biomolecules modified with Propargyl-PEG6-Boc, a discrete PEG (dPEG) linker, against other PEGylation technologies and emerging alternatives. We will delve into the factors influencing immunogenicity, present available data, and provide detailed experimental protocols to assess immune responses.

Understanding PEG Immunogenicity

PEGylation, while often intended to shield biomolecules from the immune system, can paradoxically trigger an immune response.[][2][3] This can lead to the production of anti-PEG antibodies, which may result in accelerated clearance of the therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[][5] The immunogenicity of PEG is influenced by several factors, including its molecular weight, structure (linear vs. branched), and whether it is a polydisperse mixture or a discrete, single-molecular-weight entity.[6]

This compound is a discrete PEG linker, meaning it has a precise, defined structure with exactly six ethylene glycol units. This homogeneity is a key advantage over traditional polydisperse PEGs, which are mixtures of varying chain lengths.[7] The use of discrete PEGs is believed to reduce the likelihood of an immune response.[5][8]

Comparison of this compound with Alternative Technologies

Qualitative Comparison of Immunogenicity Risk Factors
FeatureThis compound (Short, Discrete PEG)Polydisperse PEG (e.g., PEG 5k, 20k)Polysarcosine (pSar)Poly(glycerol) (PG)
Structure Single, defined molecular weightMixture of different chain lengthsPolypeptoid (polymer of N-methylated glycine)Polyether with pendant hydroxyl groups
Biodegradability Non-biodegradable PEG backboneNon-biodegradable PEG backboneBiodegradable to natural amino acid (sarcosine)Potentially biodegradable
Source SyntheticSyntheticSynthetic (biomimetic)Synthetic
Pre-existing Antibodies Possible, due to exposure to other PEG-containing productsPossible and more likely due to broader epitope diversityNot reportedNot reported
Theoretical Immunogenicity Low, due to homogeneity and short chain lengthHigher, due to polydispersity and larger size creating more epitopesVery low, considered "stealth" and non-immunogenic[2]Very low, demonstrated to be non-immunogenic[9][10]
Quantitative Immunogenicity Data (Illustrative)

The following table presents illustrative quantitative data gathered from various studies. It is crucial to note that these are not direct head-to-head comparisons under identical conditions but provide a general overview of reported immunogenicity.

Polymer TypeBiomoleculeStudy TypeAnti-Polymer Antibody IncidenceKey Findings
Short, Discrete PEG Not SpecifiedPreclinicalData not availableDiscrete PEGs are expected to have lower immunogenicity than polydisperse PEGs.[5][8]
Polydisperse PEG Interferon-α2bClinical~30-40% of patients develop anti-PEG antibodiesAnti-PEG antibodies can lead to accelerated clearance.
Polysarcosine (pSar) Interferon-αPreclinicalSignificantly lower anti-IFN antibodies compared to PEG-IFN[2][11]pSar conjugation resulted in reduced immunogenicity of the protein.[2][11]
Poly(glycerol) (PG) NanoparticlesPreclinicalNo anti-polymer IgM response observed for hyperbranched PG[9][10]Linear PG showed some cross-reactivity with anti-PEG antibodies, but hyperbranched PG did not induce a polymer-specific immune response.[9][10]

Experimental Protocols for Immunogenicity Assessment

A thorough assessment of immunogenicity is critical during drug development. The following are detailed protocols for two key assays used to detect and characterize anti-PEG antibodies.

Anti-PEG Antibody ELISA (Enzyme-Linked Immunosorbent Assay)

This method is a standard tool for screening and quantifying anti-drug antibodies (ADAs), including those against PEG.

Principle: An ELISA plate is coated with a PEGylated protein or a generic PEG molecule. Patient serum or plasma is added, and any anti-PEG antibodies present will bind to the immobilized PEG. These bound antibodies are then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP), which catalyzes a color-changing reaction. The intensity of the color is proportional to the amount of anti-PEG antibodies.

Protocol:

  • Plate Coating:

    • Coat a high-binding 96-well microplate with a PEG-protein conjugate (e.g., PEG-BSA) or a functionalized PEG at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Dilute patient serum/plasma samples (typically 1:50 or 1:100) in assay diluent (e.g., blocking buffer).

    • Add 100 µL of the diluted samples, positive controls (known anti-PEG antibodies), and negative controls (pooled normal human serum) to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated anti-human IgG or IgM secondary antibody, diluted in assay diluent, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Determine the cut-off point for positivity based on the mean signal of the negative controls plus a predetermined number of standard deviations.

    • Samples with absorbance values above the cut-off are considered positive for anti-PEG antibodies. Antibody titers can be determined by serial dilution of positive samples.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

SPR is a label-free technique that provides real-time quantitative data on binding kinetics and affinity.

Principle: A sensor chip is coated with a PEGylated molecule. When a sample containing anti-PEG antibodies is flowed over the surface, the binding of antibodies to the immobilized PEG causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Protocol:

  • Sensor Chip Preparation:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize an amine-reactive PEG derivative or a PEGylated protein onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).

    • Inject diluted serum or plasma samples over the sensor surface at a constant flow rate.

    • Monitor the change in RU to observe the association of anti-PEG antibodies.

    • Inject running buffer to monitor the dissociation of the antibodies.

  • Regeneration:

    • Inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound antibodies from the sensor surface, preparing it for the next sample.

  • Data Analysis:

    • The binding response (in RU) is proportional to the concentration of anti-PEG antibodies in the sample.

    • A standard curve can be generated using known concentrations of a monoclonal anti-PEG antibody to quantify the antibody levels in the samples.

    • Kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and affinity (Kₐ) can be calculated by fitting the sensorgram data to appropriate binding models.

Visualizing Workflows and Pathways

To further clarify the processes involved in assessing and understanding immunogenicity, the following diagrams are provided.

Immunogenicity_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment insilico In Silico & In Vitro Assays (e.g., T-cell proliferation) animal Animal Studies (e.g., ADA development in mice/NHPs) insilico->animal In-depth evaluation risk Immunogenicity Risk Assessment animal->risk phase1 Phase I-III Clinical Trials (ADA Screening & Characterization) postmarket Post-Marketing Surveillance (Long-term immunogenicity monitoring) phase1->postmarket After Approval decision Go/No-Go Decision for further development phase1->decision Re-evaluate Risk start Biomolecule Modification (e.g., with this compound) start->insilico Initial Screening risk->phase1 Proceed to Clinical risk->decision

Caption: Workflow for assessing the immunogenicity of a modified biomolecule.

Immune_Response_to_PEG peg_biomolecule PEGylated Biomolecule apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) peg_biomolecule->apc Uptake & Processing b_cell B-Cell peg_biomolecule->b_cell Direct B-Cell Activation (T-independent) clearance Accelerated Clearance & Potential Adverse Effects peg_biomolecule->clearance t_cell T-Helper Cell apc->t_cell Antigen Presentation t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation anti_peg_ab Anti-PEG Antibodies (IgM, IgG) plasma_cell->anti_peg_ab Production anti_peg_ab->peg_biomolecule Binding

Caption: Signaling pathway for immune response to a PEGylated biomolecule.

Conclusion and Recommendations

The selection of a linker for biomolecule modification is a critical decision in drug development, with significant implications for immunogenicity. While direct comparative data for this compound is limited, the available evidence strongly suggests that as a short, discrete PEG linker, it poses a lower immunogenicity risk compared to traditional polydisperse PEGs.

For researchers and drug developers, the following recommendations are crucial:

  • Prioritize Discrete PEGs: When PEGylation is necessary, prefer discrete PEGs over polydisperse mixtures to minimize heterogeneity and potential immunogenicity.

  • Consider Alternatives: For highly immunogenic proteins or when seeking to avoid PEG-related concerns altogether, explore promising alternatives like polysarcosine and poly(glycerol).

  • Implement Robust Immunogenicity Assessment: Employ a comprehensive immunogenicity testing strategy, including sensitive and validated assays like ELISA and SPR, throughout preclinical and clinical development.

  • Acknowledge Data Gaps: Be aware of the limitations in the existing literature and consider conducting head-to-head comparative studies to generate specific data for your molecule of interest.

By carefully considering these factors and employing rigorous analytical methods, researchers can better navigate the challenges of immunogenicity and develop safer and more effective biotherapeutics.

References

Safety Operating Guide

Navigating the Disposal of Propargyl-PEG6-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Propargyl-PEG6-Boc, a heterobifunctional linker commonly used in bioconjugation and drug delivery research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes information from the disposal procedures of its constituent functional groups—a propargyl group, a polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protecting group—to formulate a conservative and safety-conscious protocol.

Key Safety and Hazard Information

PropertyInformation (from t-Boc-aminooxy-PEG6-propargyl)Citation
GHS Hazard Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste disposal and considers the specific chemical properties of the molecule's components.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect all materials contaminated with this compound, including unused product, reaction residues, contaminated vials, pipette tips, and cleaning materials, in the designated waste container.

3. Waste Labeling:

  • Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date when the waste was first added to the container.

  • List any other components present in the waste mixture.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from sources of ignition, as the propargyl group can be reactive.

  • Store in a cool, dry place.

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for scheduling a waste pickup.

6. Decontamination of Empty Containers:

  • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol or acetone).

  • Collect the rinsate as hazardous waste in the designated container.

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines. Deface the original label before disposal.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate label_waste Label Container with: 'Hazardous Waste' 'this compound' Date and Quantity segregate->label_waste store Store Securely in a Ventilated Waste Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Propargyl-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Propargyl-PEG6-Boc. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a valuable tool in bioconjugation and drug discovery, utilized as a PEG-based PROTAC linker and a click chemistry reagent.[1][2] Its molecular structure incorporates a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions and a Boc-protecting group. While specific hazard data for this compound is not fully available, analysis of structurally similar compounds necessitates a cautious approach to its handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled with care, assuming potential health and environmental risks. A Safety Data Sheet (SDS) for a similar compound, t-Boc-aminooxy-PEG6-propargyl, indicates potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from potential splashes or aerosols.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and changed regularly or immediately upon contamination.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure to any potential dust or aerosols.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of your experiments.

Experimental Workflow for Handling this compound

prep Preparation handling Handling & Use prep->handling Proceed to experiment cleanup Post-Handling Cleanup handling->cleanup Experiment complete disposal Waste Disposal cleanup->disposal Segregate waste storage Storage cleanup->storage Store remaining material

Caption: Logical workflow for the safe handling of this compound.

1. Preparation:

  • Before handling, ensure you have read and understood the available safety information for similar compounds.

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.[6]

  • Assemble all necessary equipment and reagents before opening the this compound container.

  • Don the appropriate PPE as outlined in Table 1.

2. Handling and Use:

  • Avoid direct contact with skin and eyes.[3]

  • Prevent the formation of dust and aerosols.

  • When weighing or transferring the compound, use techniques that minimize the generation of airborne particles.

  • Wash hands thoroughly after handling the material.[3]

3. Post-Handling Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agents.

  • Remove PPE carefully to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Given the potential for high aquatic toxicity, direct disposal into sewer systems is not recommended.[3]

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused/Surplus this compound Dispose of as chemical waste in a designated, labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.
Contaminated Labware (e.g., pipette tips, vials) Place in a sealed, labeled container for chemical waste disposal.
Contaminated PPE (e.g., gloves) Dispose of as solid chemical waste in a designated container.

Storage

Proper storage is essential to maintain the stability and integrity of this compound.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Some similar PEGylated alkyne compounds are stored at -20°C.[7] Refer to the manufacturer's instructions for specific storage temperature recommendations.

  • These compounds can be moisture-sensitive; storing with a desiccant may be advisable.[8]

By implementing these safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.